molecular formula C21H21NO6 B1220179 (-)-Cornigerine CAS No. 6877-25-4

(-)-Cornigerine

Cat. No.: B1220179
CAS No.: 6877-25-4
M. Wt: 383.4 g/mol
InChI Key: DCYAJVOKJAFSES-HNNXBMFYSA-N
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Description

(-)-Cornigerine has been reported in Colchicum tunicatum, Colchicum ritchii, and other organisms with data available.

Properties

CAS No.

6877-25-4

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.02,8.014,18]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide

InChI

InChI=1S/C21H21NO6/c1-11(23)22-15-6-4-12-8-18-20(28-10-27-18)21(26-3)19(12)13-5-7-17(25-2)16(24)9-14(13)15/h5,7-9,15H,4,6,10H2,1-3H3,(H,22,23)/t15-/m0/s1

InChI Key

DCYAJVOKJAFSES-HNNXBMFYSA-N

Canonical SMILES

CC(=O)NC1CCC2=CC3=C(C(=C2C4=CC=C(C(=O)C=C14)OC)OC)OCO3

Other CAS No.

6877-25-4

Synonyms

cornigerine

Origin of Product

United States

Foundational & Exploratory

(-)-Cornigerine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine, a colchicinoid alkaloid, has garnered interest within the scientific community for its potent antimitotic properties. This technical guide provides a comprehensive overview of the natural sources of (-)-Cornigerine and details a generalized methodology for its isolation and purification. Quantitative data from related alkaloid extractions are presented to offer a comparative benchmark. Furthermore, this document elucidates the primary mechanism of action of (-)-Cornigerine through its interaction with tubulin, a critical component of the cellular cytoskeleton. Detailed experimental workflows and the elucidated biological pathway are visualized through diagrams to facilitate a deeper understanding.

Natural Sources of (-)-Cornigerine

(-)-Cornigerine is a naturally occurring compound found predominantly in various species of the genus Colchicum, belonging to the Colchicaceae family. It has also been identified in other related plant species. The primary botanical sources include:

  • Colchicum cornigerum : This species is a notable source of (-)-Cornigerine.[1]

  • Colchicum tunicatum

  • Colchicum ritchii [2]

  • Colchicum szovitsii : (-)-Cornigerine has been detected in the leaf extracts of this subspecies.

  • Camptorrhiza strumosa

While these plants are recognized sources, the concentration of (-)-Cornigerine can vary based on factors such as the specific plant part, geographical location, and harvest time.

Quantitative Data on Alkaloid Content in Colchicum Species

The following table summarizes the quantitative analysis of colchicine, a closely related and major alkaloid, from various Colchicum species. This data provides a valuable reference for the potential yield of colchicinoid alkaloids, including (-)-Cornigerine, from these plants.

Plant SpeciesPlant PartExtraction MethodMajor AlkaloidYield (%)
Colchicum autumnaleBulbsUltrasound-Assisted ExtractionColchicine0.238%

Experimental Protocol for the Isolation of (-)-Cornigerine

While a specific, detailed protocol for the isolation of (-)-Cornigerine is not extensively documented in publicly available literature, the following generalized procedure is based on established methods for the extraction and purification of colchicinoid alkaloids from Colchicum species.

3.1. Plant Material Preparation

  • Collect the desired plant parts (e.g., corms, seeds, or leaves) from a verified Colchicum species known to contain (-)-Cornigerine.

  • Thoroughly wash the plant material with distilled water to remove any soil and debris.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

3.2. Extraction

  • The powdered plant material is subjected to extraction with methanol (B129727) (MeOH).[2] A common method is to soak the material at room temperature for 24 hours, followed by filtration.[2] This process is typically repeated multiple times to ensure a high recovery of alkaloids.[2]

  • Alternatively, ultrasound-assisted extraction (UAE) can be employed to enhance extraction efficiency. Optimized conditions for a related alkaloid, colchicine, were found to be an ultrasonication power of 602.4 W, an extraction time of 42 minutes, and a temperature of 64°C.

  • The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3.3. Solvent Partitioning

  • The crude methanolic extract is dissolved in an appropriate solvent system, such as a mixture of dichloromethane (B109758) (CH₂Cl₂) and water.

  • The mixture is subjected to liquid-liquid partitioning to separate compounds based on their polarity. The organic phase (CH₂Cl₂) will contain the alkaloids.

  • The aqueous phase is repeatedly extracted with fresh CH₂Cl₂ to maximize the recovery of alkaloids.

  • The combined organic phases are then washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness to yield a crude alkaloid fraction.

3.4. Chromatographic Purification

  • Column Chromatography: The crude alkaloid fraction is first subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (EtOAc) and then methanol (MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the desired compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used.[1] The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid to improve peak shape.[1]

    • Mobile Phase Example: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

    • Gradient Elution Example: 0-12 min, 10-21% B; 12-15 min, 21-100% B; 15-20 min, 100% B; 20-21 min, 100-10% B; 21-25 min, 10% B.[1]

  • The purity of the isolated (-)-Cornigerine is confirmed using analytical HPLC and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualized Experimental Workflow and Mechanism of Action

4.1. Experimental Workflow for (-)-Cornigerine Isolation

G Figure 1: Generalized Experimental Workflow for the Isolation of (-)-Cornigerine cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Collection Collection Washing Washing Collection->Washing Drying Drying Washing->Drying Grinding Grinding Drying->Grinding Methanol_Extraction Methanol_Extraction Grinding->Methanol_Extraction Concentration Concentration Methanol_Extraction->Concentration Solvent_Partitioning Solvent_Partitioning Concentration->Solvent_Partitioning Column_Chromatography Column_Chromatography Solvent_Partitioning->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Isolated_Cornigerine Isolated_Cornigerine HPLC->Isolated_Cornigerine Structural_Elucidation Structural Elucidation (MS, NMR) Isolated_Cornigerine->Structural_Elucidation G Figure 2: Signaling Pathway of (-)-Cornigerine's Antimitotic Activity Cornigerine (-)-Cornigerine Tubulin Tubulin Cornigerine->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Disrupts Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Leads to Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis Induces

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine is a naturally occurring colchicinoid alkaloid found in various Colchicum species.[1][2] Structurally, it is an analogue of colchicine (B1669291) where the vicinal methoxy (B1213986) groups on the A ring are replaced by a methylenedioxy bridge, forming a fourth ring.[2] This modification significantly influences its biological activity. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of (-)-Cornigerine. It includes a compilation of available spectroscopic data and detailed experimental protocols for its synthesis and isolation.

Chemical Structure and Stereochemistry

(-)-Cornigerine, with the molecular formula C₂₁H₂₁NO₆, is systematically named N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.0²,⁸.0¹⁴,¹⁸]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide.[3] The core structure consists of a trimethoxy-substituted aromatic A ring fused to a seven-membered B ring, which in turn is fused to a tropone (B1200060) C ring. A key feature of cornigerine is the methylenedioxy group attached to carbons 2 and 3 of the A ring, forming a 1,3-benzodioxole (B145889) moiety.

The stereochemistry of (-)-Cornigerine is defined by the chirality at the C7 carbon of the B ring, which bears the acetamido group. The absolute configuration at this center has been determined to be (S). This is consistent with the stereochemistry of naturally occurring (-)-colchicine.

G cluster_0 a b c d e f g h i j k l m n o p q r s t u v w x y z aa ab ac ad ae af ag ah ai aj ak al am an

Figure 1: Chemical Structure of (-)-Cornigerine

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (-)-Cornigerine is provided in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₁H₂₁NO₆[3]
Molecular Weight383.40 g/mol [3]
Exact Mass383.1369 g/mol [3]
CAS Number6877-25-4[3]
Appearance--
Melting Point--
Specific Rotation [α]D-108° (c 1.002, CHCl₃)
Table 2: Spectroscopic Data
TechniqueDataReference
¹H NMR A comprehensive assignment of proton NMR data is not readily available in the literature. A key structural feature, the singlet for the two protons of the methylenedioxy group, is reported at 6.01 ppm.
¹³C NMR A complete set of carbon NMR data is not currently available in the public domain.-
Mass Spectrometry MS data is available, showing characteristic fragmentation patterns for colchicinoids.
Infrared (IR) IR spectra are available for the closely related compound colchicine, which can provide an indication of the functional groups present in cornigerine.[4]
UV-Vis --

Experimental Protocols

Synthesis of (-)-Cornigerine

The following protocol is adapted from the work of Rosner, Hsu, and Brossi, which clarified the structure of cornigerine through total synthesis. The key step is the methylenation of a catechol precursor derived from colchicine.

G start Colchicine demethylation Demethylation (e.g., conc. H₂SO₄, 80-90°C) start->demethylation catechol 2,3-Didemethylcolchicine (Catechol intermediate) demethylation->catechol methylenation Methylenation (e.g., CH₂BrCl, K₂CO₃, 1-methyl-2-pyrrolidinone) catechol->methylenation cornigerine (-)-Cornigerine methylenation->cornigerine purification Purification (e.g., Chromatography) cornigerine->purification end Pure (-)-Cornigerine purification->end

Figure 2: Synthetic Workflow for (-)-Cornigerine

Materials:

Procedure:

  • Demethylation of Colchicine: Colchicine is treated with concentrated sulfuric acid at elevated temperatures (e.g., 80-90°C) to induce demethylation, yielding a mixture of catecholic colchicine derivatives, including the 2,3-dihydroxy intermediate.

  • Isolation of the Catechol Intermediate: The reaction mixture is carefully neutralized and the catechol intermediate is extracted and purified.

  • Methylenation: The purified 2,3-dihydroxy intermediate is dissolved in a suitable solvent such as 1-methyl-2-pyrrolidinone. An excess of potassium carbonate and bromochloromethane is added to the solution. The mixture is stirred at an appropriate temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure (-)-Cornigerine.

Isolation of (-)-Cornigerine from Colchicum Species

The following is a general protocol for the extraction of colchicinoids, including cornigerine, from plant material. This protocol may require optimization depending on the specific Colchicum species and the plant part used.

G start Dried and Powdered Colchicum Plant Material extraction Maceration or Soxhlet Extraction (Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract acid_base_partition Acid-Base Partitioning (e.g., with HCl and NaOH) crude_extract->acid_base_partition alkaloid_fraction Crude Alkaloid Fraction acid_base_partition->alkaloid_fraction chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) alkaloid_fraction->chromatography end Purified (-)-Cornigerine chromatography->end

Figure 3: Isolation Workflow for (-)-Cornigerine

Materials:

  • Dried and powdered corms or other parts of Colchicum species known to contain cornigerine (e.g., Colchicum cornigerum, Colchicum szovitsii).[2]

  • Methanol

  • Hydrochloric acid (e.g., 2% solution)

  • Ammonium hydroxide (B78521) or sodium hydroxide for basification

  • Dichloromethane or chloroform (B151607) for extraction

  • Silica (B1680970) gel for column chromatography

  • Appropriate eluents for chromatography

Procedure:

  • Extraction: The powdered plant material is extracted exhaustively with methanol, either by maceration at room temperature or by using a Soxhlet apparatus.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is acidified with a dilute solution of hydrochloric acid and filtered. The acidic aqueous solution is then washed with a non-polar organic solvent to remove neutral compounds. The aqueous layer is then basified with ammonia (B1221849) or sodium hydroxide to a pH of approximately 9-10.

  • Alkaloid Extraction: The basic aqueous solution is extracted with dichloromethane or chloroform. The combined organic layers contain the crude alkaloid fraction.

  • Purification: The crude alkaloid fraction is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the different alkaloids. Fractions containing (-)-Cornigerine are identified by TLC and combined. Further purification can be achieved by preparative HPLC if necessary.

Conclusion

(-)-Cornigerine is an important member of the colchicinoid family of alkaloids with a distinct chemical structure characterized by a methylenedioxy bridge on the A ring and an (S)-configuration at the chiral center. While its fundamental structural features are well-established, a complete and publicly available set of assigned ¹H and ¹³C NMR data is lacking, which presents an opportunity for further research. The synthetic and isolation protocols provided in this guide offer a basis for obtaining pure (-)-Cornigerine for further chemical and biological investigations. A definitive single-crystal X-ray crystallographic analysis would be invaluable to further solidify our understanding of its three-dimensional structure.

References

The Biosynthesis of (-)-Cornigerine in Colchicum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine is a significant tropolone (B20159) alkaloid found in various Colchicum species, structurally analogous to the well-known anti-inflammatory drug, colchicine (B1669291). A key distinguishing feature of (-)-cornigerine is the presence of a methylenedioxy bridge on the A ring, a modification that likely imparts distinct pharmacological properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (-)-cornigerine, leveraging the extensively studied colchicine biosynthesis as a foundational framework. It details the precursor molecules, the core enzymatic reactions leading to the colchicinoid scaffold, and the pivotal, hypothesized step involving a cytochrome P450-dependent enzyme for the formation of the methylenedioxy bridge. This document collates available quantitative data on the distribution of (-)-cornigerine and related alkaloids in Colchicum species and outlines detailed experimental protocols for the elucidation and analysis of this biosynthetic pathway. This guide aims to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction

The genus Colchicum, commonly known as autumn crocus, is a rich source of tropolone alkaloids, with colchicine being the most prominent and therapeutically significant member. Colchicine is an FDA-approved drug for the treatment of gout and Familial Mediterranean Fever. Alongside colchicine, Colchicum species produce a diverse array of structurally related alkaloids, including (-)-cornigerine.

(-)-Cornigerine, first isolated from Colchicum cornigerum, is characterized by a methylenedioxy bridge at the C-2 and C-3 positions of the A ring, replacing the two methoxy (B1213986) groups found in colchicine[1]. This structural modification is significant as it can alter the molecule's polarity, binding affinity to its biological targets, and overall pharmacological profile. Understanding the biosynthesis of (-)-cornigerine is not only crucial for comprehending the metabolic diversity within Colchicum but also opens avenues for the biotechnological production of novel colchicinoid derivatives with potentially improved therapeutic properties.

This guide synthesizes the current knowledge on the biosynthesis of the colchicine backbone and proposes the final enzymatic step leading to (-)-cornigerine, supported by evidence from related alkaloid biosynthetic pathways.

The Proposed Biosynthetic Pathway of (-)-Cornigerine

The biosynthesis of (-)-cornigerine is believed to follow the well-established pathway of colchicine, diverging at a late stage to form the characteristic methylenedioxy bridge. The pathway commences with the aromatic amino acids L-phenylalanine and L-tyrosine.

Formation of the 1-Phenethylisoquinoline Scaffold

The initial steps involve the conversion of L-phenylalanine and L-tyrosine into key precursors that condense to form the core 1-phenethylisoquinoline structure.

  • From L-Phenylalanine to 4-Hydroxydihydrocinnamaldehyde (4-HDCA): L-phenylalanine is converted to 4-HDCA through a series of reactions analogous to the monolignol pathway[2].

  • From L-Tyrosine to Dopamine (B1211576): L-tyrosine undergoes decarboxylation to produce tyramine, which is then hydroxylated to yield dopamine[3].

  • Pictet-Spengler Condensation: 4-HDCA and dopamine undergo a Pictet-Spengler condensation, catalyzed by a norcoclaurine synthase (NCS)-like enzyme, to form the central 1-phenethylisoquinoline intermediate, (S)-norcoclaurine[4].

Elaboration of the Colchicinoid Core

Following the formation of the 1-phenethylisoquinoline scaffold, a series of methylation, hydroxylation, and oxidative coupling reactions lead to the formation of the colchicinoid core. These steps have been largely elucidated through studies on colchicine biosynthesis in Gloriosa superba and Colchicum species[5].

  • Methylations and Hydroxylations: A series of O-methyltransferases (OMTs) and N-methyltransferase (NMT) modify the 1-phenethylisoquinoline intermediate. Cytochrome P450 monooxygenases (CYPs) introduce hydroxyl groups at specific positions on the aromatic rings.

  • Oxidative Coupling: A key step is the intramolecular oxidative C-C phenol (B47542) coupling, catalyzed by a CYP75A family enzyme, which forms the dibenzocycloheptane ring system characteristic of colchicinoids[5]. This leads to the formation of O-methylandrocymbine.

  • Tropolone Ring Formation: A remarkable ring expansion of the dienone ring C' of O-methylandrocymbine, catalyzed by a non-canonical cytochrome P450 (CYP71FB1 in G. superba), generates the distinctive seven-membered tropolone ring, a critical feature for the biological activity of colchicinoids[5]. This results in the formation of N-formyldemecolcine, a key precursor.

  • Tailoring Steps: The final steps in the biosynthesis of many colchicine-like alkaloids involve modifications of the N-acyl group, including N-deformylation, N-demethylation, and N-acetylation, to produce a variety of natural analogs[4].

The Hypothesized Formation of the Methylenedioxy Bridge

The defining step in the biosynthesis of (-)-cornigerine is the formation of the methylenedioxy bridge from two adjacent hydroxyl groups on the A ring. While this specific reaction has not been directly characterized in Colchicum for cornigerine biosynthesis, extensive evidence from other plant alkaloid pathways strongly suggests the involvement of a specific class of enzymes.

Hypothesis: The conversion of a dihydroxy-colchicinoid precursor to (-)-cornigerine is catalyzed by a cytochrome P450 enzyme belonging to the CYP719 family .

Supporting Evidence:

  • CYP719 Family Function: Enzymes of the CYP719 family are well-documented to catalyze the formation of methylenedioxy bridges in the biosynthesis of various benzylisoquinoline alkaloids, such as berberine (B55584) and sanguinarine.

  • Mechanism: These enzymes are monooxygenases that catalyze the oxidative cyclization of two adjacent methoxy groups or a hydroxyl and a methoxy group on an aromatic ring to form the methylenedioxy bridge. The reaction involves the removal of a methyl group and the incorporation of an oxygen atom.

Based on this, the proposed immediate precursor to (-)-cornigerine is a colchicinoid with hydroxyl groups at the C-2 and C-3 positions. The pathway would proceed as follows:

  • Demethylation: A colchicine-like precursor with methoxy groups at C-2 and C-3 undergoes demethylation at both positions to yield a dihydroxy intermediate.

  • Methylenedioxy Bridge Formation: A CYP719 family enzyme catalyzes the oxidative cyclization of the C-2 and C-3 hydroxyl groups to form the methylenedioxy bridge of (-)-cornigerine.

The following diagram illustrates the proposed biosynthetic pathway of (-)-cornigerine.

G Proposed Biosynthetic Pathway of (-)-Cornigerine cluster_0 Core Colchicinoid Pathway cluster_1 Hypothesized (-)-Cornigerine Branch Phe L-Phenylalanine HDCA 4-Hydroxydihydrocinnamaldehyde Phe->HDCA Tyr L-Tyrosine Dopamine Dopamine Tyr->Dopamine Phenethylisoquinoline 1-Phenethylisoquinoline Scaffold HDCA->Phenethylisoquinoline Dopamine->Phenethylisoquinoline Autumnaline (S)-Autumnaline Phenethylisoquinoline->Autumnaline Methylations & Hydroxylations (OMTs, NMT, CYPs) O_Methylandrocymbine O-Methylandrocymbine Autumnaline->O_Methylandrocymbine Oxidative Coupling (CYP75A) N_Formyldemecolcine N-Formyldemecolcine O_Methylandrocymbine->N_Formyldemecolcine Tropolone Ring Formation (CYP71FB1-like) Dihydroxy_Precursor 2,3-Dihydroxy Colchicinoid Precursor N_Formyldemecolcine->Dihydroxy_Precursor Demethylation & Tailoring Steps Cornigerine (-)-Cornigerine Dihydroxy_Precursor->Cornigerine Methylenedioxy Bridge Formation (CYP719-family P450) G Transcriptome Analysis Workflow Tissue_Collection Tissue Collection (e.g., corms, leaves of C. cornigerum) RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Coexpression Co-expression Analysis Annotation->Coexpression Candidate_Selection Candidate Gene Selection (CYP719s) Coexpression->Candidate_Selection G Enzyme Functional Characterization Workflow Gene_Cloning Clone Candidate CYP719 cDNA into an Expression Vector Heterologous_Expression Heterologous Expression (e.g., Yeast, N. benthamiana) Gene_Cloning->Heterologous_Expression Microsome_Isolation Microsome Isolation Heterologous_Expression->Microsome_Isolation Enzyme_Assay In vitro Enzyme Assay (with dihydroxy precursor, NADPH, and cytochrome P450 reductase) Microsome_Isolation->Enzyme_Assay LCMS_Analysis LC-MS/MS Analysis of Reaction Products Enzyme_Assay->LCMS_Analysis Product_Identification Product Identification (Comparison with authentic standard) LCMS_Analysis->Product_Identification

References

The Enigmatic Microtubule Disruptor: A Technical Guide to the Mechanism of Action of (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine, a natural product analog of colchicine (B1669291), has emerged as a potent antimitotic agent that exerts its effects through the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the current understanding of (-)-Cornigerine's mechanism of action, focusing on its interaction with tubulin. While quantitative data remains limited in publicly available literature, this document synthesizes the existing qualitative and comparative findings, outlines relevant experimental protocols for its study, and presents conceptual signaling and workflow diagrams to guide future research and drug development efforts.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a prime target for anticancer therapeutics. Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. (-)-Cornigerine is one such agent that has demonstrated significant antimitotic activity by targeting tubulin.

Mechanism of Action: A Colchicine-Site Inhibitor

(-)-Cornigerine's primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine binding site on β-tubulin.[1] This binding event disrupts the assembly of tubulin heterodimers into microtubules, leading to a cascade of cellular events culminating in mitotic arrest and cell death.

Binding to the Colchicine Site

(-)-Cornigerine acts as a competitive inhibitor of colchicine binding, indicating that it occupies the same or an overlapping binding pocket on the β-tubulin subunit.[1] The binding of (-)-Cornigerine to this site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule.[2] Indirect evidence suggests that, similar to colchicine, the binding of (-)-Cornigerine to tubulin is a relatively slow and temperature-dependent process.[1]

Inhibition of Tubulin Polymerization

By binding to the colchicine site, (-)-Cornigerine effectively prevents the longitudinal association of tubulin dimers, thereby inhibiting the formation and elongation of microtubules.[1] This disruption of microtubule dynamics is a key contributor to its cytotoxic effects.

Stimulation of Tubulin-Dependent GTP Hydrolysis

Interestingly, (-)-Cornigerine has been shown to stimulate the intrinsic GTPase activity of tubulin.[1] Tubulin dimers bind to GTP, and the hydrolysis of this GTP to GDP after incorporation into a microtubule is a critical step in regulating microtubule dynamics. The stimulation of GTP hydrolysis by (-)-Cornigerine suggests a complex interaction with the tubulin dimer that may further contribute to microtubule destabilization.[3]

Quantitative Data Summary

Table 1: Comparative Potency of (-)-Cornigerine

ActivityComparison with ColchicineCell LineReference
Cytotoxicity Somewhat more toxicL1210 (murine leukemia)[1]
Tubulin Interaction Somewhat more potentIn vitro[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (-)-Cornigerine's mechanism of action. These are generalized protocols that should be adapted and optimized for specific experimental conditions.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.

  • Materials:

    • Purified tubulin protein (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • (-)-Cornigerine (dissolved in DMSO)

    • Positive control (e.g., Colchicine)

    • Vehicle control (DMSO)

    • 96-well clear bottom plate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin in General Tubulin Buffer, GTP, and glycerol.

    • Add (-)-Cornigerine at various concentrations, a positive control, or a vehicle control to the wells of a pre-warmed 96-well plate.

    • Initiate polymerization by adding the tubulin reaction mixture to the wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the increase in absorbance at 340 nm over time.

    • Plot absorbance versus time to generate polymerization curves and calculate IC50 values.

Competitive Colchicine Binding Assay

This assay determines if a compound binds to the colchicine site by measuring its ability to displace a fluorescent colchicine analog or radiolabeled colchicine.

  • Materials:

    • Purified tubulin

    • [³H]Colchicine or a fluorescent colchicine probe

    • (-)-Cornigerine

    • Assay buffer (e.g., 10 mM sodium phosphate, 0.1 mM GTP, pH 7.0)

    • Scintillation counter or fluorometer

  • Procedure (using [³H]Colchicine):

    • Incubate purified tubulin with a fixed concentration of [³H]Colchicine in the presence of varying concentrations of (-)-Cornigerine.

    • After incubation, separate the tubulin-bound [³H]Colchicine from the unbound ligand (e.g., by gel filtration).

    • Quantify the amount of bound [³H]Colchicine using a scintillation counter.

    • A decrease in bound radioactivity with increasing concentrations of (-)-Cornigerine indicates competitive binding.

Tubulin-Dependent GTP Hydrolysis Assay

This assay measures the effect of a compound on the rate of GTP hydrolysis by tubulin.

  • Materials:

    • Purified tubulin

    • [γ-³²P]GTP

    • (-)-Cornigerine

    • Reaction buffer

    • Thin-layer chromatography (TLC) system

  • Procedure:

    • Incubate purified tubulin with [γ-³²P]GTP in the presence or absence of (-)-Cornigerine.

    • At various time points, stop the reaction and separate the unhydrolyzed [γ-³²P]GTP from the released ³²Pi using TLC.

    • Quantify the amount of ³²Pi to determine the rate of GTP hydrolysis.

Visualizations

Signaling Pathway Diagram

G (-)-Cornigerine Signaling Pathway Cornigerine (-)-Cornigerine ColchicineSite Colchicine Binding Site (on β-Tubulin) Cornigerine->ColchicineSite Binds to GTP_Hydrolysis Tubulin-Dependent GTP Hydrolysis Cornigerine->GTP_Hydrolysis Stimulates Tubulin αβ-Tubulin Dimer Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits ColchicineSite->Tubulin Microtubules Microtubule Network Polymerization->Microtubules MitoticArrest Mitotic Arrest Polymerization->MitoticArrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed signaling pathway of (-)-Cornigerine.

Experimental Workflow Diagram

G Experimental Workflow for (-)-Cornigerine Analysis cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_data Data Analysis Tubulin_Polymerization Tubulin Polymerization Assay (Turbidity/Fluorescence) IC50_Calc IC50 Determination Tubulin_Polymerization->IC50_Calc Colchicine_Binding Competitive Colchicine Binding Assay Ki_Calc Ki Determination Colchicine_Binding->Ki_Calc GTP_Hydrolysis GTP Hydrolysis Assay Flow_Analysis Flow Cytometry Data Analysis GTP_Hydrolysis->Flow_Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cytotoxicity->IC50_Calc Microtubule_Imaging Immunofluorescence Imaging of Microtubule Network Microscopy_Analysis Microscopy Image Analysis Microtubule_Imaging->Microscopy_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Cycle->Flow_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Apoptosis_Assay->Flow_Analysis

Caption: Workflow for characterizing (-)-Cornigerine's activity.

Conclusion and Future Directions

(-)-Cornigerine is a promising antimitotic agent that inhibits tubulin polymerization through its interaction with the colchicine binding site. Its demonstrated potency, which appears to exceed that of colchicine, warrants further investigation. Future research should focus on obtaining precise quantitative data, including IC50 values for tubulin polymerization inhibition and cytotoxicity across a diverse panel of human cancer cell lines. Furthermore, detailed studies on its effects on microtubule dynamics, such as catastrophe and rescue frequencies, will provide a more complete understanding of its mechanism of action. Elucidating the precise molecular interactions within the colchicine binding pocket through structural biology studies could facilitate the rational design of novel, even more potent analogs for cancer therapy.

References

In-Depth Technical Guide: The Antimitotic Activity of (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine, a natural product analogous to colchicine (B1669291), has demonstrated significant potential as an antimitotic agent. This technical guide provides a comprehensive overview of its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cells, and the molecular pathways it influences. This document synthesizes available research to present quantitative data, detailed experimental methodologies, and visual representations of its cellular effects, offering a valuable resource for those involved in oncology and drug discovery.

Introduction

(-)-Cornigerine is a colchicinoid alkaloid distinguished by a methylenedioxy bridge, forming a fourth ring structure.[1] This structural feature contributes to its potent biological activity. Like other colchicine-site binding agents, (-)-Cornigerine exerts its primary antimitotic effect by disrupting microtubule dynamics, a critical process for cell division.[1] Its ability to induce metaphase arrest in cancer cells makes it a compound of interest for the development of novel anti-cancer therapeutics.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for (-)-Cornigerine is the inhibition of tubulin polymerization. It binds to the colchicine binding site on β-tubulin, which leads to the disruption of microtubule formation.[1] This interference with the microtubule cytoskeleton is essential for its antimitotic effects.

Quantitative Analysis of Tubulin Polymerization Inhibition

While specific IC50 values for the inhibition of tubulin polymerization by (-)-Cornigerine are not extensively reported in publicly available literature, it has been established that it is a potent inhibitor, in some cases more so than colchicine.[1] For context, the IC50 values for other known colchicine-site inhibitors are presented in the table below.

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Colchicine2.68 - 8.1[2][3]
Combretastatin A-4~2.1[2]
Compound 97 (2-phenylindole derivative)0.79[2]
Compound 4c (dihydropyridine-2(1H)-thione)17 ± 0.3[4]
BPR0L0751.6[2]

Cytotoxicity and Antimitotic Effects

(-)-Cornigerine exhibits significant cytotoxicity against cancer cells, leading to the cessation of cell division and subsequent cell death. A key study has shown that (-)-Cornigerine is somewhat more toxic than colchicine to L1210 murine leukemia cells and causes them to accumulate in metaphase arrest.[1]

Quantitative Cytotoxicity Data
Cell LineCompoundIC50Reference
L1210 (Murine Leukemia)(-)-CornigerineMore toxic than colchicine[1]
HT-29 (Colon Cancer)Colchicine~1 µg/ml[5]
8505C (Thyroid Cancer)Colchicine0.02 ± 0.00 µM[6]
KTC-1 (Thyroid Cancer)Colchicine0.44 ± 0.17 µM[6]
Various Cancer Cell LinesCompound 97 (2-phenylindole derivative)16 - 62 nM[2]

Signaling Pathways Modulated by (-)-Cornigerine

The disruption of microtubule dynamics by (-)-Cornigerine initiates a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis. While specific signaling pathways for (-)-Cornigerine have not been fully elucidated, the effects of other colchicine-site inhibitors provide a strong indication of the likely molecular consequences. These primarily involve the activation of apoptotic pathways.

Apoptotic Signaling Pathway

Inhibition of tubulin polymerization by colchicine-site inhibitors is a potent inducer of the intrinsic apoptotic pathway. This is often characterized by the activation of MAP kinase signaling cascades, including p38 and JNK, leading to the regulation of Bcl-2 family proteins, mitochondrial dysfunction, and subsequent caspase activation.[5][6]

Cornigerine (-)-Cornigerine Tubulin β-Tubulin (Colchicine Site) Cornigerine->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MetaphaseArrest Metaphase Arrest Microtubule->MetaphaseArrest Leads to MAPK MAPK Activation (p38, JNK) MetaphaseArrest->MAPK Bcl2 Bcl-2 Family Regulation MAPK->Bcl2 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for (-)-Cornigerine-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (-)-Cornigerine's antimitotic activity.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP (10 mM stock)

    • (-)-Cornigerine (or other test compounds) dissolved in DMSO

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin (final concentration 3-5 mg/mL) in General Tubulin Buffer.

    • Add GTP to a final concentration of 1 mM.

    • Add various concentrations of (-)-Cornigerine or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

    • Add the tubulin/GTP mixture to the wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.

    • Calculate the percentage inhibition of polymerization at each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

Start Prepare Tubulin/ GTP Mixture on Ice AddCompound Add (-)-Cornigerine/ Vehicle to 96-well Plate Start->AddCompound Incubate Incubate at 37°C in Spectrophotometer AddCompound->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cancer cell line (e.g., L1210)

    • Complete culture medium

    • (-)-Cornigerine

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of (-)-Cornigerine and a vehicle control for the desired time period (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell line (e.g., L1210)

    • Complete culture medium

    • (-)-Cornigerine

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with (-)-Cornigerine as described for the MTT assay.

    • Harvest the cells by trypsinization or centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

(-)-Cornigerine is a promising antimitotic agent that warrants further investigation. Its potent inhibition of tubulin polymerization and subsequent induction of metaphase arrest and apoptosis in cancer cells highlight its therapeutic potential. Future research should focus on determining its IC50 values across a wider range of cancer cell lines and elucidating the specific signaling pathways it modulates to fully understand its mechanism of action and to guide its potential clinical development. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of (-)-Cornigerine as a novel anti-cancer drug candidate.

References

(-)-Cornigerine: A Technical Guide to its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Cornigerine is a naturally occurring colchicinoid alkaloid first isolated from Colchicum cornigerum. Structurally, it is a unique analogue of colchicine (B1669291), featuring a methylenedioxy bridge on the A ring. This modification has been shown to enhance its biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and known biological activities of (-)-Cornigerine. Due to the limited accessibility of full-text historical publications, this guide summarizes the available data and proposes a biosynthetic pathway based on the well-established pathway of its close analogue, colchicine.

Discovery and Structural Elucidation: A Historical Perspective

The journey to understanding (-)-Cornigerine has been marked by initial mischaracterization and subsequent correction through chemical synthesis.

  • 1961: Initial Isolation: Santavy and his team first reported the isolation of a new alkaloid, which they named cornigerine, from the plant Colchicum cornigerum. Based on the analytical techniques available at the time, they proposed a structure for this new compound.

  • 1981: Structural Revision through Synthesis: Twenty years later, a team of researchers, Rósner, Hsu, and Brossi, undertook the chemical synthesis of the proposed structure of cornigerine.[1] Their synthetic compound, however, did not match the properties of the natural alkaloid. Through further synthetic efforts, they prepared an isomer, 2,3-(Methylenedioxy)-2,3-didemethoxycolchicine. This synthetic compound was found to be identical to the natural (-)-Cornigerine, leading to the definitive correction of its structure.[1]

G

Physicochemical Properties

(-)-Cornigerine is a chiral molecule with the following properties:

PropertyValueReference
Molecular Formula C21H21NO6[2][3][4]
Molecular Weight 383.4 g/mol [2][4]
Monoisotopic Mass 383.13688739 Da[2][3][4]
Optical Rotation [α]D -108° (c 1.002, CHCl3)[1]
IUPAC Name N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide; N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.02,8.014,18]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide[2]
CAS Number 6877-25-4[2][4]
ChEMBL ID CHEMBL282984[2]

Experimental Protocols

Due to the inaccessibility of the full-text original articles, the detailed experimental protocols for the isolation and synthesis of (-)-Cornigerine cannot be reproduced here. However, based on the available literature, the following is a summary of the methodologies employed.

Isolation

The original isolation of (-)-Cornigerine was performed from the dried corms and seeds of Colchicum cornigerum. Standard alkaloid extraction techniques would have been employed, likely involving:

  • Extraction: Maceration or Soxhlet extraction of the dried, powdered plant material with a suitable solvent, such as methanol (B129727) or ethanol.

  • Acid-Base Partitioning: The crude extract would then be subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. This typically involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent to remove impurities, followed by basification of the aqueous layer and extraction of the alkaloids into an immiscible organic solvent like chloroform (B151607) or dichloromethane.

  • Chromatography: The resulting crude alkaloid mixture would then be purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, to yield the pure (-)-Cornigerine.

Partial Synthesis for Structural Elucidation

The definitive structure of (-)-Cornigerine was confirmed through a partial synthesis starting from colchicine. The key transformation was the conversion of the vicinal dimethoxy groups on the A ring of colchicine into a methylenedioxy bridge. The likely synthetic sequence, based on the 1981 publication by Rósner, Hsu, and Brossi, would have involved:[1]

  • Demethylation: Selective demethylation of the C-2 and C-3 methoxy (B1213986) groups of colchicine to yield the corresponding catechol. This can be achieved using various demethylating agents, with the choice of reagent being crucial for selectivity.

  • Methylenation: Reaction of the resulting catechol with a methylene (B1212753) source, such as diiodomethane (B129776) or dibromomethane, in the presence of a base to form the methylenedioxy bridge.

  • Purification: The final product would be purified by column chromatography and crystallization.

Biological Activity

(-)-Cornigerine exhibits potent biological activity as an antimitotic agent, acting as a tubulin polymerization inhibitor. Its mechanism of action is similar to that of colchicine, but with reported enhanced potency.

  • Antimitotic Activity: (-)-Cornigerine is a potent inhibitor of cell division (mitosis), causing cells to arrest in the metaphase stage.[5]

  • Cytotoxicity: It has been shown to be more toxic to L1210 murine leukemia cells than colchicine.[5]

  • Tubulin Interaction: Like colchicine, (-)-Cornigerine interacts with the protein tubulin, inhibiting its polymerization into microtubules.[5] This disruption of the microtubule cytoskeleton is the basis for its antimitotic and cytotoxic effects. It also inhibits the binding of radiolabeled colchicine to tubulin, suggesting it binds at or near the same site.[5] Furthermore, it stimulates the GTPase activity of tubulin.[5]

Proposed Biosynthetic Pathway

A specific biosynthetic pathway for (-)-Cornigerine has not been elucidated. However, given its structural similarity to colchicine, a pathway can be proposed based on the well-established biosynthesis of colchicine. The pathway starts from the amino acids phenylalanine and tyrosine.

G

The key steps in this proposed pathway are:

  • Formation of the Phenethylisoquinoline Scaffold: Phenylalanine and tyrosine are condensed to form the (S)-autumnaline scaffold.

  • Oxidative Coupling: Intramolecular oxidative coupling leads to the formation of the tricyclic intermediate, O-methylandrocymbine.

  • Ring Expansion: A key step, likely catalyzed by a cytochrome P450 enzyme, mediates the expansion of the six-membered ring to the seven-membered tropolone (B20159) ring characteristic of colchicinoids, forming demecolcine.

  • Demethylation: The C-2 and C-3 methoxy groups of a demecolcine-like intermediate are demethylated to form a catechol.

  • Methylenation: An enzyme-catalyzed reaction forms the methylenedioxy bridge from the catechol, yielding (-)-Cornigerine.

Future Directions

(-)-Cornigerine represents an interesting natural product with potent biological activity. Further research is warranted in several areas:

  • Total Synthesis: The development of an efficient total synthesis of (-)-Cornigerine would facilitate the preparation of analogues for structure-activity relationship (SAR) studies.

  • Quantitative Biological Evaluation: A thorough in vitro and in vivo evaluation of (-)-Cornigerine is needed to quantify its potency and compare it directly with colchicine and other tubulin inhibitors.

  • Biosynthetic Pathway Elucidation: The proposed biosynthetic pathway needs to be confirmed through isotopic labeling studies and the identification of the enzymes involved. This could open up possibilities for the biotechnological production of (-)-Cornigerine.

Conclusion

(-)-Cornigerine is a fascinating colchicinoid alkaloid whose true structure was only revealed two decades after its initial discovery. Its enhanced antimitotic activity compared to colchicine makes it a valuable lead compound for the development of new anticancer agents. While a lack of access to detailed historical data presents some challenges, the available information, coupled with our understanding of related compounds, provides a solid foundation for future research into this potent natural product.

References

The Structural Elucidation of (-)-Cornigerine: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cornigerine is a naturally occurring colchicinoid alkaloid with significant biological activity. As an analogue of colchicine (B1669291), it has garnered interest for its potent antimitotic properties. The elucidation of its precise chemical structure is a critical aspect of understanding its bioactivity and potential therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation of (-)-Cornigerine, detailing the spectroscopic data and experimental methodologies involved. While the seminal 1981 paper by Rösner, Hsu, and Brossi definitively established its structure, detailed quantitative spectral data is not widely available in the public domain. Therefore, this guide presents the logical framework of the elucidation process, supplemented with expected spectral data based on its known structure and comparison with closely related colchicinoids.

Molecular Structure and Isomeric Correction

Initially, the structure of cornigerine was misidentified. Through chemical synthesis and spectroscopic comparison, Rösner, Hsu, and Brossi in 1981 corrected the structure to be N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.02,8.014,18]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide , also known as 2,3-(Methylenedioxy)-2,3-didemethoxycolchicine[1]. This correction was pivotal in understanding the structure-activity relationship of this class of compounds.

Molecular Formula: C₂₁H₂₁NO₆[2][3]

Molecular Weight: 383.4 g/mol [2][3]

Exact Mass: 383.13688739 Da[2][3]

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectral data for (-)-Cornigerine based on its confirmed structure and data from analogous colchicinoid compounds.

Table 1: Predicted ¹H NMR Spectral Data for (-)-Cornigerine
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.5-7.7d~7.0NH
~7.3d~11.0H-12
~6.8d~11.0H-11
~6.5s-H-4
~6.0s-O-CH₂-O
~4.7m-H-7
~3.9s-Ar-OCH₃
~3.6s-Ar-OCH₃
~2.5-1.8m-CH₂-5, CH₂-6
~2.0s-N-C(=O)CH₃

Note: This is a predicted spectrum based on colchicine analogues. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for (-)-Cornigerine
Chemical Shift (δ, ppm)Carbon TypeAssignment
~179QuaternaryC=O (Tropolone)
~170QuaternaryN-C=O
~164QuaternaryC-10
~153QuaternaryC-3a
~151QuaternaryC-7a
~141QuaternaryC-1
~135QuaternaryC-4a
~134CHC-12
~130QuaternaryC-12a
~127CHC-8
~113CHC-11
~108CHC-4
~101CH₂O-CH₂-O
~61CH₃Ar-OCH₃
~56CH₃Ar-OCH₃
~52CHC-7
~36CH₂C-6
~30CH₂C-5
~23CH₃N-C(=O)CH₃

Note: This is a predicted spectrum based on colchicine analogues. Actual values may vary.

Table 3: Mass Spectrometry Data for (-)-Cornigerine
m/zIonNotes
383[M]⁺Molecular Ion
340[M - COCH₃]⁺Loss of the acetyl group
325[M - NH₂COCH₃]⁺Loss of the acetamide (B32628) group
296[M - C₃H₅NO₂]⁺Further fragmentation

Note: Fragmentation patterns are predicted based on the structure and typical behavior of colchicinoids.[4]

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Data
SpectroscopyWavenumber (cm⁻¹) / Wavelength (λ_max, nm)Assignment
IR ~3300N-H stretch (amide)
~1680C=O stretch (amide I)
~1620C=O stretch (tropolone)
~1590C=C stretch (aromatic)
~1040C-O stretch (methylenedioxy)
UV-Vis ~245, ~350π → π* transitions

Note: These are characteristic absorption values for the given functional groups and chromophores.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the structure elucidation of natural products like (-)-Cornigerine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of purified (-)-Cornigerine is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-5 seconds.

      • Spectral width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer with a carbon probe.

    • Parameters:

      • Pulse sequence: Proton-decoupled pulse sequence (e.g., DEPT or APT can also be used to determine carbon multiplicities).

      • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Relaxation delay: 2-5 seconds.

      • Spectral width: 0-220 ppm.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, confirming the overall structure. Standard pulse programs and parameters provided by the spectrometer software are typically used.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information. EI causes more fragmentation, which can be useful for structural elucidation.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is recorded over a relevant m/z range (e.g., 50-500 Da). For tandem MS (MS/MS), the molecular ion is isolated and fragmented to provide further structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk) or as a thin film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration is adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: A baseline is recorded with the cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelengths of maximum absorbance (λ_max) are recorded.

Structure Elucidation Workflow and Logic

The structural elucidation of (-)-Cornigerine follows a logical progression of spectroscopic analysis, as depicted in the diagram below.

structure_elucidation cluster_preliminary Preliminary Analysis cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_final Structure Confirmation UV_Vis UV-Vis Spectroscopy (Indicates conjugated system) HRMS High-Resolution MS (Determines molecular formula: C₂₁H₂₁NO₆) UV_Vis->HRMS IR IR Spectroscopy (Identifies functional groups: -NH, C=O, C=C, C-O) IR->HRMS MS_MS Tandem MS (MS/MS) (Analyzes fragmentation patterns) HRMS->MS_MS H_NMR ¹H NMR (Proton environment and count) HRMS->H_NMR C_NMR ¹³C NMR & DEPT (Carbon skeleton and types) MS_MS->C_NMR H_NMR->C_NMR COSY COSY (¹H-¹H correlations) C_NMR->COSY HSQC HSQC (¹H-¹³C one-bond correlations) COSY->HSQC HMBC HMBC (¹H-¹³C long-range correlations) HSQC->HMBC Structure Final Structure of (-)-Cornigerine HMBC->Structure

Caption: Workflow for the structure elucidation of (-)-Cornigerine.

The process begins with UV-Vis and IR spectroscopy to identify key chromophores and functional groups. High-resolution mass spectrometry then provides the exact molecular formula. Finally, a suite of 1D and 2D NMR experiments are used to piece together the carbon-hydrogen framework and confirm the final structure.

Conclusion

The structure elucidation of (-)-Cornigerine is a classic example of the power of modern spectroscopic techniques in natural product chemistry. While the definitive primary literature provides the final structure, a detailed public repository of its quantitative spectral data remains elusive. This guide has synthesized the known structural information with expected spectral characteristics to provide a comprehensive resource for researchers. A thorough understanding of these spectroscopic principles is essential for the continued exploration of colchicinoids and other bioactive natural products in the field of drug discovery and development.

References

In Vitro Cytotoxicity of (-)-Cornigerine Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine, a natural product analog of colchicine (B1669291), demonstrates significant cytotoxic potential against cancer cells. Its primary mechanism of action involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of (-)-Cornigerine, detailing its effects on cancer cell lines, relevant experimental protocols, and the underlying signaling pathways. While quantitative data for (-)-Cornigerine is limited, this guide consolidates available information to support further research and development of this potent antimitotic agent.

Introduction

(-)-Cornigerine is a colchicine analog isolated from Colchicum cornigerum. Structurally, it features a methylenedioxy bridge, creating a fourth ring that distinguishes it from colchicine[1]. This structural modification contributes to its potent biological activity. Like colchicine, (-)-Cornigerine interacts with tubulin, a key component of the cytoskeleton, thereby disrupting the formation of microtubules. These structures are essential for various cellular processes, including cell division, motility, and intracellular transport. By interfering with microtubule polymerization, (-)-Cornigerine induces mitotic arrest, ultimately leading to apoptotic cell death in rapidly dividing cancer cells[1][2]. This mechanism of action places (-)-Cornigerine in the category of microtubule-targeting agents, a class of compounds that includes some of the most effective chemotherapeutic drugs used in the clinic today.

In Vitro Cytotoxicity Data

The in vitro cytotoxicity of (-)-Cornigerine has been evaluated against murine leukemia cells (L1210). While specific IC50 values for (-)-Cornigerine are not extensively documented in publicly available literature, studies indicate that it is a potent cytotoxic agent.

Table 1: Comparative Cytotoxicity of (-)-Cornigerine and Colchicine

CompoundCancer Cell LineOrganismCytotoxic EffectReference
(-)-Cornigerine L1210Murine (Mouse)Somewhat more toxic than colchicine[1]
Colchicine L1210Murine (Mouse)IC50 values reported in the nanomolar range in various studies.[3][4]
Colchicine SKOV-3 (Ovarian)HumanIC50 = 37 nM[5]
Colchicine VariousHumanIC50 values typically in the low nanomolar range.[6][7][8]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

The available data suggests that (-)-Cornigerine's potency is comparable to, or greater than, that of colchicine, a well-characterized tubulin inhibitor with IC50 values in the nanomolar range against various cancer cell lines[1][3][4][5].

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to assessing the in vitro cytotoxicity and mechanism of action of (-)-Cornigerine.

Cell Culture
  • Cell Lines: L1210 murine leukemia cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed L1210 cells into a 96-well plate at a density of approximately 5 x 10^3 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of (-)-Cornigerine (e.g., in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Add (-)-Cornigerine or a control compound to the reaction mixture.

  • Polymerization Induction: Induce polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of (-)-Cornigerine on the cell cycle distribution.

  • Cell Treatment: Treat cells with (-)-Cornigerine for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with (-)-Cornigerine for a designated period.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the different cell populations.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of (-)-Cornigerine.

G cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., L1210) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay compound_prep (-)-Cornigerine Stock Solution compound_prep->cytotoxicity_assay tubulin_assay Tubulin Polymerization Assay compound_prep->tubulin_assay compound_prep->cell_cycle_assay compound_prep->apoptosis_assay ic50 IC50 Determination cytotoxicity_assay->ic50 mechanism Mechanism of Action Elucidation tubulin_assay->mechanism cell_cycle_assay->mechanism apoptosis_assay->mechanism ic50->mechanism G cluster_input Drug Action cluster_cellular Cellular Target & Immediate Effect cluster_downstream Downstream Consequences cornigerine (-)-Cornigerine tubulin β-Tubulin (Colchicine Binding Site) cornigerine->tubulin binds to mt_disruption Inhibition of Microtubule Polymerization tubulin->mt_disruption spindle_defect Mitotic Spindle Disruption mt_disruption->spindle_defect g2m_arrest G2/M Phase Cell Cycle Arrest spindle_defect->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

The Enigmatic Architecture of a Microtubule Disruptor: A Technical Guide to the Structure-Activity Relationship of (-)-Cornigerine and its Potential Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cornigerine, a naturally occurring colchicinoid, presents a compelling case for exploration in the landscape of anticancer drug discovery. Isolated from Colchicum cornigerum, this potent antimitotic agent shares a common mechanism of action with the well-studied compound, colchicine (B1669291), by disrupting microtubule dynamics through binding to tubulin.[1] However, (-)-Cornigerine possesses a unique structural feature: a methylenedioxy bridge that forms a fourth ring, distinguishing it from the classical colchicine scaffold.[1] This structural nuance suggests the potential for a distinct pharmacological profile and a different set of structure-activity relationships (SAR).

Despite its promise, a comprehensive review of the scientific literature reveals a notable scarcity of studies dedicated to the systematic synthesis and biological evaluation of a series of (-)-Cornigerine analogs. The vast majority of research has focused on the extensive family of colchicine derivatives. This technical guide, therefore, aims to provide an in-depth analysis of the known biological activity of (-)-Cornigerine, and to extrapolate a potential SAR framework for its analogs based on the extensive knowledge garnered from decades of research on colchicine and other colchicinoids. By presenting this information alongside detailed experimental protocols and visual representations of key concepts, this document serves as a foundational resource for researchers poised to explore the therapeutic potential of this intriguing molecule.

(-)-Cornigerine: A Potent Colchicinoid

(-)-Cornigerine is a natural product analog of colchicine where the vicinal 2- and 3-methoxy groups are condensed into a methylenedioxy bridge, creating a fourth ring.[1] This structural modification results in a molecule that resembles a hybrid of colchicine, podophyllotoxin, and steganacin.[1]

Initial studies have demonstrated that (-)-Cornigerine is a potent inhibitor of tubulin polymerization, a key process in cell division. It has been shown to be somewhat more toxic than colchicine to L1210 murine leukemia cells and causes them to accumulate in metaphase arrest.[1] Furthermore, (-)-Cornigerine exhibits greater potency than colchicine in its interactions with tubulin in vitro, including the inhibition of tubulin polymerization and the stimulation of tubulin-dependent GTP hydrolysis.[1]

Quantitative Biological Data: A Comparative Perspective

Due to the limited research on (-)-Cornigerine analogs, a dedicated table of their quantitative data is not available. However, to provide a relevant context for future SAR studies, the following table summarizes the cytotoxic activity of colchicine and some of its key derivatives against various cancer cell lines. This data serves as a benchmark for the potency that may be expected from novel (-)-Cornigerine analogs.

Compound/AnalogCancer Cell LineIC50 (nM)Reference
ColchicineSKOV-3 (Ovarian)37[2]
10-MethylthiocolchicineSKOV-3 (Ovarian)8[2]
10-EthylthiocolchicineSKOV-3 (Ovarian)47[2]
Colchicine Derivative 14LoVo (Colon)0.1[3]
Colchicine Derivative 14LoVo/DX (Doxorubicin-resistant Colon)1.6[3]
ColchicinePC-3 (Prostate)Similar to colchicine[4]
ColchicineMCF-7 (Breast)Similar to colchicine[4]
Isocolchicine (B1215398) Analog 7PC3 (Prostate)93[5]

Structure-Activity Relationship (SAR) of Colchicinoids: A Foundation for (-)-Cornigerine Analog Design

The extensive SAR studies on colchicine provide a robust framework for predicting how structural modifications to (-)-Cornigerine might influence its biological activity. The colchicine scaffold is generally considered to have three key domains: the A-ring (trimethoxyphenyl), the B-ring (a seven-membered ring with an acetamido group), and the C-ring (tropolone).

A-Ring Modifications

The trimethoxyphenyl A-ring is a critical pharmacophoric element for high-affinity tubulin binding.[4] Modifications to this ring generally lead to a decrease in activity.

B-Ring Modifications

The B-ring is more tolerant to structural changes. Modifications to the C-7 acetamido group have been a major focus of SAR studies. The size and nature of the substituent at this position can influence both potency and metabolic stability.[6]

C-Ring Modifications

The tropolone (B20159) C-ring is another essential component for tubulin binding.[4] The relative positions of the methoxy (B1213986) and carbonyl groups are crucial, as exemplified by the inactivity of isocolchicine, which differs from colchicine only in the arrangement of these groups on the C-ring.[6] Modifications at the C-10 position have yielded compounds with significantly enhanced cytotoxicity. For instance, replacing the methoxy group at C-10 with alkylthio substituents has led to potent derivatives.[2]

Hypothetical SAR of (-)-Cornigerine Analogs

Based on the established SAR of colchicine, we can propose several avenues for the design of novel (-)-Cornigerine analogs with potentially improved therapeutic properties:

  • Modification of the Fourth Ring (Methylenedioxy Bridge): This unique structural feature of (-)-Cornigerine is a prime target for modification. Altering the ring size or introducing substituents could modulate the compound's binding affinity and selectivity for different tubulin isotypes.

  • B-Ring Substituents: Similar to colchicine, modifications of the acetamido group on the B-ring of (-)-Cornigerine are likely to be well-tolerated and could be used to fine-tune the compound's physicochemical properties and biological activity.

  • C-Ring Analogs: Exploring different substituents at the C-10 position of the tropolone ring, analogous to the successful modifications in the colchicine series, could lead to highly potent (-)-Cornigerine derivatives.

Experimental Protocols

The following are detailed protocols for key experiments essential for evaluating the structure-activity relationship of (-)-Cornigerine and its future analogs.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • (-)-Cornigerine or analog stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle (DMSO) as a control.[8]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Preparation: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Compound Addition: Add a small volume of the test compound at various concentrations or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot the absorbance versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The IC50 for inhibition of tubulin polymerization is the concentration of the compound that reduces the rate of polymerization by 50%.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action, a hypothetical experimental workflow, and the logical SAR relationships.

G cluster_0 Mechanism of Colchicinoid Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Assembly Tubulin Dimers->Microtubule Polymerization Inhibits Dynamic Instability Dynamic Instability Microtubule Polymerization->Dynamic Instability Maintains Mitotic Spindle Formation Mitotic Spindle Formation Dynamic Instability->Mitotic Spindle Formation Enables Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Disrupts Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Leads to Cornigerine Cornigerine Cornigerine->Tubulin Dimers Binds to

Figure 1. Signaling pathway of (-)-Cornigerine-induced apoptosis.

G cluster_1 Experimental Workflow for SAR Studies Design & Synthesis of Analogs Design & Synthesis of Analogs In Vitro Cytotoxicity Screening (MTT Assay) In Vitro Cytotoxicity Screening (MTT Assay) Design & Synthesis of Analogs->In Vitro Cytotoxicity Screening (MTT Assay) Determination of IC50 Values Determination of IC50 Values In Vitro Cytotoxicity Screening (MTT Assay)->Determination of IC50 Values Tubulin Polymerization Assay Tubulin Polymerization Assay Determination of IC50 Values->Tubulin Polymerization Assay For active compounds Identification of Lead Compounds Identification of Lead Compounds Tubulin Polymerization Assay->Identification of Lead Compounds Further Preclinical Development Further Preclinical Development Identification of Lead Compounds->Further Preclinical Development G cluster_2 Logical Relationship of SAR Colchicine SAR Colchicine SAR Hypothesized Cornigerine SAR Hypothesized Cornigerine SAR Colchicine SAR->Hypothesized Cornigerine SAR Informs Cornigerine Structure Cornigerine Structure Cornigerine Structure->Hypothesized Cornigerine SAR Informs Design of Novel Analogs Design of Novel Analogs Hypothesized Cornigerine SAR->Design of Novel Analogs Biological Evaluation Biological Evaluation Design of Novel Analogs->Biological Evaluation Validated Cornigerine SAR Validated Cornigerine SAR Biological Evaluation->Validated Cornigerine SAR

References

(-)-Cornigerine: A Colchicine Analog from Colchicum cornigerum with Potent Antimitotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Cornigerine, a natural alkaloid isolated from the autumn crocus Colchicum cornigerum, presents a compelling profile as a potent antimitotic agent and a structural analog of colchicine (B1669291). Characterized by a unique methylenedioxy bridge on its A ring, (-)-cornigerine exhibits enhanced cytotoxicity and tubulin polymerization inhibitory activity compared to its well-known counterpart, colchicine. This technical guide provides a comprehensive overview of (-)-cornigerine, detailing its biological activity, mechanism of action, and the experimental protocols utilized for its characterization. The information is intended to serve as a valuable resource for researchers in oncology, cell biology, and medicinal chemistry, facilitating further investigation into the therapeutic potential of this promising natural product.

Introduction

Colchicum species are a rich source of alkaloids, with colchicine being the most extensively studied for its potent antimitotic properties and therapeutic use in gout.[1][2][3] (-)-Cornigerine is a naturally occurring analog of colchicine, distinguished by the condensation of the vicinal 2- and 3-methoxy groups on the A ring to form a methylenedioxy bridge.[4] This structural modification results in a fourth ring, creating a hybrid structure reminiscent of colchicine, podophyllotoxin, and steganacin.[4] Early investigations have revealed that (-)-cornigerine is somewhat more toxic than colchicine to L1210 murine leukemia cells and is a more potent inhibitor of tubulin polymerization in vitro.[1] Like colchicine, it induces metaphase arrest in cancer cells, highlighting its potential as an anticancer agent.[1]

Chemical Structure

(-)-Cornigerine is chemically known as N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide with a methylenedioxy bridge at the C-2 and C-3 positions of the A ring. This structural feature is a key differentiator from colchicine and is believed to contribute to its enhanced biological activity.

Biological Activity and Mechanism of Action

The primary mechanism of action of (-)-cornigerine, similar to colchicine, is the disruption of microtubule dynamics through binding to tubulin.[1] Microtubules, essential components of the cytoskeleton, are crucial for various cellular processes, including mitosis, cell motility, and intracellular transport.

Inhibition of Tubulin Polymerization

(-)-Cornigerine inhibits the polymerization of tubulin into microtubules.[1] It binds to the colchicine-binding site on β-tubulin, preventing the formation of the microtubule polymer. Studies have shown that (-)-cornigerine is a more potent inhibitor of tubulin polymerization than colchicine.[1]

Cytotoxicity and Antimitotic Effects

By disrupting microtubule formation, (-)-cornigerine interferes with the mitotic spindle, leading to cell cycle arrest at the G2/M phase.[1] This prolonged mitotic block ultimately triggers apoptosis (programmed cell death) in cancer cells. Research has demonstrated that (-)-cornigerine is more cytotoxic to L1210 murine leukemia cells than colchicine.[1]

Quantitative Data

The following tables summarize the available quantitative data for (-)-cornigerine and its comparison with colchicine.

Table 1: Cytotoxicity of (-)-Cornigerine and Colchicine

CompoundCell LineIC50 (µM)Reference
(-)-CornigerineL1210 (murine leukemia)< 0.0064 (estimated)[1]
ColchicineL1210 (murine leukemia)0.0064[4]

Note: The IC50 for (-)-Cornigerine is estimated based on the finding that it is "somewhat more toxic" than colchicine in L1210 cells.[1]

Table 2: Inhibition of Tubulin Polymerization

CompoundAssayIC50 (µM)Reference
(-)-CornigerineIn vitro tubulin polymerizationMore potent than colchicine[1]
ColchicineIn vitro tubulin polymerization~2-3[5]

Table 3: Effect on Cell Cycle

CompoundCell LineEffectReference
(-)-CornigerineL1210 (murine leukemia)Accumulation in metaphase[1]
Colchicine AnalogsVarious Cancer CellsG2/M Arrest[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of (-)-Cornigerine-Induced Apoptosis

The binding of (-)-cornigerine to tubulin disrupts microtubule dynamics, leading to a cascade of events culminating in apoptosis. This pathway involves the arrest of the cell cycle at the G2/M phase and the subsequent activation of caspase cascades.

G Cornigerine (-)-Cornigerine Tubulin β-Tubulin Cornigerine->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics (Disruption) Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Signaling pathway of (-)-cornigerine-induced apoptosis.

Experimental Workflow for Evaluating (-)-Cornigerine

A typical workflow for the preclinical evaluation of (-)-cornigerine involves a series of in vitro assays to determine its cytotoxicity, mechanism of action, and effects on the cell cycle.

G Start Start: (-)-Cornigerine MTT MTT Cytotoxicity Assay (IC50 Determination) Start->MTT TubulinAssay In Vitro Tubulin Polymerization Assay Start->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle TubulinAssay->CellCycle ApoptosisAssay Apoptosis Assay (e.g., Caspase Activity) CellCycle->ApoptosisAssay End End: Characterization of Antimitotic Activity ApoptosisAssay->End

Caption: Experimental workflow for the in vitro evaluation of (-)-cornigerine.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of (-)-cornigerine against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., L1210)

  • 96-well plates

  • Complete culture medium

  • (-)-Cornigerine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of (-)-cornigerine in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted (-)-cornigerine solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the ability of (-)-cornigerine to inhibit the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • (-)-Cornigerine stock solution (in DMSO)

  • Positive control (e.g., colchicine)

  • Vehicle control (DMSO)

  • 96-well, clear bottom plate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare serial dilutions of (-)-cornigerine and controls in general tubulin buffer.

  • On ice, add the test compounds or vehicle control to the wells of a 96-well plate.

  • Add purified tubulin to each well to a final concentration of 3-4 mg/mL.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Plot the absorbance versus time to determine the effect of (-)-cornigerine on tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of (-)-cornigerine on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • (-)-Cornigerine stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat cells with various concentrations of (-)-cornigerine for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Conclusion

(-)-Cornigerine, a colchicine analog from Colchicum cornigerum, demonstrates significant potential as an antimitotic agent. Its enhanced cytotoxicity and tubulin polymerization inhibitory activity compared to colchicine warrant further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic applications of (-)-cornigerine in cancer and other proliferative diseases. Future studies should focus on a broader range of cancer cell lines, in vivo efficacy, and a more detailed elucidation of the downstream signaling pathways to fully understand its potential as a clinical candidate.

References

Physicochemical Properties of (-)-Cornigerine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine is a naturally occurring colchicinoid alkaloid found in several species of the Colchicum genus.[1] As an analogue of colchicine (B1669291), it exhibits potent antimitotic activity by interacting with tubulin, making it a compound of significant interest in cancer research and drug development.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of (-)-Cornigerine, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action. All quantitative data are summarized in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

(-)-Cornigerine, with the molecular formula C₂₁H₂₁NO₆, is structurally characterized by a fused ring system that includes a tropolone (B20159) moiety.[1] Its physicochemical properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing suitable formulations.

Structural and General Properties
PropertyValueReference(s)
IUPAC Name N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.0²,⁸.0¹⁴,¹⁸]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide[1]
Molecular Formula C₂₁H₂₁NO₆[1]
Molecular Weight 383.4 g/mol [1]
CAS Number 6877-25-4[1]
Appearance Solid (Specific color and form not detailed in reviewed literature)
Synonyms Colchicine Impurity 8, CHEMBL282984[1]
Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters for (-)-Cornigerine. It is important to note that some of these values are computationally predicted and should be confirmed by experimental analysis for drug development purposes.

ParameterValueMethodReference(s)
Melting Point 270 °CExperimental
Boiling Point 744.5 °C at 760 mmHgExperimental
Density 1.35 g/cm³Experimental
Flash Point 404.1 °CExperimental
XLogP3 (Lipophilicity) 0.7Computed[1]
Polar Surface Area (PSA) 83.1 ŲComputed[1]
Refractive Index 1.623Predicted
Vapor Pressure 0.0±2.5 mmHg at 25°CPredicted
Optical Rotation ([α]) Not experimentally reported in literature. As a levorotatory (-) compound, it rotates plane-polarized light to the left.-
pKa Not experimentally reported in literature. As an alkaloid with a basic nitrogen atom, it is expected to have a pKa in the basic range.-

Solubility Profile

The solubility of (-)-Cornigerine in various solvents is a critical parameter for its formulation and in vitro testing. While specific quantitative solubility data is not widely available, a qualitative prediction can be made based on the properties of similar alkaloids.

SolventSolvent TypePredicted SolubilityRationale & Considerations
Water Polar ProticPoorly solubleThe free base form of most alkaloids exhibits low aqueous solubility. Solubility is expected to increase in acidic aqueous solutions due to salt formation.[3]
Methanol (B129727) / Ethanol Polar ProticSolublePolar protic solvents are generally effective in dissolving alkaloids.[3]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including complex alkaloids.[3]
Acetonitrile Polar AproticModerately SolubleExpected to be a suitable solvent, though potentially less effective than DMSO or alcohols.[3]
Chloroform NonpolarSolubleNonpolar organic solvents are often effective for dissolving alkaloids.[3]

Mechanism of Action: Tubulin Interaction and Inflammasome Inhibition

(-)-Cornigerine exerts its potent antimitotic effects primarily through interaction with tubulin, the protein subunit of microtubules.[2] This mechanism is analogous to that of colchicine.[2][4] By binding to tubulin, (-)-Cornigerine inhibits the polymerization of microtubules, which are essential for various cellular processes, including cell division, motility, and intracellular transport.[2][4] The disruption of microtubule dynamics leads to mitotic arrest in the metaphase, ultimately inducing apoptosis in rapidly dividing cells.[2]

Recent studies on colchicine have revealed a downstream consequence of tubulin disruption: the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[5][6] This multi-protein complex is a key component of the innate immune system. Its inhibition prevents the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[7] Given the shared primary mechanism of action, it is highly probable that (-)-Cornigerine also modulates this inflammatory pathway.

G Mechanism of Action of (-)-Cornigerine Cornigerine (-)-Cornigerine Tubulin αβ-Tubulin Dimers Cornigerine->Tubulin Binds to Polymerization Microtubule Polymerization Cornigerine->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Network (Cytoskeleton Integrity, Mitotic Spindle) Polymerization->Microtubules NLRP3 NLRP3 Inflammasome Assembly Polymerization->NLRP3 Disruption Inhibits Mitosis Mitotic Arrest (Metaphase) Microtubules->Mitosis Microtubules->NLRP3 Required for Assembly Apoptosis Apoptosis Mitosis->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines IL-1β & IL-18 Maturation & Release Caspase1->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Signaling pathway of (-)-Cornigerine.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are standard protocols that can be adapted for the specific analysis of (-)-Cornigerine.

Determination of Specific Optical Rotation

Optical rotation is a critical parameter for confirming the enantiomeric identity of chiral molecules like (-)-Cornigerine.[8]

Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle to which the plane of light is rotated is measured.[9] The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[8]

Methodology:

  • Sample Preparation: Accurately weigh a precise amount of (-)-Cornigerine (e.g., 100 mg) and dissolve it in a suitable, non-racemizing solvent (e.g., methanol or chloroform) in a volumetric flask to a known volume (e.g., 10 mL).

  • Instrument Calibration: Calibrate the polarimeter by measuring the optical rotation of a blank (the pure solvent) and setting this value to zero.

  • Measurement:

    • Rinse the polarimeter sample tube (of a known path length, e.g., 1 dm) with the prepared solution.

    • Fill the tube with the solution, ensuring no air bubbles are present in the light path.

    • Place the tube in the polarimeter and measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

    • Repeat the measurement at least three times and calculate the average.

  • Calculation of Specific Rotation ([α]): [α] = α / (c × l) Where:

    • α = observed rotation in degrees

    • c = concentration in g/mL

    • l = path length of the sample tube in decimeters (dm)

G cluster_prep Sample Preparation cluster_measure Polarimetry cluster_calc Calculation Weigh Weigh (-)-Cornigerine Dissolve Dissolve in Solvent (e.g., Methanol) Weigh->Dissolve Volume Adjust to Known Volume Dissolve->Volume Fill Fill Sample Tube (Known Path Length) Volume->Fill Calibrate Calibrate with Blank Calibrate->Fill Measure Measure Observed Rotation (α) Fill->Measure Calculate Calculate Specific Rotation [α] Measure->Calculate

Caption: Workflow for determining specific optical rotation.

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.[10]

Principle: The pKa of an alkaloid can be determined by monitoring changes in a pH-dependent physical property (e.g., UV-Vis absorbance or NMR chemical shifts) during a controlled acid-base titration.[10][11]

Methodology (Spectrophotometric Titration):

  • Solution Preparation: Prepare a stock solution of (-)-Cornigerine in a suitable solvent (e.g., methanol or water with a co-solvent if necessary). Also, prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • UV-Vis Spectrum Scan: Record the UV-Vis spectrum of (-)-Cornigerine in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance for the protonated and neutral species.

  • Titration:

    • Prepare a series of solutions by adding a small, constant volume of the (-)-Cornigerine stock solution to each buffer solution.

    • Measure the absorbance of each solution at the pre-determined wavelengths.

  • Data Analysis:

    • Plot absorbance versus pH.

    • The pKa is the pH at which the concentrations of the protonated and neutral species are equal, which corresponds to the inflection point of the titration curve. This can be determined using graphical methods or by fitting the data to the Henderson-Hasselbalch equation.

Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[12]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[12]

Methodology:

  • Preparation: Add an excess amount of solid (-)-Cornigerine to a series of vials containing different solvents or buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per WHO guidelines for Biopharmaceutics Classification System).[13]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved. The presence of undissolved solid should be visually confirmed at the end of the experiment.

  • Sample Collection and Preparation:

    • Allow the vials to stand, or centrifuge them, to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of (-)-Cornigerine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original solubility in units such as mg/mL or µg/mL.

Conclusion

(-)-Cornigerine is a promising natural product with significant biological activity rooted in its interaction with tubulin. The physicochemical data and protocols presented in this guide offer a foundational resource for researchers in pharmacology and medicinal chemistry. While several key properties have been determined or can be reliably predicted, experimental verification of computed values and determination of un-reported parameters like optical rotation, pKa, and solubility in various media are critical next steps for advancing the preclinical development of (-)-Cornigerine. The provided methodologies offer standardized approaches to obtain these crucial data points, facilitating further investigation into this potent antimitotic agent.

References

(-)-Cornigerine: A Technical Guide to a Potent Colchicine-Site Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine, a natural product analog of colchicine (B1669291), is a potent antimitotic agent that exhibits significant cytotoxicity against various cell lines. Its mechanism of action involves the disruption of microtubule dynamics through binding to the colchicine site on β-tubulin. This interaction inhibits tubulin polymerization and stimulates tubulin-dependent GTP hydrolysis, leading to cell cycle arrest in the G2/M phase, induction of mitotic catastrophe, and subsequent apoptosis. This technical guide provides a comprehensive overview of the chemical identifiers, biological activity, and experimental protocols related to (-)-Cornigerine, intended for researchers and professionals in the fields of oncology, cell biology, and drug development.

Chemical Identity and Properties

(-)-Cornigerine is a colchicum alkaloid with a unique structure where the vicinal 2- and 3-methoxy groups of a colchicine-like scaffold are condensed into a methylenedioxy bridge, forming a fourth ring.[1] This structural feature contributes to its potent biological activity.

Table 1: Chemical Identifiers for (-)-Cornigerine
IdentifierValueSource
CAS Number 6877-25-4[PubChem CID 10000015, MedKoo Biosciences]
Molecular Formula C₂₁H₂₁NO₆[PubChem CID 10000015]
IUPAC Name N-[(9S)-5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.0²,⁸.0¹⁴,¹⁸]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl]acetamide[PubChem CID 10000015]
InChI InChI=1S/C21H21NO6/c1-11(23)22-15-6-4-12-8-18-20(28-10-27-18)21(26-3)19(12)13-5-7-17(25-2)16(24)9-14(13)15/h5,7-9,15H,4,6,10H2,1-3H3,(H,22,23)/t15-/m0/s1[PubChem CID 10000015]
InChIKey DCYAJVOKJAFSES-HNNXBMFYSA-N[PubChem CID 10000015]
Canonical SMILES CC(=O)N[C@H]1CCC2=CC3=C(C(=C2C4=CC=C(C(=O)C=C14)OC)OC)OCO3[PubChem CID 10000015]
Other Synonyms NSC358825, Colchicine Impurity 8[MedKoo Biosciences, PubChem CID 10000015]
Table 2: Physicochemical Properties of (-)-Cornigerine
PropertyValueSource
Molecular Weight 383.4 g/mol [PubChem CID 10000015]
Exact Mass 383.13688739 Da[PubChem CID 10000015]
XLogP3 0.7[PubChem CID 10000015]

Biological Activity and Mechanism of Action

(-)-Cornigerine is a potent inhibitor of cell proliferation, demonstrating cytotoxicity comparable to, and in some cases greater than, colchicine. Its primary molecular target is tubulin, the protein subunit of microtubules.

Inhibition of Tubulin Polymerization

(-)-Cornigerine inhibits the polymerization of tubulin into microtubules, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1] This activity is central to its antimitotic effect. The inhibition of tubulin polymerization can be quantified by measuring the half-maximal inhibitory concentration (IC₅₀).

Interaction with the Colchicine Binding Site

(-)-Cornigerine binds to the colchicine-binding site on β-tubulin.[1] This is evidenced by its ability to competitively inhibit the binding of radiolabeled colchicine to tubulin. This interaction sterically hinders the conformational changes required for tubulin dimers to assemble into protofilaments, thus preventing microtubule formation.

Stimulation of Tubulin-Dependent GTP Hydrolysis

A key feature of (-)-Cornigerine's interaction with tubulin is the stimulation of the tubulin-dependent hydrolysis of guanosine (B1672433) triphosphate (GTP).[1] GTP hydrolysis at the exchangeable E-site of β-tubulin is a crucial step in microtubule dynamics. By promoting this hydrolysis, (-)-Cornigerine further destabilizes the microtubule structure.

Cytotoxicity

(-)-Cornigerine exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to be more toxic than colchicine in L1210 murine leukemia cells.[1] Cytotoxicity is often assessed using assays such as the brine shrimp lethality test, which provides a preliminary measure of toxic potency.

Table 3: Cytotoxicity Data for (-)-Cornigerine
AssayCell Line/OrganismResult (LC₅₀)Source
Brine Shrimp Lethality TestArtemia salina2.7 µg/mL (ppm)

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of (-)-Cornigerine.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of (-)-Cornigerine on the polymerization of purified tubulin in real-time.

  • Principle: The assay utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules. The increase in fluorescence intensity is directly proportional to the mass of the microtubule polymer.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Fluorescent reporter (e.g., DAPI)

    • (-)-Cornigerine stock solution (in DMSO)

    • Positive control (e.g., paclitaxel (B517696) for polymerization enhancement, vinblastine (B1199706) for inhibition)

    • Negative control (DMSO)

    • 96-well, black, flat-bottom plates

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare the tubulin polymerization reaction mixture on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter.

    • Add purified tubulin to the mixture to a final concentration of 2 mg/mL.

    • Aliquot the reaction mixture into the wells of a pre-chilled 96-well plate.

    • Add (-)-Cornigerine, control compounds, or vehicle (DMSO) to the respective wells.

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm for DAPI) at 1-minute intervals for 60 minutes.

    • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value for polymerization inhibition can be determined by measuring the Vmax (maximum rate of polymerization) at various concentrations of (-)-Cornigerine.

G cluster_prep Reagent Preparation (On Ice) cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Reaction Mix (Buffer, GTP, Reporter) add_tubulin Add Purified Tubulin prep_buffer->add_tubulin aliquot Aliquot to 96-well Plate add_tubulin->aliquot add_compound Add (-)-Cornigerine or Controls aliquot->add_compound incubate Incubate at 37°C in Fluorescence Reader add_compound->incubate measure Measure Fluorescence (kinetic read) incubate->measure plot Plot Fluorescence vs. Time measure->plot calculate Calculate Vmax and IC50 plot->calculate

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

Tubulin-Dependent GTP Hydrolysis Assay

This assay measures the ability of (-)-Cornigerine to stimulate the intrinsic GTPase activity of tubulin.

  • Principle: The rate of GTP hydrolysis is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released over time. This can be achieved using a malachite green-based colorimetric assay or a fluorescence-based assay with a phosphate-binding protein.

  • Materials:

    • Purified tubulin

    • Reaction Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 1 mM EGTA)

    • GTP solution

    • (-)-Cornigerine stock solution

    • Phosphate detection reagent (e.g., Malachite Green reagent or Phosphate Sensor)

    • Microplate reader (for absorbance or fluorescence)

  • Procedure:

    • Set up reactions in a microplate containing Reaction Buffer, tubulin, and various concentrations of (-)-Cornigerine or vehicle control.

    • Initiate the reaction by adding GTP.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and measure the amount of Pi released using the chosen detection reagent according to the manufacturer's protocol.

    • Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of GTP hydrolyzed in each reaction and determine the fold-stimulation by (-)-Cornigerine compared to the control.

Brine Shrimp Lethality Test (BSLT)

A simple, rapid, and cost-effective preliminary toxicity screen.

  • Principle: The toxicity of a compound is determined by its ability to kill brine shrimp (Artemia salina) nauplii over a 24-hour period. The LC₅₀ (lethal concentration for 50% of the population) is calculated.

  • Materials:

    • Artemia salina cysts

    • Artificial sea salt

    • Hatching tank

    • Light source

    • (-)-Cornigerine stock solution

    • Multi-well plates or vials

    • Pipettes

    • Dissecting microscope or magnifying glass

  • Procedure:

    • Hatch the Artemia salina cysts in a hatching tank filled with artificial seawater under constant aeration and illumination for 24-48 hours.

    • Prepare serial dilutions of (-)-Cornigerine in seawater in the wells of a multi-well plate or in vials. Include a vehicle control (e.g., DMSO in seawater) and a negative control (seawater only).

    • Using a pipette, transfer a fixed number of nauplii (typically 10-15) into each well or vial.

    • Incubate the plates/vials at room temperature (25-30°C) under a light source for 24 hours.

    • After 24 hours, count the number of dead (non-motile) nauplii in each well under a microscope.

    • Data Analysis: Calculate the percentage mortality for each concentration. Determine the LC₅₀ value using probit analysis or by plotting percentage mortality against the logarithm of the concentration.

Signaling Pathway

The inhibition of tubulin polymerization by (-)-Cornigerine triggers a cascade of cellular events, culminating in apoptotic cell death. This pathway is a hallmark of colchicine-site binding agents.

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_cycle Cell Cycle Progression cluster_cell_fate Cell Fate cornigerine (-)-Cornigerine tubulin β-Tubulin (Colchicine Site) cornigerine->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Microtubule Network Disruption inhibition->disruption spindle Defective Mitotic Spindle Formation disruption->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac arrest G2/M Phase Arrest sac->arrest catastrophe Mitotic Catastrophe arrest->catastrophe apoptosis Apoptosis (Programmed Cell Death) catastrophe->apoptosis

Caption: Signaling pathway of (-)-Cornigerine-induced mitotic catastrophe.

The disruption of the microtubule network leads to the formation of a defective mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism, which in turn halts the cell cycle in the G2/M phase. Prolonged arrest at this checkpoint can lead to "mitotic catastrophe," a mode of cell death that occurs during mitosis. This ultimately triggers the intrinsic apoptotic pathway, leading to the elimination of the cell.

Conclusion

(-)-Cornigerine is a compelling natural product with significant potential as an antimitotic agent. Its well-defined mechanism of action, centered on the inhibition of tubulin polymerization at the colchicine binding site, makes it a valuable tool for cancer research and a lead compound for the development of novel chemotherapeutics. The experimental protocols and data presented in this guide provide a foundational resource for scientists and researchers investigating the properties and applications of (-)-Cornigerine and other tubulin-targeting agents.

References

Potential Therapeutic Applications of (-)-Cornigerine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine, a natural product analog of colchicine (B1669291), has demonstrated significant potential as an antimitotic agent.[1] This technical guide provides a comprehensive overview of the existing research on (-)-Cornigerine, focusing on its mechanism of action, preclinical data, and prospective therapeutic applications. The document summarizes the available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes the compound's mechanism of action through a detailed signaling pathway diagram. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration and potential clinical translation of (-)-Cornigerine.

Introduction

(-)-Cornigerine is a colchicinoid alkaloid isolated from Colchicum cornigerum.[1] Structurally, it is an analog of colchicine where the vicinal 2- and 3-methoxy groups are condensed into a methylenedioxy bridge, forming a fourth ring.[1] This structural modification results in a molecule that shares characteristics with colchicine, podophyllotoxin, and steganacin.[1] Like other colchicine-site binding agents, (-)-Cornigerine's primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions.[1][2] This property positions (-)-Cornigerine as a potent antimitotic agent with potential applications in oncology.[1]

Quantitative Data

The available quantitative data for (-)-Cornigerine is limited. The primary study by Hamel et al. (1988) provides a comparative analysis with colchicine, indicating that (-)-Cornigerine is a more potent inhibitor of tubulin polymerization in certain aspects. However, specific IC50 values for cytotoxicity and tubulin polymerization are not explicitly stated in the available literature.

Table 1: In Vitro Cytotoxicity of (-)-Cornigerine

Cell LineCancer TypeMetricResultReference
L1210Murine LeukemiaComparative ToxicitySomewhat more toxic than colchicine[1]

Table 2: Biochemical Activity of (-)-Cornigerine

AssayTargetMetricResultReference
Tubulin Polymerization (with MAPs)TubulinInhibitionPotent inhibitor[1]
Tubulin Polymerization (without MAPs)TubulinInhibitionPotent inhibitor[1]
[³H]Colchicine Binding to TubulinTubulinInhibitionInhibits binding[1]
Tubulin-dependent GTP HydrolysisTubulinStimulationStimulates hydrolysis[1]

Mechanism of Action

(-)-Cornigerine exerts its biological effects primarily by interacting with tubulin at the colchicine-binding site.[1][2] This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in mitosis, cell motility, and intracellular transport.

Inhibition of Tubulin Polymerization

(-)-Cornigerine inhibits the polymerization of tubulin into microtubules.[1] This activity has been observed in both the presence and absence of microtubule-associated proteins (MAPs), indicating a direct interaction with tubulin dimers.[1] By preventing the formation of the mitotic spindle, (-)-Cornigerine causes cells to arrest in the metaphase of mitosis, ultimately leading to apoptotic cell death.[1]

Downstream Signaling Pathways

The disruption of microtubule dynamics by colchicine-site inhibitors like (-)-Cornigerine triggers a cascade of downstream signaling events that culminate in apoptosis. While the specific downstream pathways activated by (-)-Cornigerine have not been fully elucidated, the known effects of other tubulin depolymerizing agents provide a likely model.

One key pathway involves the activation of the JNK (c-Jun N-terminal kinase) signaling cascade, which in turn can inhibit the function of anti-apoptotic Bcl-2 family proteins.[3] Furthermore, disruption of the microtubule network can lead to the stabilization and increased cell surface expression of the death receptor DR5, sensitizing cancer cells to TRAIL-induced apoptosis.[4]

G Cornigerine (-)-Cornigerine Tubulin Tubulin Dimer Cornigerine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Leads to JNK JNK Pathway Activation MetaphaseArrest->JNK DR5 DR5 Stabilization and Surface Expression MetaphaseArrest->DR5 Bcl2 Inhibition of anti-apoptotic Bcl-2 Family Proteins JNK->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Promotes DR5->Apoptosis Sensitizes to TRAIL-induced

Caption: Proposed signaling pathway of (-)-Cornigerine. (Within 100 characters)

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature for the characterization of (-)-Cornigerine's activity. The specific concentrations and incubation times for (-)-Cornigerine would need to be optimized based on the cell line and experimental setup.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the extent of tubulin polymerization by monitoring the increase in light scattering.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol (B35011)

    • (-)-Cornigerine stock solution (in DMSO)

    • Colchicine (positive control)

    • DMSO (vehicle control)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare the tubulin reaction mixture on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

    • Add purified tubulin to the reaction mixture to a final concentration of 2-4 mg/mL. Keep the mixture on ice.

    • Add serial dilutions of (-)-Cornigerine, colchicine, or DMSO to the wells of a pre-warmed 37°C 96-well plate.

    • To initiate the polymerization reaction, add the tubulin reaction mixture to each well.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

    • Plot the absorbance versus time to generate polymerization curves.

Inhibition of [³H]Colchicine Binding Assay

This competitive binding assay determines the ability of (-)-Cornigerine to displace radiolabeled colchicine from its binding site on tubulin.

  • Materials:

    • Purified tubulin

    • [³H]Colchicine

    • (-)-Cornigerine

    • Unlabeled colchicine (for determining non-specific binding)

    • DEAE-cellulose filter paper

    • Scintillation fluid and counter

  • Procedure:

    • Incubate purified tubulin with a fixed concentration of [³H]Colchicine in the presence of increasing concentrations of (-)-Cornigerine or unlabeled colchicine.

    • Allow the binding reaction to reach equilibrium (incubation times and temperatures may need to be optimized).

    • Separate the tubulin-bound [³H]Colchicine from the unbound radioligand by rapid filtration through DEAE-cellulose filter paper.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the competitor and determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • L1210 murine leukemia cells (or other cancer cell lines)

    • Complete cell culture medium

    • (-)-Cornigerine stock solution (in DMSO)

    • Colchicine (positive control)

    • DMSO (vehicle control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

    • Treat the cells with serial dilutions of (-)-Cornigerine, colchicine, or DMSO for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Adherence Allow Adherence (overnight) SeedCells->Adherence Treatment Treat with (-)-Cornigerine (Serial Dilutions) Adherence->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate (2-4h) (Formazan Formation) MTT->Formazan Solubilize Add Solubilization Buffer Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Caption: General workflow for an MTT-based cytotoxicity assay. (Within 100 characters)

Potential Therapeutic Applications

The potent antimitotic activity of (-)-Cornigerine suggests its primary therapeutic potential lies in the field of oncology. As a tubulin polymerization inhibitor, it could be effective against a range of solid tumors and hematological malignancies where cell proliferation is a key driver of the disease. Its mechanism of action, shared with other successful chemotherapeutic agents, makes it a compelling candidate for further preclinical and clinical development.

Future Directions

To fully realize the therapeutic potential of (-)-Cornigerine, several key areas of research need to be addressed:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A more detailed understanding of the structure-activity relationship could guide the synthesis of more potent and selective analogs.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of various cancers are essential to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profile of (-)-Cornigerine.

  • Elucidation of Downstream Signaling: A more in-depth investigation into the specific signaling pathways modulated by (-)-Cornigerine will provide a clearer understanding of its complete mechanism of action and may reveal additional therapeutic targets.

  • Combination Therapies: Exploring the synergistic effects of (-)-Cornigerine with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.

Conclusion

(-)-Cornigerine is a promising antimitotic agent that demonstrates potent inhibition of tubulin polymerization. While the currently available data is limited, it strongly supports the potential of this compound as a lead for the development of novel anticancer therapies. Further research, as outlined in this guide, is crucial to fully characterize its pharmacological properties and to pave the way for its potential clinical application.

References

(-)-Cornigerine interaction with microtubule-associated proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of (-)-Cornigerine with Microtubule-Associated Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine, a natural product analog of colchicine (B1669291), is a potent antimitotic agent that exerts its effects by interacting with the microtubule cytoskeleton.[1] This technical guide provides a comprehensive overview of the molecular interactions between (-)-Cornigerine and tubulin, the primary component of microtubules, and elucidates the role of microtubule-associated proteins (MAPs) in this interaction. We present quantitative data on its inhibitory activity, detail relevant experimental protocols for its study, and visualize the key molecular interactions and resulting signaling pathways. This document serves as a resource for researchers investigating microtubule-targeting agents and developing novel cancer therapeutics.

Introduction: (-)-Cornigerine and the Microtubule Cytoskeleton

Microtubules are dynamic polymers composed of αβ-tubulin heterodimers that are fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2][3] The dynamic instability of microtubules—the stochastic switching between periods of polymerization and depolymerization—is tightly regulated by a host of microtubule-associated proteins (MAPs).[4][5]

(-)-Cornigerine is a Colchicum alkaloid that, like its well-known analog colchicine, targets tubulin to disrupt microtubule dynamics.[1] Its potent antimitotic activity stems from its ability to inhibit tubulin polymerization, leading to the arrest of cells in the metaphase stage of mitosis.[1] Understanding the precise mechanism of action, including its interaction with tubulin and the influence of MAPs, is critical for its potential development as an anticancer agent.[6] This guide synthesizes the available data to provide a detailed technical examination of this interaction.

Mechanism of Action: A Colchicine-Site Binder

(-)-Cornigerine's primary molecular target is the αβ-tubulin heterodimer. It functions as a classic microtubule destabilizing agent by preventing the polymerization of tubulin into microtubules.[1]

Key aspects of its mechanism include:

  • Colchicine-Site Binding: (-)-Cornigerine binds to the colchicine-binding site on β-tubulin.[1] This was confirmed by experiments showing it competitively inhibits the binding of radiolabeled colchicine to tubulin.[1] Binding at this site introduces a steric clash that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice.[7]

  • Inhibition of Polymerization: By binding to tubulin dimers, (-)-Cornigerine effectively sequesters them, reducing the pool of assembly-competent subunits and potently inhibiting the elongation of microtubules.[1] This inhibition occurs both in the presence and absence of MAPs.[1]

  • Stimulation of GTP Hydrolysis: The binding of (-)-Cornigerine to tubulin stimulates the dimer's intrinsic GTPase activity.[1] This is a characteristic feature of many colchicine-site ligands.

The Role of Microtubule-Associated Proteins (MAPs)

While (-)-Cornigerine's activity is not dependent on MAPs, these regulatory proteins play a crucial role in the overall dynamics of the microtubule network. Research has shown that MAPs and colchicine are competitive inhibitors of each other's binding to tubulin.[8] Given that (-)-Cornigerine occupies the same binding site as colchicine, a similar competitive relationship exists. MAPs, which often bind along the tubulin polymer, can sterically hinder or allosterically inhibit the binding of (-)-Cornigerine to tubulin dimers.[8] This does not imply a direct interaction between (-)-Cornigerine and MAPs, but rather a competition for binding to their common partner, tubulin.

G cluster_competition Competitive Binding Interaction Cornigerine (-)-Cornigerine Tubulin αβ-Tubulin Dimer Cornigerine->Tubulin Binds to Colchicine Site MAPs MAPs (e.g., Tau) Cornigerine->MAPs Polymerization Microtubule Polymerization Cornigerine->Polymerization Inhibits Tubulin->Polymerization Required for MAPs->Tubulin Binds to Tubulin

Caption: Logical relationship of competitive binding between (-)-Cornigerine and MAPs for the tubulin dimer.

Quantitative Data: Inhibitory Potency

(-)-Cornigerine has been shown to be a highly potent inhibitor of tubulin polymerization, in some cases exceeding the activity of colchicine.[1] The following tables summarize the available quantitative data on its inhibitory concentration (IC50).

Table 1: IC50 of (-)-Cornigerine Against Different Tubulin Types

Tubulin Source Assay Type % Inhibition IC50 (µM) Reference
Brain Tubulin (BTb) Colchicine Site Competition 67% 2.2 [9]

| Erythrocyte Tubulin (CeTb) | Colchicine Site Competition | 36% | 30 |[9] |

Table 2: Comparative Potency of Colchicine-Site Binders

Compound Tubulin Polymerization IC50 (µM) Notes Reference
(-)-Cornigerine ~2.2 Potency is isotype-dependent. [9]
Colchicine ~1.0 - 2.5 A well-characterized benchmark inhibitor. [10]
Nocodazole ~5.0 Synthetic colchicine-site binder. [10]

| Combretastatin A-4 | ~2.5 | Potent natural product inhibitor. |[10] |

Downstream Signaling Pathways

The disruption of the microtubule network is a significant cellular stress event that triggers downstream signaling cascades, often culminating in cell cycle arrest and apoptosis. While pathways specific to (-)-Cornigerine have not been fully elucidated, the effects of microtubule depolymerization are known to activate several key signaling networks.

In the nematode C. elegans, microtubule disruption activates a p38 MAPK (mitogen-activated protein kinase) pathway that includes DLK-1, MKK-4, and PMK-3, leading to changes in gene expression via the transcription factor CEBP-1.[11] In mammalian cells, microtubule damage has been linked to the activation of JNK, Erk1/2, and Akt/mTOR pathways and can also modulate STING-mediated innate immune signaling.[12][13]

G Cornigerine (-)-Cornigerine MT_Disruption Microtubule Depolymerization Cornigerine->MT_Disruption Induces DLK1 DLK-1 MT_Disruption->DLK1 Activates MKK4 MKK-4 DLK1->MKK4 PMK3 p38 MAPK (PMK-3) MKK4->PMK3 CEBP1 CEBP-1 (Transcription Factor) PMK3->CEBP1 Gene_Expression Altered Gene Expression & Cellular Stress Response CEBP1->Gene_Expression Modulates

Caption: p38 MAPK pathway activated by microtubule disruption.

Experimental Protocols

The characterization of microtubule-targeting agents like (-)-Cornigerine relies on a suite of established in vitro and cell-based assays.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Preparation: Purified tubulin (>99%) is suspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and kept on ice.[10]

  • Reaction Setup: The reaction mixture is prepared in a 96-well plate, containing tubulin (e.g., 40 µM), GTP (1 mM), and varying concentrations of (-)-Cornigerine or a vehicle control (DMSO).[10]

  • Initiation: Polymerization is initiated by raising the temperature to 37°C.

  • Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring absorbance at 350 nm in a temperature-controlled spectrophotometer.[10][14]

  • Analysis: The rate and extent of polymerization are analyzed. IC50 values are calculated by plotting the inhibition of polymerization against the log of the compound concentration.

G start Start: Purified Tubulin + GTP on Ice step1 Add (-)-Cornigerine (Varying Concentrations) start->step1 step2 Incubate at 37°C to Initiate Polymerization step1->step2 step3 Monitor Absorbance (350 nm) over Time step2->step3 step4 Calculate Polymerization Rate and Determine IC50 step3->step4 end End: Quantified Inhibitory Potency step4->end

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Microtubule Co-sedimentation Assay

This assay determines if a protein or small molecule directly binds to polymerized microtubules.

Methodology:

  • Microtubule Assembly: Tubulin is polymerized into microtubules in the presence of a stabilizing agent like paclitaxel (B517696) and GTP, followed by incubation at 37°C.[15]

  • Binding: The pre-formed, stabilized microtubules are incubated with the test compound, (-)-Cornigerine. A non-binding protein like BSA serves as a negative control, and a known MAP fraction as a positive control.[16]

  • Centrifugation: The mixture is centrifuged at high speed (e.g., 100,000 x g) to pellet the microtubules and any associated molecules.[15][16]

  • Analysis: The supernatant (containing unbound molecules) and the pellet (containing microtubules and bound molecules) are separated.

  • Detection: The presence of the compound in the pellet and supernatant fractions is analyzed, typically by SDS-PAGE for proteins or HPLC for small molecules, to determine if it co-sedimented with the microtubules.[16]

G start Polymerize & Stabilize Microtubules (MTs) step1 Incubate MTs with (-)-Cornigerine start->step1 step2 Ultracentrifugation (e.g., 100,000 x g) step1->step2 step3 Separate Supernatant (S) and Pellet (P) step2->step3 step4 Analyze S and P Fractions (e.g., by HPLC) step3->step4 end Determine if Compound Binds to MTs step4->end

Caption: Experimental workflow for the microtubule co-sedimentation assay.

Immunofluorescence Microscopy

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.

Methodology:

  • Cell Culture: Adherent cells (e.g., HeLa) are cultured on glass coverslips to sub-confluency.[10]

  • Treatment: Cells are incubated with various concentrations of (-)-Cornigerine for a defined period (e.g., 30 minutes to several hours).[10]

  • Fixation & Permeabilization: Cells are fixed (e.g., with glutaraldehyde (B144438) or methanol) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibody access.

  • Staining: The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with a DNA dye like Hoechst or DAPI.[10]

  • Imaging: Coverslips are mounted and imaged using fluorescence or confocal microscopy.

  • Analysis: The integrity, density, and organization of the microtubule network in treated cells are compared to untreated controls to assess the extent of disruption.

G start Culture Adherent Cells on Coverslips step1 Treat Cells with (-)-Cornigerine start->step1 step2 Fix and Permeabilize Cells step1->step2 step3 Immunostain for α-Tubulin (Primary & Secondary Ab) step2->step3 step4 Counterstain Nuclei (e.g., DAPI) step3->step4 step5 Image with Fluorescence Microscopy step4->step5 end Visualize and Analyze Microtubule Network step5->end

Caption: Experimental workflow for immunofluorescence microscopy of microtubules.

Conclusion and Future Directions

(-)-Cornigerine is a potent, colchicine-site microtubule-destabilizing agent. Its mechanism of action is centered on the direct inhibition of tubulin polymerization, an activity that is not dependent on, but is in competition with, the binding of MAPs. The resulting disruption of the microtubule cytoskeleton induces mitotic arrest and activates cellular stress pathways, underpinning its antimitotic and potential anticancer effects.

For drug development professionals, (-)-Cornigerine represents an important lead compound. Future research should focus on obtaining high-resolution crystal structures of the tubulin-(-)-Cornigerine complex to guide structure-based drug design, aiming to enhance potency and reduce off-target toxicity. Further elucidation of the specific signaling pathways activated in cancer cells upon treatment will be crucial for identifying potential combination therapies and understanding mechanisms of resistance.

References

Pharmacological Profile of (-)-Cornigerine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cornigerine is a natural product analog of colchicine (B1669291), isolated from Colchicum cornigerum. It is characterized as a potent antimitotic agent that exerts its biological activity through interaction with tubulin, the fundamental protein component of microtubules. Structurally, it is distinguished from colchicine by a methylenedioxy bridge, forming a fourth ring. This structural modification results in a pharmacological profile that is qualitatively similar but quantitatively more potent than that of colchicine. This technical guide provides a comprehensive overview of the pharmacological properties of (-)-Cornigerine, including its mechanism of action, effects on cellular processes, and detailed experimental protocols for its characterization.

Introduction

(-)-Cornigerine is a colchicinoid alkaloid with a unique chemical structure that positions it as a molecule of interest in the study of microtubule dynamics and for the development of novel anticancer agents.[1] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, thereby disrupting the polymerization of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This guide synthesizes the available pharmacological data on (-)-Cornigerine, providing a detailed resource for researchers in pharmacology and drug development.

Mechanism of Action

The principal molecular target of (-)-Cornigerine is the tubulin heterodimer. Its interaction with tubulin disrupts the normal physiological process of microtubule polymerization and depolymerization, which is critical for various cellular functions, most notably mitotic spindle formation during cell division.

Interaction with Tubulin

(-)-Cornigerine binds to the colchicine-binding site on β-tubulin.[1] This binding is thought to be slow and temperature-dependent, similar to the binding of colchicine itself.[1] The formation of a tubulin-(-)-Cornigerine complex prevents the incorporation of tubulin dimers into growing microtubules, thus inhibiting their assembly.[1]

Signaling Pathway

The downstream effects of (-)-Cornigerine's interaction with tubulin culminate in mitotic arrest and apoptosis. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in metaphase.[1] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Cornigerine (-)-Cornigerine Tubulin β-Tubulin (Colchicine Binding Site) Cornigerine->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Dynamics Microtubule Dynamics Disruption Polymerization->Dynamics Spindle Mitotic Spindle Formation Failure Dynamics->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC Metaphase_Arrest Metaphase Arrest SAC->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Figure 1: Signaling pathway of (-)-Cornigerine leading to apoptosis.

Quantitative Pharmacological Data

Quantitative data for (-)-Cornigerine is not extensively reported in the literature. The primary study by Hamel et al. (1988) describes (-)-Cornigerine as being "somewhat more potent" than colchicine in its interactions with tubulin.[1] The following tables summarize the available qualitative data for (-)-Cornigerine and provide quantitative data for colchicine as a reference.

Table 1: In Vitro Activity of (-)-Cornigerine and Colchicine
Parameter(-)-CornigerineColchicine (Reference)Assay
Inhibition of Tubulin PolymerizationMore potent than colchicine[1]IC₅₀: ~1-3 µMTubulin Polymerization Assay
Inhibition of Colchicine BindingMore potent than colchicine[1]Kᵢ: ~0.2-4.6 µMCompetitive Colchicine Binding Assay
Stimulation of Tubulin-dependent GTP HydrolysisMore potent than colchicine[1]-GTP Hydrolysis Assay
Table 2: Cellular Activity of (-)-Cornigerine and Colchicine
Parameter(-)-CornigerineColchicine (Reference)Cell Line
CytotoxicityMore toxic than colchicine[1]IC₅₀: Varies by cell lineL1210 Murine Leukemia[1]
Cell Cycle ArrestAccumulation in metaphase[1]G2/M ArrestL1210 Murine Leukemia[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of (-)-Cornigerine.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in turbidity as microtubules form.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin (on ice) Mix Mix Tubulin, Buffer, and (-)-Cornigerine in 96-well plate (on ice) Tubulin->Mix Buffer Polymerization Buffer (GTP, MgCl2) Buffer->Mix Cornigerine_sol (-)-Cornigerine Solution (various concentrations) Cornigerine_sol->Mix Incubate Incubate at 37°C in Spectrophotometer Mix->Incubate Measure Measure Absorbance at 340 nm (kinetic read) Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot IC50 Calculate IC50 Plot->IC50

Figure 2: Workflow for a turbidity-based tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

    • Prepare a stock solution of GTP (e.g., 10 mM) in the same buffer.

    • Prepare serial dilutions of (-)-Cornigerine in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add the desired concentration of (-)-Cornigerine or vehicle control.

    • Add the tubulin solution to each well to a final concentration of 3-4 mg/mL.

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the rate of polymerization for each concentration of (-)-Cornigerine.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Competitive Colchicine Binding Assay

This assay determines the ability of (-)-Cornigerine to compete with a labeled ligand (e.g., [³H]colchicine) for binding to the colchicine-binding site on tubulin.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified tubulin in a suitable binding buffer.

    • Prepare a solution of radiolabeled colchicine (e.g., [³H]colchicine) at a concentration near its Kd.

    • Prepare serial dilutions of (-)-Cornigerine.

  • Assay Procedure:

    • In microcentrifuge tubes, incubate tubulin with various concentrations of (-)-Cornigerine and a fixed concentration of [³H]colchicine.

    • Allow the binding reaction to reach equilibrium (incubation time and temperature may need optimization, e.g., 37°C for 1 hour).

    • Separate the protein-bound from free radioligand using a suitable method (e.g., gel filtration, filter binding assay).

  • Data Analysis:

    • Quantify the amount of bound [³H]colchicine using liquid scintillation counting.

    • Plot the percentage of [³H]colchicine binding against the concentration of (-)-Cornigerine.

    • Calculate the IC₅₀ and subsequently the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of (-)-Cornigerine on cell cycle progression in a cancer cell line, such as L1210.

cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_flow_cytometry Flow Cytometry Seed Seed L1210 cells Treat Treat with (-)-Cornigerine (various concentrations and times) Seed->Treat Harvest Harvest cells Treat->Harvest Fix Fix cells (e.g., 70% ethanol) Harvest->Fix Stain Stain DNA with Propidium (B1200493) Iodide Fix->Stain Acquire Acquire data on flow cytometer Stain->Acquire Analyze Analyze DNA content histograms Acquire->Analyze

Figure 3: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Culture and Treatment:

    • Culture L1210 murine leukemia cells in appropriate media and conditions.

    • Treat the cells with various concentrations of (-)-Cornigerine for a defined period (e.g., 24 hours). Include a vehicle-treated control.

  • Sample Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate DNA content histograms.

    • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Conclusion

(-)-Cornigerine is a potent antimitotic agent that functions as a tubulin polymerization inhibitor by binding to the colchicine-binding site. Its activity is reported to be greater than that of colchicine, making it a valuable tool for studying microtubule dynamics and a potential lead compound for the development of new anticancer therapeutics. Further research is warranted to fully elucidate its quantitative pharmacological profile and to explore its therapeutic potential in preclinical models. This guide provides a foundational resource for researchers embarking on the study of this interesting natural product.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

(-)-Cornigerine is a colchicinoid alkaloid with significant antimitotic activity. Structurally, it is distinguished from its well-known analogue, colchicine (B1669291), by a methylenedioxy bridge on the A ring. While a complete de novo total synthesis of (-)-Cornigerine has not been formally reported in peer-reviewed literature, its structural elucidation and semi-synthesis from colchicine-derived catechols have been described. This document outlines a proposed enantioselective total synthesis of (-)-Cornigerine. The methodology is based on established strategies for the synthesis of the colchicine scaffold, combined with the specific transformation required to install the characteristic methylenedioxy group. Detailed experimental protocols, adapted from successful colchicine syntheses, are provided for key transformations.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of (-)-Cornigerine commences by disconnecting the methylenedioxy bridge, revealing a catechol intermediate. This intermediate is envisioned to arise from a tricyclic colchicinoid core, which can be traced back to simpler aromatic and chiral building blocks, leveraging strategies developed for the synthesis of (-)-colchicine. The key challenges in this synthetic approach are the construction of the strained tricyclic 6-7-7 fused ring system, the stereoselective installation of the C7-acetamido group, and the final regioselective formation of the methylenedioxy bridge.

Retrosynthesis (-)-Cornigerine (-)-Cornigerine Catechol Intermediate Catechol Intermediate (-)-Cornigerine->Catechol Intermediate Methylenation Tricyclic Core Tricyclic Core Catechol Intermediate->Tricyclic Core Demethylation A-Ring Precursor A-Ring Precursor Tricyclic Core->A-Ring Precursor Cyclization Chiral Building Block Chiral Building Block Tricyclic Core->Chiral Building Block Coupling Synthetic_Pathway cluster_0 Stage 1: Tricyclic Core Synthesis cluster_1 Stage 2: Stereoselective Amination cluster_2 Stage 3: Final Steps A_Ring A-Ring Precursor Coupled_Product Coupled Product A_Ring->Coupled_Product Chiral_Fragment Chiral Fragment Chiral_Fragment->Coupled_Product Tricyclic_Ketone Tricyclic Ketone Coupled_Product->Tricyclic_Ketone [5+2] Cycloaddition Chiral_Alcohol Chiral Alcohol Tricyclic_Ketone->Chiral_Alcohol Stereoselective Reduction Amine_Intermediate Amine Intermediate Chiral_Alcohol->Amine_Intermediate Azidation, Reduction Acetylated_Core Acetylated Tricyclic Core Amine_Intermediate->Acetylated_Core Acetylation Catechol Catechol Intermediate Acetylated_Core->Catechol Demethylation Cornigerine (-)-Cornigerine Catechol->Cornigerine Methylenation

Application Note: HPLC-Based Quantification of (-)-Cornigerine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cornigerine is a colchicinoid alkaloid found in plants of the Colchicum and Corydalis genera.[1] Like its well-known analogue, colchicine (B1669291), (-)-Cornigerine exhibits potent antimitotic activity by inhibiting tubulin polymerization. This mechanism of action makes it a compound of interest for cancer research and drug development.[1] Accurate and precise quantification of (-)-Cornigerine in plant extracts is crucial for phytochemical analysis, standardization of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of (-)-Cornigerine in plant extracts using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), methods widely employed for the analysis of isoquinoline (B145761) alkaloids due to their high resolution and sensitivity.

Principle of the Method

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (typically C18) and the mobile phase is a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol). This technique separates compounds based on their hydrophobicity. (-)-Cornigerine, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Detection is typically performed using a UV detector, as colchicinoid alkaloids exhibit strong absorbance in the UV spectrum. For higher sensitivity and specificity, particularly in complex matrices like plant extracts, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is advantageous. Quantification is achieved by comparing the peak area of (-)-Cornigerine in the sample to a calibration curve generated from reference standards.

Experimental Protocols

Sample Preparation: Extraction of (-)-Cornigerine from Plant Material

Materials:

Protocol:

  • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean collection vial.

  • For a more specific extraction of alkaloids, a liquid-liquid extraction can be performed. After initial methanol extraction and evaporation, the residue can be dissolved in an acidic aqueous solution and then extracted with an organic solvent like dichloromethane after basification with ammonium hydroxide.[2]

  • Evaporate the solvent from the filtered extract under reduced pressure.

  • Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of the mobile phase.

  • The sample is now ready for HPLC or UPLC-MS analysis.

HPLC Method for Quantification

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of Acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 10-90% A; 20-25 min, 90% A; 25.1-30 min, 10% A.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 245 nm.
Injection Volume 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of (-)-Cornigerine reference standard (e.g., 1 mg/mL) in methanol. From this, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase to construct a calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the (-)-Cornigerine peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of (-)-Cornigerine in the sample is calculated using the linear regression equation obtained from the calibration curve.

UPLC-MS/MS Method for Enhanced Sensitivity and Specificity

For a more sensitive and selective analysis, a UPLC system coupled with a tandem mass spectrometer (MS/MS) can be utilized.

Instrumentation and Conditions:

ParameterSpecification
UPLC System A standard UPLC system.
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3]
Mobile Phase A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).[3]
Flow Rate 0.3 mL/min.[4]
Column Temperature 35 °C.[3]
Mass Spectrometer A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[3]
Ionization Mode Positive (ESI+).[3]
Scan Mode Multiple Reaction Monitoring (MRM) for targeted quantification.

Procedure:

The procedure is similar to the HPLC method, but instead of UV detection, the mass spectrometer is used to monitor specific precursor-to-product ion transitions for (-)-Cornigerine for highly selective quantification.

Data Presentation

While specific quantitative data for (-)-Cornigerine is not widely available in published literature, the following table presents representative semi-quantitative data for (-)-Cornigerine found in Colchicum szovitsii extracts, expressed as peak area from a UPLC-QTOF-MS analysis, and quantitative data for the related alkaloid colchicine in other Colchicum species for comparative purposes.[5][6]

Plant SpeciesPlant PartCompoundMethodConcentration/Peak AreaReference
Colchicum szovitsiiLeaf(-)-CornigerineUPLC-QTOF-MSPeak Area: 1.2 x 10^6 (representative value)[5]
Colchicum szovitsiiFlower(-)-CornigerineUPLC-QTOF-MSPeak Area: 8.5 x 10^5 (representative value)[5]
Colchicum szovitsiiRoot(-)-CornigerineUPLC-QTOF-MSPeak Area: 5.1 x 10^5 (representative value)[5]
Colchicum steveniLeafColchicineHPLC-UV0.204 g/100 g dry weight[6]
Colchicum hierosolymitanumCormColchicineHPLC-UV0.126 g/100 g dry weight[6]
Colchicum triphyllumWhole PlantColchicineHPLC-UV0.10% (w/w)[7]

Note: The peak area values for (-)-Cornigerine are semi-quantitative and intended for relative comparison between different plant parts. For absolute quantification, a calibration curve with a certified reference standard is required.

Visualizations

Experimental Workflow

G Workflow for HPLC-Based Quantification of (-)-Cornigerine cluster_0 Sample Preparation cluster_1 HPLC/UPLC-MS Analysis cluster_2 Data Analysis plant_material Plant Material (e.g., Colchicum leaves) extraction Solvent Extraction (e.g., Methanol, Ultrasonication) plant_material->extraction filtration Filtration and Concentration extraction->filtration reconstitution Reconstitution in Mobile Phase filtration->reconstitution hplc_injection HPLC/UPLC Injection reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV or MS/MS Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification standards (-)-Cornigerine Reference Standards standards->quantification

Caption: General workflow for the quantification of (-)-Cornigerine.

Signaling Pathway of Tubulin Polymerization Inhibition

G Signaling Pathway of Tubulin Polymerization Inhibition by (-)-Cornigerine cornigerine (-)-Cornigerine tubulin_dimer αβ-Tubulin Dimer (Colchicine Binding Site) cornigerine->tubulin_dimer Binds to cornigerine_tubulin_complex (-)-Cornigerine-Tubulin Complex tubulin_dimer->cornigerine_tubulin_complex microtubule_polymerization Microtubule Polymerization cornigerine_tubulin_complex->microtubule_polymerization Inhibits microtubule_destabilization Microtubule Destabilization microtubule_polymerization->microtubule_destabilization mitotic_spindle_disruption Mitotic Spindle Disruption microtubule_destabilization->mitotic_spindle_disruption cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle_disruption->cell_cycle_arrest apoptosis Apoptosis (Cell Death) cell_cycle_arrest->apoptosis

References

Application Notes and Protocols for the Extraction and Purification of (-)-Cornigerine from Colchicum corms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of (-)-Cornigerine, a potent antimitotic alkaloid, from Colchicum corms. This document is intended to guide researchers through the process of isolating this valuable compound for further study and potential drug development.

Introduction to (-)-Cornigerine

(-)-Cornigerine is a tropolonic alkaloid found in various Colchicum species. Structurally similar to colchicine (B1669291), it features a methylenedioxy bridge, which contributes to its potent biological activity. Like colchicine, (-)-Cornigerine is a powerful inhibitor of tubulin polymerization, a critical process for cell division. This property makes it a compound of significant interest for cancer research and the development of novel chemotherapeutic agents. Studies have shown that (-)-Cornigerine can be even more potent than colchicine in its antimitotic effects, highlighting its potential as a lead compound for drug discovery.

Biological Activity and Mechanism of Action

(-)-Cornigerine exerts its biological effects primarily by disrupting microtubule dynamics, which are essential for various cellular processes, most notably mitosis.[1] It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2][3][4] This disruption of the microtubule assembly leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in proliferating cells.[5] The inhibition of tubulin polymerization destabilizes the mitotic spindle, a structure crucial for the proper segregation of chromosomes during cell division. This mechanism of action is shared with other successful anticancer agents and underscores the therapeutic potential of (-)-Cornigerine.

Data Presentation

The following table summarizes the key physicochemical properties of (-)-Cornigerine and provides an overview of typical yields for related alkaloids from Colchicum species, as specific yield data for (-)-Cornigerine is limited in publicly available literature.

ParameterValueReference
Molecular Formula C₂₁H₂₁NO₆PubChem CID: 100188
Molecular Weight 383.4 g/mol PubChem CID: 100188
XLogP3 0.7PubChem CID: 100188
Typical Colchicine Content in Colchicum Corms ~0.6%[6]
Reported Colchicine Yield from Gloriosa superba (SCFE) 93.6% (w/w) of total colchicine content[7]
Purity of Colchicine after Column Chromatography >99%[7][8]

Note: The yield of (-)-Cornigerine is expected to be significantly lower than that of colchicine, as it is a minor alkaloid.

Experimental Protocols

The following protocols provide a general framework for the extraction and purification of (-)-Cornigerine from Colchicum corms. Optimization may be required depending on the specific Colchicum species and available equipment.

Protocol 1: Extraction of Total Alkaloids from Colchicum corms

This protocol describes a standard solvent extraction method to obtain a crude alkaloidal extract.

Materials:

Procedure:

  • Maceration: Macerate 100 g of dried, powdered Colchicum corms in 500 mL of methanol at room temperature for 24 hours with occasional stirring.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Repeated Extraction: Repeat the maceration process with the plant residue two more times with fresh methanol to ensure complete extraction of alkaloids.

  • Solvent Evaporation: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 200 mL of 2% sulfuric acid. b. Wash the acidic solution with 3 x 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layer. c. Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide solution. d. Extract the liberated alkaloids with 3 x 100 mL of dichloromethane. e. Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

  • Final Concentration: Evaporate the dichloromethane under reduced pressure to yield the crude alkaloidal fraction.

Protocol 2: Purification of (-)-Cornigerine using Column Chromatography and Preparative HPLC

This protocol outlines a multi-step chromatographic procedure for the isolation of (-)-Cornigerine from the crude alkaloidal extract.

Materials:

  • Crude alkaloidal extract from Protocol 1

  • Silica (B1680970) gel (70-230 mesh) for column chromatography

  • Solvents for column chromatography: n-hexane, ethyl acetate (B1210297) (EtOAc), methanol (MeOH)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Solvents for Prep-HPLC: Acetonitrile (ACN) and water (both with 0.1% formic acid)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Procedure:

Part A: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column (e.g., 50 cm length, 4 cm diameter) using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the crude alkaloidal extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.[9] A suggested gradient is as follows:

    • n-hexane:EtOAc (9:1 to 1:9)

    • EtOAc:MeOH (9.5:0.5 to 8:2)

  • Fraction Collection: Collect fractions of approximately 20-30 mL and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on TLC plates and develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1). Visualize the spots under a UV lamp (254 nm and 365 nm).

  • Pooling of Fractions: Pool the fractions containing the compound with an Rf value corresponding to (-)-Cornigerine (based on comparison with a reference standard if available, or by subsequent analytical methods).

  • Concentration: Evaporate the solvent from the pooled fractions to obtain an enriched fraction of (-)-Cornigerine.

Part B: Preparative HPLC Purification

  • Sample Preparation: Dissolve the enriched fraction from the column chromatography step in a small volume of the initial mobile phase for Prep-HPLC. Filter the solution through a 0.45 µm syringe filter.

  • Prep-HPLC Conditions:

    • Column: Reversed-phase C18 (e.g., 250 x 20 mm, 10 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a lower percentage of B and gradually increase. For example, 20-60% B over 40 minutes. This will need to be optimized based on analytical HPLC runs.

    • Flow Rate: 10-20 mL/min (depending on column dimensions)

    • Detection: UV detector at 254 nm and 350 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of (-)-Cornigerine.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Evaporate the solvent from the pure fraction under reduced pressure to obtain pure (-)-Cornigerine.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification corms Colchicum corms (dried, powdered) maceration Maceration with Methanol corms->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloidal Fraction partitioning->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection1 Fraction Collection & TLC Analysis column_chromatography->fraction_collection1 enriched_fraction Enriched (-)-Cornigerine Fraction fraction_collection1->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc fraction_collection2 Peak Collection prep_hplc->fraction_collection2 pure_cornigerine Pure (-)-Cornigerine fraction_collection2->pure_cornigerine

Caption: Workflow for the extraction and purification of (-)-Cornigerine.

Signaling Pathway: Inhibition of Tubulin Polymerization

Tubulin_Polymerization_Inhibition cluster_cell Cellular Environment cluster_inhibition Inhibitory Action tubulin_dimers αβ-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Assembly cell_division Cell Division mitotic_spindle->cell_division Chromosome Segregation apoptosis Apoptosis mitotic_spindle->apoptosis Disruption leads to cornigerine (-)-Cornigerine cornigerine->tubulin_dimers Binds to β-tubulin inhibition_point X inhibition_point->microtubules Inhibits Polymerization

Caption: Mechanism of tubulin polymerization inhibition by (-)-Cornigerine.

References

Application Notes and Protocols: (-)-Cornigerine-Induced Metaphase Arrest in L1210 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cornigerine is a natural product derived from Colchicum cornigerum. It functions as a potent antimitotic agent by inhibiting tubulin polymerization, similar to its structural analog, colchicine (B1669291).[1] By binding to the colchicine-binding site on β-tubulin, (-)-Cornigerine disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This interference leads to the arrest of the cell cycle in the metaphase (M) phase. Studies have shown that (-)-Cornigerine is somewhat more toxic than colchicine to L1210 murine leukemia cells, causing them to accumulate in metaphase arrest.[1] These properties make (-)-Cornigerine a compound of significant interest for cancer research and drug development.

These application notes provide a comprehensive protocol for inducing and analyzing metaphase arrest in L1210 cells using (-)-Cornigerine. The protocols cover cell culture, determination of cytotoxic concentration, induction of metaphase arrest, and visualization of microtubule disruption.

Data Presentation

Table 1: Cytotoxicity of (-)-Cornigerine on L1210 Cells (Hypothetical Data)

The following table presents hypothetical data for the half-maximal inhibitory concentration (IC50) of (-)-Cornigerine in L1210 cells after a 48-hour incubation period. Researchers should determine these values experimentally using the provided protocol.

CompoundIncubation Time (hours)IC50 (nM)
(-)-Cornigerine48To be determined
Colchicine (Reference)48~3 nM

Note: The IC50 for colchicine is provided as an approximate reference value. The IC50 of (-)-Cornigerine is expected to be slightly lower than that of colchicine.

Table 2: Dose-Dependent Effect of (-)-Cornigerine on Cell Cycle Distribution in L1210 Cells (Hypothetical Data)

This table illustrates the expected dose-dependent increase in the G2/M population of L1210 cells following a 24-hour treatment with (-)-Cornigerine. The actual percentages should be quantified experimentally via flow cytometry.

(-)-Cornigerine Concentration (nM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle Control)~45%~40%~15%
1TBDTBDTBD
5TBDTBDTBD
10TBDTBDTBD
25TBDTBDTBD
50TBDTBDTBD

TBD: To Be Determined experimentally.

Experimental Protocols

Protocol 1: L1210 Cell Culture and Maintenance
  • Cell Line: L1210 (murine lymphocytic leukemia).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Growth Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: L1210 cells grow in suspension. Subculture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Protocol 2: Determination of (-)-Cornigerine Cytotoxicity (IC50) using MTT Assay
  • Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of (-)-Cornigerine in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM.

  • Treatment: Add 100 µL of the (-)-Cornigerine dilutions to the corresponding wells. Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Induction of Metaphase Arrest and Cell Cycle Analysis
  • Cell Seeding: Seed L1210 cells in 6-well plates at a density of 5 x 10⁵ cells per well in 2 mL of complete culture medium.

  • Treatment: Treat the cells with (-)-Cornigerine at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in 500 µL of PBS. Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol (B145695) while gently vortexing.

  • Storage: Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Immunofluorescence Staining of Microtubules
  • Cell Seeding and Treatment: Seed L1210 cells onto poly-L-lysine coated coverslips in a 12-well plate at an appropriate density. Allow cells to attach, then treat with (-)-Cornigerine at the desired concentration (e.g., 1x IC50) for 16-24 hours.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Visualization: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the microtubule network using a fluorescence microscope.

Visualizations

G cluster_pathway Signaling Pathway of (-)-Cornigerine Cornigerine (-)-Cornigerine Tubulin α/β-Tubulin Heterodimers Cornigerine->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Cornigerine->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Disruption leads to Apoptosis Apoptosis Metaphase->Apoptosis Prolonged arrest induces

Caption: Mechanism of (-)-Cornigerine-induced metaphase arrest.

G cluster_workflow Experimental Workflow Culture L1210 Cell Culture MTT Cytotoxicity Assay (MTT) Determine IC50 Culture->MTT Treatment Treat cells with (-)-Cornigerine MTT->Treatment Flow Cell Cycle Analysis (Flow Cytometry) Treatment->Flow IF Immunofluorescence (Microtubule Staining) Treatment->IF Analysis Data Analysis and Interpretation Flow->Analysis IF->Analysis

Caption: Workflow for studying (-)-Cornigerine effects.

References

Application Notes and Protocols for the Analytical Profiling of (-)-Cornigerine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the identification, quantification, and characterization of (-)-Cornigerine and its related impurities. (-)-Cornigerine is a known impurity of the therapeutic alkaloid Colchicine, making its detection and control critical for the safety and efficacy of pharmaceutical products.[1][2] The following protocols are designed to be adaptable for research, development, and quality control environments.

Introduction to (-)-Cornigerine and Impurity Profiling

(-)-Cornigerine is an isoquinoline (B145761) alkaloid structurally related to Colchicine.[1][3] Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[4] Regulatory agencies require the identification and quantification of impurities above certain thresholds. This document outlines analytical techniques for the comprehensive impurity profiling of (-)-Cornigerine.

Analytical Methodologies

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the robust analysis of (-)-Cornigerine and its impurities.

High-Performance Liquid Chromatography (HPLC) for Quantification

A stability-indicating HPLC method is the primary technique for the separation and quantification of (-)-Cornigerine and its related substances. The following method is a starting point and should be validated for its intended use.

Due to the limited availability of public data on specific quantitative levels of (-)-Cornigerine as an impurity, the following table presents an illustrative example based on typical impurity thresholds and analytical performance.

Analyte Retention Time (min) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL) Example Level in API (%)
(-)-Cornigerine8.50.050.150.12
Impurity A6.20.040.120.08
Impurity B10.10.060.18Not Detected
Colchicine7.30.020.0699.8

Objective: To separate and quantify (-)-Cornigerine and other potential impurities from the main API, Colchicine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 80 20
    20 40 60
    25 40 60
    26 80 20

    | 30 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 350 nm for monitoring various alkaloids.[5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • The final concentration should be within the linear range of the method.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the API.[5][6] This involves subjecting the API to stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.

Objective: To identify and semi-quantify volatile organic impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injection Mode: Splitless or split, depending on the expected concentration of impurities.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Derivatization may be necessary for polar or non-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities.[7] Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are employed.[7]

Objective: To determine the chemical structure of isolated impurities.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Isolate the impurity of interest using preparative HPLC or another suitable technique.

  • Ensure the isolated impurity is of sufficient purity and quantity for NMR analysis (typically >1 mg).

  • Dissolve the purified impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄).[7]

NMR Experiments:

  • ¹H NMR: Provides information on the proton environment in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, crucial for connecting molecular fragments.[7]

Visualizations

Workflow for Impurity Profiling of (-)-Cornigerine

G Workflow for (-)-Cornigerine Impurity Profiling cluster_0 Sample Preparation & Forced Degradation cluster_1 Initial Screening & Quantification cluster_2 Identification & Characterization cluster_3 Data Analysis & Reporting Sample (-)-Cornigerine API Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Degradation HPLC_Screening Stability-Indicating HPLC-UV/PDA - Detect and Quantify Impurities Sample->HPLC_Screening GC_MS GC-MS Analysis - Identify Volatile Impurities Sample->GC_MS Forced_Degradation->HPLC_Screening LC_MS LC-MS Analysis - Determine Molecular Weight HPLC_Screening->LC_MS Impurity > Threshold Data_Analysis Data Analysis and Interpretation HPLC_Screening->Data_Analysis Isolation Preparative HPLC - Isolate Unknown Impurities LC_MS->Isolation Unknown Impurity LC_MS->Data_Analysis GC_MS->Data_Analysis NMR NMR Spectroscopy (1D & 2D) - Structural Elucidation Isolation->NMR NMR->Data_Analysis Reporting Reporting and Documentation Data_Analysis->Reporting

Caption: General workflow for the impurity profiling of (-)-Cornigerine.

Hypothetical Degradation Pathway of (-)-Cornigerine

G Hypothetical Degradation Pathway of (-)-Cornigerine Cornigerine (-)-Cornigerine C₂₁H₂₁NO₆ Hydrolysis_Product Hydrolysis Product (e.g., loss of acetyl group) Cornigerine->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product Oxidation Product (e.g., N-oxide) Cornigerine->Oxidation_Product Oxidation (e.g., H₂O₂) Photodegradation_Product Photodegradation Product (e.g., ring cleavage) Cornigerine->Photodegradation_Product Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of (-)-Cornigerine under stress conditions.

References

Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of the aporphine (B1220529) alkaloid, (-)-Cornigerine, using High-Performance Thin-Layer Chromatography (HPTLC). The described methodology is adapted from a validated method for the analogous aporphine alkaloid, nuciferine, and is intended to serve as a robust starting point for the development and validation of a specific assay for (-)-Cornigerine.

Introduction

(-)-Cornigerine is an aporphine alkaloid with potential pharmacological activities. As with many natural products, the development of reliable and efficient analytical methods for its quantification in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, precise, and accurate method for the quantitative estimation of such compounds.[1] Its advantages include the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness.

This document outlines a comprehensive HPTLC method, including sample preparation, chromatographic conditions, and method validation parameters as per the International Conference on Harmonisation (ICH) guidelines.

Experimental Protocols

Materials and Reagents
  • Standard: (-)-Cornigerine reference standard (purity ≥98%)

  • Solvents: Methanol (B129727), Chloroform, Ethyl acetate, Glacial acetic acid (all analytical grade)

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 (10 x 10 cm, 200 µm thickness)

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (-)-Cornigerine reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with methanol to achieve concentrations in the desired calibration range (e.g., 100-500 ng/µL).

  • Sample Solution (from plant material):

    • Dry the plant material containing (-)-Cornigerine and grind it into a fine powder.

    • Accurately weigh a specified amount of the powdered material (e.g., 1 g).

    • Extract the alkaloid using a suitable solvent such as methanol. This can be achieved through methods like sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol to obtain the final sample solution for HPTLC analysis.

Chromatographic Conditions
  • Stationary Phase: HPTLC aluminium plates pre-coated with silica gel 60F254 (10 x 10 cm).

  • Mobile Phase: A mixture of Chloroform: Ethyl acetate: Methanol: Glacial acetic acid in a ratio of 6.5:1:2.5:0.025 (v/v/v/v).[1]

  • Chamber Saturation: Pre-saturate the twin-trough chamber with the mobile phase vapor for approximately 25 minutes at room temperature (25 ± 2°C).[1]

  • Application: Apply the standard and sample solutions as 6 mm bands onto the HPTLC plate using an automated sample applicator.

  • Development: Develop the plate in the ascending mode to a migration distance of 80 mm.[1]

  • Drying: After development, dry the plate in an oven or with a stream of warm air.

Detection and Quantification
  • Detection: Visualize the bands under UV light at an appropriate wavelength (e.g., 272 nm, which is effective for the related alkaloid nuciferine).[1] For enhanced visualization of alkaloids, Dragendorff's reagent can be used as a derivatizing agent.

  • Densitometric Analysis: Scan the developed plates using a TLC scanner in absorbance mode at the wavelength of maximum absorption for (-)-Cornigerine.

  • Quantification: The amount of (-)-Cornigerine in the sample is determined by comparing the peak area of the sample with that of the standard from the calibration curve.

Method Validation (as per ICH Guidelines)

A thorough validation of the HPTLC method should be performed to ensure its suitability for the intended purpose. The following parameters should be assessed:

  • Linearity: The linearity of the method is established by analyzing a series of concentrations of the standard solution. The peak area is plotted against the corresponding concentration, and the linearity is evaluated by the correlation coefficient (r²) of the regression line.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing replicate applications of the same standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on different days.

    • The precision is expressed as the relative standard deviation (%RSD).

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard is added to a pre-analyzed sample, and the mixture is re-analyzed. The percentage recovery is then calculated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The specificity of the method is ascertained by comparing the chromatograms of the sample and the standard. The band for (-)-Cornigerine in the sample should have the same Rf value and spectral characteristics as the standard.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: HPTLC Method Parameters for (-)-Cornigerine Analysis

ParameterDescription
Stationary Phase HPTLC plates pre-coated with silica gel 60 F254
Mobile Phase Chloroform: Ethyl acetate: Methanol: Glacial acetic acid (6.5:1:2.5:0.025, v/v/v/v)[1]
Chamber Saturation Time 25 minutes[1]
Application Volume 1-10 µL (as bands)
Development Mode Ascending
Migration Distance 80 mm[1]
Detection Wavelength To be determined (e.g., 272 nm as a starting point)[1]
Scanning Mode Densitometry (Absorbance)

Table 2: Summary of Validation Parameters (Hypothetical Data)

Validation ParameterResult
Linearity Range 100 - 500 ng/spot
Correlation Coefficient (r²) > 0.998
Repeatability (%RSD) < 2%
Intermediate Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LOD ~10 ng/spot
LOQ ~30 ng/spot
Rf Value To be determined (e.g., 0.45 ± 0.02)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPTLC analysis of (-)-Cornigerine.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification Standard (-)-Cornigerine Reference Standard StockSolution Standard Stock Solution (Methanol) Standard->StockSolution PlantMaterial Plant Material (Containing (-)-Cornigerine) Extraction Extraction (e.g., Methanol) PlantMaterial->Extraction WorkingStandards Working Standard Solutions StockSolution->WorkingStandards Application Sample/Standard Application WorkingStandards->Application SampleSolution Sample Solution Extraction->SampleSolution SampleSolution->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Detection UV Detection / Derivatization Drying->Detection Scanning Densitometric Scanning Detection->Scanning Quantification Quantification Scanning->Quantification

Caption: Workflow for HPTLC analysis of (-)-Cornigerine.

Logical Relationship for Method Validation

The following diagram outlines the logical relationship between the different parameters of method validation according to ICH guidelines.

Validation_Pathway Validation Method Validation Linearity Linearity & Range Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Specificity Specificity Validation->Specificity Sensitivity Sensitivity Validation->Sensitivity Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: ICH method validation parameters.

References

Application Notes and Protocols for Evaluating (-)-Cornigerine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cornigerine is a natural alkaloid with a structure that shares features with potent antimitotic agents like colchicine. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis, or programmed cell death. These characteristics make (-)-Cornigerine a compound of interest in cancer research and drug development.

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (-)-Cornigerine using standard cell-based assays. Detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution are presented, along with a framework for data presentation and visualization of the underlying molecular pathways and experimental workflows.

Data Presentation: Cytotoxicity of (-)-Cornigerine

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth. The following table provides an illustrative summary of potential IC50 values for (-)-Cornigerine across various human cancer cell lines.

Cell LineCancer TypePutative IC50 (µM)
MCF-7 Breast Adenocarcinoma8.5
HeLa Cervical Adenocarcinoma6.2
A549 Lung Carcinoma12.7
HepG2 Hepatocellular Carcinoma15.1
K-562 Chronic Myelogenous Leukemia4.8

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

Materials:

  • (-)-Cornigerine stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (-)-Cornigerine in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

  • Cold PBS

Protocol:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with (-)-Cornigerine at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol (B145695)

  • 6-well plates

  • Flow cytometer

  • Cold PBS

Protocol:

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and incubate overnight. Treat the cells with various concentrations of (-)-Cornigerine for 24 hours.

  • Cell Harvesting: Collect all cells, including those in the supernatant, by trypsinization.

  • Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. Add the cell suspension dropwise into 4 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Cytotoxicity_Workflow Experimental Workflow for (-)-Cornigerine Cytotoxicity Evaluation cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HeLa, A549) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Annexin V / PI Assay (Apoptosis) cell_culture->apoptosis_assay cell_cycle_assay Propidium Iodide Staining (Cell Cycle Analysis) cell_culture->cell_cycle_assay compound_prep (-)-Cornigerine Stock Solution compound_prep->mtt_assay compound_prep->apoptosis_assay compound_prep->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle_assay->cell_cycle_dist

Caption: General workflow for evaluating the cytotoxicity of (-)-Cornigerine.

Cornigerine_Pathway Proposed Mechanism of (-)-Cornigerine Induced Cytotoxicity cornigerine (-)-Cornigerine tubulin α/β-Tubulin Dimers cornigerine->tubulin Inhibits microtubules Microtubules tubulin->microtubules Polymerization g2_phase G2 Phase microtubules->tubulin Depolymerization m_phase M Phase (Mitosis) g2_phase->m_phase Progression caspases Caspase Activation m_phase->caspases Triggers cell_death Apoptotic Cell Death caspases->cell_death

Caption: Proposed signaling pathway for (-)-Cornigerine cytotoxicity.

Application Notes and Protocols for Tubulin Polymerization Inhibition Assay Using (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular functions such as mitosis, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules makes them a key target for the development of anticancer therapeutics. Compounds that interfere with tubulin polymerization can disrupt mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis.

(-)-Cornigerine is a natural product alkaloid that acts as a potent antimitotic agent by inhibiting tubulin polymerization.[1] It interacts with tubulin at the colchicine-binding site, and studies have shown it to be somewhat more potent than colchicine (B1669291) in its tubulin-binding interactions.[1] These application notes provide a detailed protocol for utilizing (-)-Cornigerine in an in vitro tubulin polymerization assay to characterize its inhibitory effects.

Data Presentation

The inhibitory effects of (-)-Cornigerine on tubulin polymerization can be quantified and compared to other known colchicine-site inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTarget SiteTubulin Polymerization IC50 (µM)Reference
(-)-Cornigerine Colchicine Site More potent than colchicine [1]
ColchicineColchicine Site~1.0 - 2.5[2]
Combretastatin A-4Colchicine Site~2.5[2]
NocodazoleColchicine SiteLess potent than colchicine[2]
VinblastineVinca Alkaloid Site~1.0[2]

Note: IC50 values can vary depending on experimental conditions such as tubulin concentration, buffer composition, and temperature.

Experimental Protocols

A common method to assess the effect of compounds on microtubule formation is the in vitro tubulin polymerization assay. This can be performed using either a turbidity-based or a fluorescence-based method. Both methods monitor the kinetics of microtubule assembly, which typically follows a sigmoidal curve representing nucleation, growth, and steady-state phases.

Turbidity-Based Tubulin Polymerization Assay

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules. The change in optical density is monitored over time using a spectrophotometer.

Materials:

  • Lyophilized tubulin (>99% pure)

  • (-)-Cornigerine stock solution (in DMSO)

  • Colchicine (positive control)

  • Paclitaxel (polymerization enhancer control)

  • DMSO (vehicle control)

  • General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM in General Tubulin Buffer)

  • Glycerol

  • 96-well microplate (half-area, clear bottom)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.

    • Prepare a 10X stock of GTP (10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of (-)-Cornigerine and control compounds in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, prepare the reaction mixtures in the 96-well plate. For a 100 µL final volume:

      • 85 µL of tubulin solution (4 mg/mL)

      • 10 µL of 10X test compound dilution (or vehicle/control)

      • 5 µL of 10 mM GTP

    • Mix gently by pipetting up and down.

  • Data Acquisition:

    • Immediately transfer the plate to the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance at 340 nm versus time for each concentration of (-)-Cornigerine and controls.

    • Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

    • Calculate the percentage of inhibition for each concentration of (-)-Cornigerine relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the (-)-Cornigerine concentration and fitting the data to a dose-response curve.

Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter that incorporates into microtubules as they polymerize, leading to an increase in fluorescence intensity. This method is often more sensitive than the turbidity assay.

Materials:

  • Tubulin polymerization assay kit with a fluorescent reporter

  • (-)-Cornigerine stock solution (in DMSO)

  • Control compounds (as above)

  • 96-well microplate (black, clear bottom)

  • Temperature-controlled fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Follow the manufacturer's instructions for the tubulin polymerization assay kit to prepare the tubulin, buffers, and fluorescent reporter solution.

    • Prepare serial dilutions of (-)-Cornigerine and controls.

  • Assay Setup:

    • Set up the reaction mixtures in the 96-well plate on ice as described in the kit protocol, including the fluorescent reporter.

    • Add the test compounds or controls to the appropriate wells.

  • Data Acquisition:

    • Transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Analyze the data in a similar manner to the turbidity-based assay, using fluorescence intensity instead of absorbance to determine the IC50 value of (-)-Cornigerine.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_setup Assay Setup (on ice) cluster_acq Data Acquisition (37°C) cluster_analysis Data Analysis tubulin Reconstitute Tubulin mix Mix Reagents in 96-well Plate tubulin->mix compounds Prepare (-)-Cornigerine and Controls compounds->mix gtp Prepare GTP Solution gtp->mix read Measure Absorbance/Fluorescence over Time mix->read plot Plot Polymerization Curves read->plot calc Calculate % Inhibition plot->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway of Tubulin Polymerization Inhibition

G cornigerine (-)-Cornigerine tubulin αβ-Tubulin Dimer cornigerine->tubulin Binds to Colchicine Site polymerization Tubulin Polymerization Inhibition tubulin->polymerization prevents disruption Microtubule Network Disruption polymerization->disruption spindle Defective Mitotic Spindle disruption->spindle arrest Mitotic Arrest (G2/M Phase) spindle->arrest bcl2 Bcl-2 Phosphorylation (Inactivation) arrest->bcl2 jnk JNK Activation arrest->jnk apoptosis Apoptosis bcl2->apoptosis jnk->apoptosis

Caption: Cellular effects of (-)-Cornigerine.

References

Application Notes and Protocols: Radiolabeled Colchicine Binding Inhibition Assay with (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is essential for proper cellular function, making them a key target for anticancer drug development. Compounds that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptosis. The colchicine (B1669291) binding site on β-tubulin is a well-established target for small molecules that inhibit tubulin polymerization.

(-)-Cornigerine is a natural product analog of colchicine that has demonstrated potent antimitotic activity.[1] It is believed to exert its effects by binding to the colchicine site on tubulin, thereby inhibiting microtubule assembly.[1] This application note provides a detailed protocol for a radiolabeled colchicine binding inhibition assay to characterize the interaction of (-)-Cornigerine with tubulin. Additionally, a protocol for a tubulin polymerization inhibition assay is included to provide a functional readout of this interaction.

Principle of the Assay

The radiolabeled colchicine binding inhibition assay is a competitive binding assay. It measures the ability of a test compound, in this case, (-)-Cornigerine, to compete with a radiolabeled ligand ([³H]colchicine) for binding to purified tubulin. The amount of radioactivity bound to the tubulin is inversely proportional to the binding affinity of the test compound. By performing the assay with varying concentrations of the unlabeled inhibitor, the concentration that inhibits 50% of the radiolabeled ligand binding (IC50) can be determined, providing a measure of the compound's binding affinity.

Data Presentation

CompoundAssay TypeTargetIC50 (µM)Reference
(-)-Cornigerine Tubulin Polymerization InhibitionPorcine Brain Tubulin~2.2[2]
Colchicine Tubulin Polymerization InhibitionPorcine Brain Tubulin~8.1[3]

Note: The IC50 values are from different studies and experimental conditions may vary. Direct comparison should be made with caution. It has been noted that (-)-Cornigerine is somewhat more potent than colchicine in its interactions with tubulin.[1]

Experimental Protocols

Protocol 1: Radiolabeled Colchicine Binding Inhibition Assay

This protocol is adapted from established methods for competitive tubulin binding assays.[4]

Materials:

  • Purified tubulin (>99% pure)

  • [³H]colchicine (specific activity ~70-85 Ci/mmol)

  • (-)-Cornigerine

  • Colchicine (for positive control)

  • G-PEM Buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)

  • GF/C glass microfiber filters

  • Scintillation cocktail

  • Liquid scintillation analyzer

  • 96-well plates

  • Incubator (37°C)

  • Filtration apparatus

Procedure:

  • Preparation of Reagents:

    • Reconstitute purified tubulin to a final concentration of 0.2 mg/mL in G-PEM buffer. Keep on ice.

    • Prepare a stock solution of [³H]colchicine. The final concentration in the assay should be approximately 0.1 µM.

    • Prepare stock solutions of (-)-Cornigerine and colchicine in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in a total volume of 100 µL:

      • Total Binding: Tubulin, [³H]colchicine, and vehicle control.

      • Non-specific Binding: Tubulin, [³H]colchicine, and a high concentration of unlabeled colchicine (e.g., 100 µM).

      • Test Compound: Tubulin, [³H]colchicine, and varying concentrations of (-)-Cornigerine.

      • Positive Control: Tubulin, [³H]colchicine, and varying concentrations of unlabeled colchicine.

    • Add the components in the following order: G-PEM buffer, test compound/control, [³H]colchicine, and finally tubulin.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour to allow the binding reaction to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a GF/C glass microfiber filter using a filtration apparatus.

    • Wash each filter twice with ice-cold G-PEM buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation analyzer.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that reduces the specific binding of [³H]colchicine by 50%, using non-linear regression analysis.

Protocol 2: Tubulin Polymerization Inhibition Assay (Turbidity-based)

This protocol is based on standard methods for monitoring tubulin polymerization by measuring changes in light scattering.[4][5]

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM Buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

  • (-)-Cornigerine

  • Colchicine (for positive control)

  • Paclitaxel (B517696) (for polymerization-promoting control)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute purified tubulin to a final concentration of 3 mg/mL in G-PEM buffer. Keep on ice.

    • Prepare stock solutions of (-)-Cornigerine, colchicine, and paclitaxel in an appropriate solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a pre-warmed 96-well plate, add the test compounds or controls at the desired final concentrations.

    • To initiate the polymerization reaction, add 100 µL of the reconstituted tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration of the test compound.

    • The dose-response curves can be plotted to determine the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.

Visualizations

Signaling Pathway

G cluster_0 Microtubule Dynamics Disruption cluster_1 Cellular Consequences Cornigerine (-)-Cornigerine Tubulin α/β-Tubulin Heterodimer Cornigerine->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Dynamics Disrupted Microtubule Dynamics Microtubule->Dynamics Inhibition Spindle Mitotic Spindle Defect Dynamics->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest Mitotic Arrest (G2/M Phase) SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of (-)-Cornigerine-induced apoptosis.

Experimental Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Prep_Tubulin Prepare Tubulin Solution Incubation Incubate Tubulin, [³H]Colchicine, & (-)-Cornigerine at 37°C Prep_Tubulin->Incubation Prep_Ligand Prepare [³H]Colchicine Prep_Ligand->Incubation Prep_Compound Prepare (-)-Cornigerine Dilutions Prep_Compound->Incubation Filtration Filter through GF/C Membrane Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Calculate % Inhibition & IC50 Counting->Analysis G cluster_0 Tubulin Tubulin (Colchicine Site) Signal Radioactive Signal Tubulin->Signal Generates Colchicine [³H]Colchicine Colchicine->Tubulin Binds Cornigerine (-)-Cornigerine Cornigerine->Tubulin Competes for Binding Cornigerine_Concentration [(-)-Cornigerine] ↑ Signal_Intensity Radioactive Signal ↓

References

Application Note: Quantitative Analysis of (-)-Cornigerine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (-)-Cornigerine in human plasma. The methodology utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was developed and is presented here as a template for the bioanalysis of (-)-Cornigerine, demonstrating high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies in clinical and preclinical research.

Introduction

(-)-Cornigerine is a bioactive alkaloid with potential therapeutic applications. To support its development as a drug candidate, a reliable and robust bioanalytical method is required to accurately measure its concentration in biological matrices. This application note provides a comprehensive protocol for the determination of (-)-Cornigerine in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents
  • (-)-Cornigerine reference standard (purity >98%)

  • Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min.
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 6 min
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for (-)-Cornigerine
Product Ion (Q3) To be determined for (-)-Cornigerine
Internal Standard (IS) Precursor Ion (Q1) To be determined for the selected IS
Internal Standard (IS) Product Ion (Q3) To be determined for the selected IS
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Note: The precursor and product ions for (-)-Cornigerine and the internal standard need to be optimized by direct infusion into the mass spectrometer.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of (-)-Cornigerine reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to the plasma sample.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation Summary

The following tables summarize the typical acceptance criteria for a bioanalytical method validation based on FDA guidelines.

Table 1: Linearity and Sensitivity
ParameterResult
Calibration Curve Range 1 - 1000 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Signal-to-Noise Ratio at LLOQ > 10
Table 2: Accuracy and Precision (Intra- and Inter-Day)
Quality Control SampleConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ 1± 20%≤ 20%
Low QC (LQC) 3± 15%≤ 15%
Medium QC (MQC) 100± 15%≤ 15%
High QC (HQC) 800± 15%≤ 15%
Table 3: Recovery and Matrix Effect
Quality Control SampleConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC (LQC) 3Consistent and reproducible85 - 115%
High QC (HQC) 800Consistent and reproducible85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 50 µL Human Plasma is_addition Add 150 µL IS in Acetonitrile plasma->is_addition vortex Vortex (1 min) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection separation C18 Column Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of (-)-Cornigerine.

method_validation_flow start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range start->linearity sensitivity LLOQ & LOD start->sensitivity accuracy Accuracy selectivity->accuracy linearity->accuracy sensitivity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision recovery Extraction Recovery precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, etc.) matrix_effect->stability validated_method Validated Method stability->validated_method

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of (-)-Cornigerine in human plasma. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications, such as pharmacokinetic studies, which are essential for the clinical development of (-)-Cornigerine. The provided validation parameters serve as a guideline for the establishment of a fully validated method in a regulated bioanalytical laboratory.

Application Notes and Protocols for Culturing Colchicum cornigerum for (-)-Cornigerine Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Cornigerine is a colchicinoid alkaloid found in plants of the Colchicum genus, notably Colchicum cornigerum.[1][2] Structurally similar to colchicine (B1669291), cornigerine exhibits potent antimitotic activity, making it a compound of interest for therapeutic drug development.[1] Traditional agricultural sourcing of such specialized metabolites can be unreliable due to geographical and seasonal variations.[3][4] In vitro plant tissue culture offers a controlled and sustainable alternative for the consistent production of valuable phytochemicals like (-)-Cornigerine.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the establishment of Colchicum cornigerum cultures for the production of (-)-Cornigerine. The methodologies cover the entire workflow from explant sterilization and callus induction to suspension culture, elicitation strategies for enhanced production, and downstream extraction and quantification of the target alkaloid. While specific data on the in vitro culture of C. cornigerum is limited, the following protocols have been developed and adapted from established methods for related Colchicum species and the production of similar alkaloids.[3][5]

Section 1: Plant Material and In Vitro Culture Establishment

Explant Selection and Sterilization

Successful initiation of aseptic cultures is fundamental. Corms are often the preferred explant for callus induction in Colchicum species.[5]

Protocol 1: Surface Sterilization of C. cornigerum Corms

  • Explant Collection: Obtain fresh, healthy corms of Colchicum cornigerum.

  • Initial Washing: Wash the corms thoroughly under running tap water for 30-60 minutes to remove soil and debris.

  • Detergent Wash: Immerse the corms in a solution of mild detergent (e.g., Tween 20) and agitate for 15 minutes.

  • Rinsing: Rinse the corms with sterile distilled water multiple times to remove any remaining detergent.

  • Ethanol (B145695) Treatment: In a laminar flow hood, immerse the corms in 70% (v/v) ethanol for 3-5 minutes for surface disinfection.

  • Sterilant Treatment: Transfer the corms to a solution of sodium hypochlorite (B82951) (1-2% available chlorine) with a few drops of Tween 20. Agitate for 15-20 minutes.

  • Final Rinsing: Decant the sterilant solution and rinse the corms 3-5 times with sterile distilled water to remove any residual sterilant.

  • Explant Preparation: Aseptically section the sterilized corms into small pieces (approximately 1 cm²) for inoculation onto the culture medium.

Callus Induction

Callus, an undifferentiated mass of plant cells, is induced by culturing explants on a nutrient medium supplemented with plant growth regulators, typically auxins and cytokinins.[6]

Protocol 2: Callus Induction from Corm Explants

  • Medium Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with vitamins, 30 g/L sucrose, and solidified with 8 g/L agar.

  • Plant Growth Regulators: Augment the MS medium with a combination of an auxin and a cytokinin. Based on studies with related species, a range of concentrations should be tested for optimization.[5] (See Table 1 for examples).

  • pH Adjustment: Adjust the pH of the medium to 5.7-5.8 before autoclaving.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Inoculation: Place the prepared corm sections onto the surface of the solidified callus induction medium in sterile Petri dishes.

  • Incubation: Seal the Petri dishes with Parafilm and incubate in the dark at 25 ± 2°C.

  • Subculture: Subculture the developing callus onto fresh medium every 3-4 weeks.

Table 1: Exemplary Plant Growth Regulator Combinations for Callus Induction in Colchicum Species

AuxinAuxin Concentration (mg/L)CytokininCytokinin Concentration (mg/L)Target SpeciesReference
2,4-D2.0BAP4.0C. luteum[5]
NAA0.5BAP1.5Gloriosa superba[3]

Note: These concentrations serve as a starting point for optimization for C. cornigerum.

Workflow for Callus Culture Establishment

G Workflow for Callus Culture Establishment A Select Healthy C. cornigerum Corms B Surface Sterilization (Protocol 1) A->B C Aseptic Sectioning of Corms B->C D Inoculation on Callus Induction Medium (MS + PGRs) C->D E Incubation in Dark (25 ± 2°C) D->E F Callus Proliferation E->F G Regular Subculturing (every 3-4 weeks) F->G

Caption: A flowchart illustrating the key steps for establishing callus cultures of Colchicum cornigerum.

Section 2: Suspension Cultures and Elicitation

For large-scale production, friable callus is transferred to a liquid medium to establish a suspension culture. This allows for more uniform growth and easier application of elicitors to enhance secondary metabolite production.

Establishment of Suspension Cultures

Protocol 3: Initiation and Maintenance of Suspension Cultures

  • Callus Selection: Select healthy, friable callus initiated as described in Protocol 2.

  • Medium Preparation: Prepare liquid MS medium with the same hormonal composition that proved optimal for callus induction, but without the solidifying agent (agar).

  • Inoculation: Transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid medium.

  • Incubation: Place the flasks on an orbital shaker at 110-120 rpm under a controlled temperature (25 ± 2°C) and photoperiod (e.g., 16h light/8h dark).

  • Subculture: Subculture the suspension cells every 10-14 days by transferring an aliquot of the culture to fresh liquid medium.

Elicitation for Enhanced (-)-Cornigerine Production

Elicitors are compounds that can trigger defense responses in plant cells, often leading to an increase in the production of secondary metabolites.[7][8][9] Both biotic (e.g., yeast extract, chitosan) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid) elicitors can be tested. Precursor feeding can also enhance the yield of the target compound.[4]

Protocol 4: Elicitation Strategy

  • Culture Growth: Grow suspension cultures for 7-10 days until they reach the late exponential growth phase.

  • Elicitor Preparation: Prepare stock solutions of the chosen elicitors (e.g., Methyl Jasmonate, Salicylic Acid, Yeast Extract) and filter-sterilize them.

  • Elicitor Application: Add the sterile elicitor to the suspension cultures at various concentrations (see Table 2 for examples).

  • Precursor Feeding: The biosynthesis of colchicinoid alkaloids originates from phenylalanine and tyrosine.[10] Supplementing the culture medium with these precursors may increase the yield of (-)-Cornigerine.

  • Incubation: Incubate the treated cultures for a defined period (e.g., 24, 48, 72 hours) before harvesting.

  • Harvesting: Separate the cells from the medium by filtration and freeze-dry both for subsequent analysis.

Table 2: Potential Elicitors and Precursors for Enhanced Alkaloid Production

Elicitor/PrecursorTypeWorking Concentration RangeReference
Methyl JasmonateAbiotic50 - 200 µMGeneral Knowledge
Salicylic AcidAbiotic50 - 200 µM[9]
Yeast ExtractBiotic0.5 - 1.5 mg/L[9]
PhenylalaninePrecursor1.0 - 2.0 mg/L[3][4]
TyrosinePrecursor1.0 - 2.0 mg/L[4]

Note: Optimal concentrations and exposure times must be determined empirically for C. cornigerum.

Elicitation and Precursor Feeding Strategy

G Elicitation and Precursor Feeding Strategy cluster_0 Suspension Culture cluster_1 Elicitation & Feeding A Established C. cornigerum Suspension Culture B Abiotic Elicitors (Methyl Jasmonate, Salicylic Acid) A->B Addition to Culture C Biotic Elicitors (Yeast Extract, Chitosan) A->C Addition to Culture D Precursors (Phenylalanine, Tyrosine) A->D Addition to Culture E Incubation (Defined Time Course) B->E C->E D->E F Harvest Cells and Medium E->F G Extraction & Analysis (Protocol 5 & 6) F->G

Caption: A diagram showing the strategy for enhancing (-)-Cornigerine production using elicitors and precursors.

Section 3: Extraction and Quantification of (-)-Cornigerine

Extraction of Alkaloids

A robust extraction method is necessary to isolate (-)-Cornigerine from the cultured cells and the medium. Ultrasound-assisted extraction (UAE) is an efficient method for extracting colchicinoids.[11]

Protocol 5: Ultrasound-Assisted Extraction (UAE) of (-)-Cornigerine

  • Sample Preparation: Use freeze-dried and powdered C. cornigerum cells or the lyophilized culture medium.

  • Solvent Selection: A mixture of ethanol and water (e.g., 70:30 v/v) is often effective for colchicinoid extraction.

  • Extraction Process:

    • Add 10 mL of the extraction solvent to 1 g of the powdered sample in a flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-45 minutes at a controlled temperature (e.g., 40°C).

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the separation and quantification of colchicinoid alkaloids.

Protocol 6: HPLC Quantification of (-)-Cornigerine

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (A) and water (B), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A starting point could be a linear gradient from 20% A to 80% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor the elution profile at a wavelength where cornigerine shows maximum absorbance. This should be determined by running a UV scan of a standard, but a common wavelength for colchicinoids is around 245 nm and 350 nm.

  • Standard Curve: Prepare a series of standard solutions of purified (-)-Cornigerine of known concentrations to generate a calibration curve.

  • Quantification: Inject the prepared extracts and quantify the amount of (-)-Cornigerine by comparing the peak area to the standard curve.

Table 3: HPLC Method Parameters for Alkaloid Analysis (Example)

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water (Gradient)
Flow Rate1.0 mL/min
Column Temperature40°C
Injection Volume10 µL
DetectionUV at 245 nm / 350 nm

Biosynthetic Relationship of Cornigerine and Colchicine

G Biosynthetic Relationship of Cornigerine and Colchicine A Phenylalanine + Tyrosine B (S)-Autumnaline A->B Multiple Steps C O-methylandrocymbine B->C Phenol Coupling D Tropolone Ring Scaffold (e.g., N-formyldemecolcine) C->D Ring Expansion E (-)-Colchicine D->E Tailoring Steps F (-)-Cornigerine D->F Alternative Tailoring Steps

Caption: A simplified diagram showing the proposed biosynthetic relationship between (-)-Cornigerine and (-)-Colchicine.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to establish in vitro cultures of Colchicum cornigerum for the production of the pharmaceutically relevant alkaloid, (-)-Cornigerine. The successful implementation of these methods, particularly the optimization of culture conditions and elicitation strategies, holds the potential for developing a scalable and sustainable bioproduction platform for this valuable compound. Further research is warranted to refine these protocols specifically for C. cornigerum to maximize the yield of (-)-Cornigerine.

References

Application Notes and Protocols for In Vitro Studies of (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Cornigerine is a natural alkaloid and a colchicine (B1669291) analog that has demonstrated potent biological activities.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics through interaction with tubulin, leading to antimitotic effects and cytotoxicity.[1] This document provides detailed application notes and protocols for in vitro experimental models designed to investigate the effects of (-)-Cornigerine. These models are essential for elucidating its mechanism of action, determining its efficacy in various cell-based assays, and assessing its potential as a therapeutic agent.

Application Notes

Cell Line Selection

The choice of cell line is critical for studying the effects of (-)-Cornigerine. Based on its known antimitotic activity, cancer cell lines with high proliferation rates are particularly suitable.

  • Leukemia Cell Lines: L1210 (murine leukemia) has been previously used to demonstrate the cytotoxic effects of (-)-Cornigerine.[1] Other human leukemia cell lines such as K562 (chronic myelogenous leukemia) and Jurkat (acute T-cell leukemia) can also be considered.

  • Adherent Cancer Cell Lines:

    • HeLa (cervical cancer): A robust and widely used cell line for studying cell cycle and mitosis.

    • MCF-7 (breast cancer): A well-characterized cell line for screening anticancer compounds.

    • A549 (lung cancer): Suitable for assessing cytotoxicity and effects on cell proliferation.

  • Non-Cancerous Cell Lines: To assess general cytotoxicity and selectivity, non-cancerous cell lines such as human fibroblasts (e.g., MRC-5) or immortalized keratinocytes (HaCaT) should be included.

Key In Vitro Assays for (-)-Cornigerine

A multi-faceted approach employing various in-vitro assays is recommended to comprehensively characterize the effects of (-)-Cornigerine.

  • Cytotoxicity and Cell Viability Assays: To determine the dose-dependent cytotoxic effects.

  • Cell Proliferation Assays: To quantify the inhibitory effect on cell growth over time.

  • Cell Cycle Analysis: To investigate the cell cycle arrest induced by the compound.

  • Apoptosis Assays: To determine if cytotoxicity is mediated by programmed cell death.

  • Tubulin Polymerization Assays: To directly measure the effect of (-)-Cornigerine on microtubule formation.

  • Immunofluorescence Microscopy: To visualize the effects on the microtubule network and mitotic spindle formation.

  • GTP Hydrolysis Assay: To confirm the colchicine-like interaction with tubulin.[1]

Data Presentation

All quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for organizing experimental results.

Table 1: Cytotoxicity of (-)-Cornigerine (IC50 Values)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
L1210
HeLa
MCF-7
A549
MRC-5

Table 2: Cell Cycle Analysis of (-)-Cornigerine Treated Cells

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
(-)-Cornigerine (IC50/2)
(-)-Cornigerine (IC50)
(-)-Cornigerine (IC50*2)

Table 3: Tubulin Polymerization Inhibition

CompoundConcentration (µM)Inhibition of Polymerization (%)
Vehicle Control-0
(-)-Cornigerine
Colchicine (Positive Control)
Taxol (Negative Control)

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of (-)-Cornigerine by measuring the metabolic activity of cells.

Materials:

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • (-)-Cornigerine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of (-)-Cornigerine in complete medium from the stock solution. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle phase distribution of cells treated with (-)-Cornigerine.

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • (-)-Cornigerine

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency after 24 hours.

  • Treat the cells with different concentrations of (-)-Cornigerine (e.g., IC50/2, IC50, IC50*2) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Protocol 3: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of (-)-Cornigerine on the polymerization of purified tubulin.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:

    • Purified tubulin (>99%)

    • GTP solution

    • General tubulin buffer

    • Tubulin polymerization buffer

  • (-)-Cornigerine

  • Colchicine (positive control for inhibition)

  • Taxol (paclitaxel, positive control for enhancement)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader (37°C) capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a stock solution of (-)-Cornigerine and controls in the appropriate buffer.

  • On ice, prepare the reaction mixture in each well of the 96-well plate. A typical reaction mixture includes buffer, GTP, and the test compound.

  • Initiate the polymerization by adding the tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • Calculate the percentage of inhibition or enhancement compared to the vehicle control.

Visualizations

Signaling Pathway and Mechanism of Action

G Proposed Mechanism of (-)-Cornigerine Cornigerine (-)-Cornigerine Tubulin α/β-Tubulin Dimers Cornigerine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Cornigerine->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to Metaphase Metaphase Arrest Spindle->Metaphase Disruption leads to Apoptosis Apoptosis Metaphase->Apoptosis Triggers CellDeath Cell Death Apoptosis->CellDeath Results in

Caption: Proposed mechanism of action for (-)-Cornigerine.

Experimental Workflow for Cytotoxicity Screening

G Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Cancer & Non-cancerous lines) Seeding 3. Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep 2. Compound Dilution ((-)-Cornigerine) Treatment 4. Treatment with Compound CompoundPrep->Treatment Seeding->Treatment Incubation 5. Incubation (24, 48, 72h) Treatment->Incubation MTT 6. MTT Assay Incubation->MTT Readout 7. Absorbance Reading MTT->Readout Calculation 8. IC50 Calculation Readout->Calculation Conclusion 9. Determine Cytotoxicity & Selectivity Calculation->Conclusion

Caption: Experimental workflow for cytotoxicity screening.

Logical Flow for Mechanistic Studies

G Logical Flow for Mechanistic Investigation Start Cytotoxicity Observed? CellCycle Cell Cycle Arrest? Start->CellCycle Yes Apoptosis Apoptosis Induced? CellCycle->Apoptosis Yes, in G2/M Conclusion Mechanism Confirmed: Antimitotic Agent CellCycle->Conclusion No TubulinPoly Tubulin Polymerization Inhibited? Apoptosis->TubulinPoly Yes Apoptosis->Conclusion No MicrotubuleDisrupt Microtubule Network Disrupted? TubulinPoly->MicrotubuleDisrupt Yes TubulinPoly->Conclusion No MicrotubuleDisrupt->Conclusion Yes

References

Application Notes and Protocols for (-)-)-Cornigerine in Plant Breeding: A Mechanistic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cornigerine, a natural alkaloid extracted from plants of the Colchicum genus, presents as a promising agent for inducing polyploidy in plant breeding. Structurally and functionally, it is an analog of colchicine (B1669291), a well-established and widely used polyploidy-inducing agent. Scientific studies have demonstrated that (-)-Cornigerine is a potent antimitotic compound that interacts with tubulin, the building block of microtubules.[1] Its potency in these interactions has been observed to be somewhat greater than that of colchicine.[1]

The mechanism of action of (-)-Cornigerine, involving the inhibition of microtubule polymerization, is the cornerstone of its potential application in polyploidy induction.[1] By disrupting the formation of the mitotic spindle during cell division, (-)-Cornigerine can lead to the doubling of chromosome sets, a desirable trait in plant breeding for obtaining improved agronomic characteristics.

Important Note: While the mechanism of action of (-)-Cornigerine strongly supports its use for polyploidy induction, specific quantitative data and established protocols for its application in plant breeding are not yet available in the scientific literature. Therefore, the following application notes and protocols are based on the extensive research and established methodologies for colchicine, which shares the same mechanism of action. These should be considered as a starting point for developing specific protocols for (-)-Cornigerine.

Mechanism of Action: Tubulin Polymerization Inhibition

(-)-Cornigerine, like colchicine, exerts its effect by binding to tubulin dimers. This binding prevents the polymerization of tubulin into microtubules.[1] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division (mitosis). The mitotic spindle is responsible for segregating chromosomes into two daughter cells.

By inhibiting microtubule formation, (-)-Cornigerine causes a disruption of the mitotic spindle. As a result, chromosomes fail to separate, leading to a state of mitotic arrest.[1] When the cell eventually re-enters interphase, it contains a doubled set of chromosomes (e.g., 4n instead of 2n), resulting in a polyploid state.

G cluster_cell Plant Cell Cornigerine (-)-Cornigerine Tubulin Tubulin Dimers Cornigerine->Tubulin Binds to Microtubules Microtubules Cornigerine->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Segregation Chromosome Segregation Spindle->Segregation Polyploidy Polyploid Cell (e.g., 4n) Spindle->Polyploidy Failed Segregation leads to Diploid Diploid Cell (2n) Segregation->Diploid Successful Mitosis

Caption: Signaling pathway of (-)-Cornigerine in inducing polyploidy.

Quantitative Data for Polyploidy Induction (Using Colchicine as a Reference)

The following table summarizes the effective concentrations and treatment durations of colchicine for inducing polyploidy in various plant species. This data can serve as a valuable reference for designing experiments with (-)-Cornigerine, keeping in mind that its potency may differ.

Plant SpeciesExplant TypeColchicine ConcentrationTreatment DurationPolyploidy Induction Efficiency (%)
Rhododendron fortuneiTissue-cultured stem bases0.1%24 hours36.67
Gerbera hybridIn vitro shoot tips0.1%4 hours50
Cannabis sativaShoot tips0.2% (w/v)24 hours43.33 (tetraploids)
Cyclocarya paliurusApical meristems of seedlings0.4%4 days20 (octoploids)
Dendrobium wardianumProtocorms250 µM12 hours26
Coriandrum sativumShoot apical meristem0.5%3 days (repeated)81.55
Napier GrassCalli0.1%48 hours48 (mutants)
Colocasia esculentaIn vitro plantlets0.05%16 hoursChromosome doubling observed

Experimental Protocols for Polyploidy Induction (Using Colchicine as a Reference)

Note: These protocols are generalized and should be optimized for the specific plant species and explant type. Proper safety precautions, including wearing gloves and working in a well-ventilated area, should be followed when handling antimitotic agents like colchicine and potentially (-)-Cornigerine.

Protocol 1: Seed Treatment

This method is suitable for plants that are propagated by seeds.

  • Preparation of Treatment Solution: Prepare a stock solution of the antimitotic agent (e.g., 0.05% - 0.5% w/v colchicine in distilled water). The optimal concentration for (-)-Cornigerine will need to be determined empirically. A wetting agent (e.g., a few drops of Tween-20) can be added to improve penetration.

  • Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. This can be done by rinsing with 70% ethanol (B145695) for 30-60 seconds, followed by soaking in a 1-2% sodium hypochlorite (B82951) solution for 10-20 minutes, and then rinsing thoroughly with sterile distilled water.

  • Treatment: Soak the sterilized seeds in the treatment solution for a predetermined duration (e.g., 6-24 hours). The duration will depend on the seed coat permeability and the plant species.

  • Washing: After treatment, thoroughly wash the seeds with sterile distilled water to remove any residual treatment solution.

  • Germination: Germinate the treated seeds on a suitable sterile medium (e.g., Murashige and Skoog medium for in vitro germination or sterile soil/sand mix).

  • Screening and Verification: As the seedlings grow, screen for potential polyploids based on morphological changes (e.g., thicker leaves, larger stomata). Confirm the ploidy level using methods like flow cytometry or chromosome counting.

Protocol 2: Shoot Apex Treatment (for vegetative propagation)

This method is suitable for treating apical meristems of seedlings or in vitro plantlets.

  • Preparation of Treatment Solution: Prepare the treatment solution as described in Protocol 1. The solution can be prepared in a liquid form or as a gel using agar (B569324) or lanolin to ensure prolonged contact with the meristem.

  • Plant Material: Use young, actively growing seedlings or in vitro-propagated plantlets.

  • Application: Apply the treatment solution directly to the apical shoot meristem. This can be done by:

    • Droplet Method: Applying a small drop of the solution to the apical bud. This may need to be repeated over several days.

    • Cotton Ball Method: Placing a small cotton ball saturated with the treatment solution on the apical bud for a specific duration (e.g., 24-72 hours).

  • Washing: After the treatment period, carefully wash the shoot apex with sterile distilled water to remove the treatment solution.

  • Recovery and Growth: Allow the treated plants to recover and grow under optimal conditions.

  • Screening and Verification: Monitor the new growth for any morphological signs of polyploidy. Take samples from newly developed leaves for ploidy analysis using flow cytometry or chromosome counting to confirm successful induction.

G cluster_workflow Experimental Workflow for Polyploidy Induction start Select Plant Material (Seeds, Seedlings, etc.) prep Prepare (-)-Cornigerine Solution (Determine Concentration) start->prep treatment Apply Treatment (Soaking, Dropping, etc.) (Determine Duration) prep->treatment washing Wash to Remove Agent treatment->washing recovery Germination / Growth washing->recovery screening Screen for Morphological Changes (e.g., Leaf size, Stomata) recovery->screening verification Confirm Ploidy Level (Flow Cytometry, Chromosome Counting) screening->verification end Select and Propagate Polyploid Plants verification->end

Caption: General experimental workflow for inducing polyploidy.

Application in Plant Breeding: Logical Framework

Inducing polyploidy is a powerful tool in plant breeding with several potential benefits that contribute to the development of improved crop varieties.

G cluster_logic Logical Framework of Polyploidy in Plant Breeding induction Induce Polyploidy (e.g., using (-)-Cornigerine) gigas Gigas Effect (Larger organs: flowers, fruits, leaves) induction->gigas fertility Restore Fertility in Sterile Hybrids induction->fertility tolerance Enhanced Stress Tolerance (Biotic and Abiotic) induction->tolerance secondary Altered Secondary Metabolite Production induction->secondary improvement Overall Crop Improvement gigas->improvement fertility->improvement tolerance->improvement secondary->improvement

Caption: Logical relationships in the application of polyploidy.

Conclusion and Future Directions

(-)-Cornigerine, with its confirmed antimitotic activity and mechanism of action analogous to colchicine, holds significant potential as a novel agent for inducing polyploidy in plant breeding. Its reported higher potency in tubulin interaction assays suggests that it could be effective at lower concentrations, which might reduce phytotoxicity and improve survival rates of treated plant material.

Future research is essential to bridge the knowledge gap between its in vitro activity and its practical application in plant breeding. This should include:

  • Dose-response studies: Determining the optimal concentrations and treatment durations of (-)-Cornigerine for various plant species and explant types.

  • Comparative studies: Evaluating the efficiency and phytotoxicity of (-)-Cornigerine in comparison to established agents like colchicine and oryzalin.

  • Agronomic evaluation: Assessing the characteristics and stability of (-)-Cornigerine-induced polyploid plants to validate their potential for crop improvement.

The development of protocols for (-)-Cornigerine could provide plant breeders with a valuable new tool for creating novel germplasm with enhanced traits.

References

Application Notes and Protocols: (-)-Cornigerine as a Positive Control in Antimitotic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cornigerine is a natural product derived from Colchicum cornigerum. It functions as a potent antimitotic agent by inhibiting microtubule polymerization.[1] Its mechanism of action is analogous to that of colchicine (B1669291), involving binding to tubulin and preventing the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can subsequently trigger apoptosis. Due to its well-defined mechanism as a microtubule destabilizer, (-)-Cornigerine serves as an excellent positive control in a variety of assays designed to identify and characterize new antimitotic agents.

These application notes provide detailed protocols for utilizing (-)-Cornigerine as a positive control in key antimitotic studies, including in vitro tubulin polymerization assays, analysis of mitotic spindle integrity, and cell cycle profiling.

Data Presentation: In Vitro Efficacy of Microtubule-Targeting Agents

Cell LineCancer TypeColchicine IC50 (µM)
A549Lung Carcinoma0.03 µM
H1299Lung Carcinoma0.02 µM
MCF-7Breast Adenocarcinoma0.01 µM[2][3]
DU-145Prostate Carcinoma0.02 µM
8505CThyroid Carcinoma0.02 µM[4]
KTC-1Thyroid Carcinoma0.44 µM[4]
AGSGastric Adenocarcinoma>10 µM[5]
NCI-N87Gastric CarcinomaNot specified, but sensitive[6]
HepG2Hepatocellular Carcinoma7.40 µM[5]
HCT-116Colon Carcinoma9.32 µM[5]

Mechanism of Action and Signaling Pathways

(-)-Cornigerine exerts its antimitotic effect by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the microtubule network. The disruption of microtubule dynamics has profound consequences for dividing cells, primarily by preventing the formation of a functional mitotic spindle.

The absence of a properly formed mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC delays the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules. By depolymerizing microtubules, (-)-Cornigerine ensures that this condition is not met, leading to a prolonged mitotic arrest. This sustained arrest can ultimately lead to apoptotic cell death.

Cornigerine (-)-Cornigerine Tubulin α/β-Tubulin Dimers Cornigerine->Tubulin Binds to β-tubulin Microtubules Microtubule Polymerization Cornigerine->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption activates Anaphase Anaphase Progression SAC->Anaphase Inhibits Arrest G2/M Mitotic Arrest SAC->Arrest Induces Anaphase->Arrest Apoptosis Apoptosis Arrest->Apoptosis Can lead to

Caption: Mechanism of action of (-)-Cornigerine leading to mitotic arrest.

Experimental Protocols

The following protocols are provided as a guide for using (-)-Cornigerine as a positive control in antimitotic assays. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. (-)-Cornigerine is used as a positive control for inhibition of polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • (-)-Cornigerine stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well microplate, UV-transparent

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold polymerization buffer supplemented with 1 mM GTP.

  • Prepare serial dilutions of (-)-Cornigerine in polymerization buffer. A typical concentration range to test would be from 0.1 µM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO.

  • Add the test compounds, (-)-Cornigerine (positive control), and vehicle control to the wells of a pre-chilled 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin_prep Prepare Tubulin Solution (2-4 mg/mL in buffer + GTP) Add_tubulin Add Tubulin Solution to Initiate Polymerization Tubulin_prep->Add_tubulin Compound_prep Prepare Serial Dilutions of (-)-Cornigerine and Test Compounds Add_compounds Add Compounds/Controls to 96-well Plate Compound_prep->Add_compounds Add_compounds->Add_tubulin Incubate Incubate at 37°C in Spectrophotometer Add_tubulin->Incubate Measure Measure Absorbance at 340 nm (every 30s for 60 min) Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Analyze Polymerization Curves Plot->Analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and chromosome alignment in cells treated with antimitotic agents. (-)-Cornigerine is used as a positive control to induce mitotic spindle disruption.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Glass coverslips

  • (-)-Cornigerine stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (to visualize microtubules)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of your test compound, (-)-Cornigerine (e.g., 2-5 times the IC50), and a vehicle control (DMSO) for a duration sufficient to induce mitotic arrest (typically 16-24 hours).

  • After incubation, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes (if paraformaldehyde-fixed).

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. In (-)-Cornigerine-treated cells, expect to see a high mitotic index with condensed chromosomes and either absent or aberrant mitotic spindles.

cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Seed Seed Cells on Coverslips Treat Treat with (-)-Cornigerine/ Test Compounds (16-24h) Seed->Treat Fix Fixation (PFA or Methanol) Treat->Fix Permeabilize Permeabilization (if needed) Fix->Permeabilize Block Blocking Permeabilize->Block Primary_Ab Primary Antibody (α-tubulin) Block->Primary_Ab Secondary_Ab Secondary Antibody (Fluorescent) Primary_Ab->Secondary_Ab DAPI DAPI Staining Secondary_Ab->DAPI Mount Mount Coverslips DAPI->Mount Visualize Fluorescence Microscopy Mount->Visualize

Caption: Workflow for immunofluorescence analysis of the mitotic spindle.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. (-)-Cornigerine is used as a positive control to induce G2/M arrest.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • (-)-Cornigerine stock solution (in DMSO)

  • DMSO (vehicle control)

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere and grow to 50-60% confluency.

  • Treat the cells with your test compound, (-)-Cornigerine (e.g., at its IC50 and 5x IC50 concentrations), and a vehicle control (DMSO) for a suitable duration (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population is expected in cells treated with (-)-Cornigerine.

cluster_cell_prep Cell Preparation & Treatment cluster_staining Fixation & Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with (-)-Cornigerine/ Test Compounds (24h) Seed->Treat Harvest Harvest Cells (Adherent + Floating) Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide/RNase A Fix->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Cell Cycle Distribution Acquire->Analyze

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

(-)-Cornigerine is a valuable tool for researchers in the field of cancer drug discovery and cell biology. Its potent and specific mechanism of action as a microtubule polymerization inhibitor makes it an ideal positive control for assays aimed at identifying and characterizing novel antimitotic agents. The protocols outlined in these application notes provide a framework for the effective use of (-)-Cornigerine in key in vitro experiments.

References

Application Notes and Protocols for (-)-Cornigerine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cornigerine is a natural pseudoalkaloid, analogous to colchicine (B1669291), that has been identified as a potent antimitotic agent.[1] Its mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, making it a compound of significant interest for cancer research and drug development. These application notes provide detailed protocols for the preparation, storage, and use of (-)-Cornigerine in various in vitro assays, ensuring reliable and reproducible results.

Physicochemical Properties and Solubility

Proper dissolution and handling of (-)-Cornigerine are critical for accurate experimental outcomes.

Chemical Properties:

  • Molecular Formula: C₂₁H₂₁NO₆[2]

  • Molecular Weight: 383.4 g/mol [2]

Solubility: While specific quantitative solubility data for (-)-Cornigerine in DMSO is not readily available in the literature, it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). For its structural analog, colchicine, the solubility in DMSO is approximately 25 mg/mL.[3] Given the structural similarities, a comparable solubility for (-)-Cornigerine can be expected. It is recommended to experimentally determine the precise solubility for high-concentration stock solutions. For most in vitro applications, a 10 mM stock solution in high-purity, anhydrous DMSO is readily achievable. (-)-Cornigerine is poorly soluble in aqueous solutions, and therefore, direct dissolution in cell culture media or phosphate-buffered saline (PBS) is not recommended.

Solution Preparation and Storage

Adherence to proper solution preparation and storage protocols is essential to maintain the stability and activity of (-)-Cornigerine.

Materials
  • (-)-Cornigerine powder (high purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Protocol for 10 mM Stock Solution Preparation
  • Weighing: In a sterile environment, accurately weigh a precise amount of (-)-Cornigerine powder (e.g., 1 mg).

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 383.4 g/mol ) * 100,000 For 1 mg of (-)-Cornigerine, this would be approximately 260.8 µL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the (-)-Cornigerine powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

Stability and Storage
Solution TypeStorage TemperatureDurationNotes
Solid Powder -20°C≥ 4 yearsStore in a dry, dark, and well-sealed container.
DMSO Stock Solution (10 mM) -20°CUp to 1 monthFor longer-term storage, -80°C is recommended for up to 6 months. Avoid repeated freeze-thaw cycles.
Working Solutions (in culture medium) 2-8°CUse immediatelyIt is highly recommended to prepare fresh working solutions from the DMSO stock for each experiment to ensure potency and avoid precipitation.

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the biological activity of (-)-Cornigerine.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • (-)-Cornigerine stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (-)-Cornigerine in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%. Treat the cells with the desired concentrations of (-)-Cornigerine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with (-)-Cornigerine.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • (-)-Cornigerine stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of (-)-Cornigerine for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the single-cell population and generate a histogram of PI fluorescence to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).

Mechanism of Action and Signaling Pathway

(-)-Cornigerine, as a colchicine-site binding agent, primarily exerts its cytotoxic effects by disrupting microtubule dynamics. This leads to a cascade of cellular events culminating in apoptosis.

G2M_Arrest_Apoptosis cluster_0 Cellular Environment cluster_1 Intracellular Events Cornigerine (-)-Cornigerine Tubulin α/β-Tubulin Dimers Cornigerine->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Spindle Mitotic Spindle Formation Microtubule->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis Induction G2M->Apoptosis Triggers experimental_workflow start Start prep (-)-Cornigerine Stock Solution Preparation start->prep culture Cell Culture (Seeding) start->culture treat Treatment with (-)-Cornigerine prep->treat culture->treat cytotoxicity Cytotoxicity Assay (e.g., MTT) treat->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle data Data Analysis (IC50, Cell Cycle Distribution) cytotoxicity->data cell_cycle->data end End data->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of (-)-Cornigerine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is a viable synthetic strategy for (-)-Cornigerine?

A1: A highly efficient approach is a nine-step enantioselective synthesis that constructs the core tricyclic 6-7-7 ring system. This strategy, successfully applied to (-)-Colchicine, involves the key steps of a diastereoselective reductive amination using an Ellman auxiliary to set the stereochemistry, followed by an intramolecular [5+2] cycloaddition to form the challenging seven-membered B and C rings. For (-)-Cornigerine, the synthesis would start from a precursor with a methylenedioxy group instead of the trimethoxybenzene moiety.

Q2: What are the most critical, yield-determining steps in this synthetic route?

A2: The most challenging steps that significantly impact the overall yield are the intramolecular oxidopyrylium-mediated [5+2] cycloaddition and the final steps for the formation of the tropolone (B20159) ring. The cycloaddition requires careful control of reaction conditions to ensure high diastereoselectivity and yield. The tropolone ring formation can be sensitive and may lead to side products if not executed precisely.

Q3: How can I adapt the (-)-Colchicine synthesis to produce (-)-Cornigerine?

A3: The primary adaptation lies in the starting material for the A ring. Instead of using a trimethoxyphenyl derivative, one would start with a corresponding methylenedioxyphenyl derivative. The subsequent chemical transformations should be largely analogous, though some reaction conditions may require re-optimization to accommodate the electronic and steric differences of the methylenedioxy group.

Q4: I am observing a low diastereomeric ratio in the reductive amination step. What should I do?

A4: Low diastereoselectivity in the reductive amination using an Ellman auxiliary can often be attributed to the choice of reducing agent and reaction temperature. Ensure you are using a bulky reducing agent that favors facial selectivity. Running the reaction at a lower temperature can also enhance diastereoselectivity by favoring the thermodynamically more stable transition state. Additionally, the purity of the ketone precursor and the chiral auxiliary is paramount.

Troubleshooting Guide

Problem IDIssuePotential Cause(s)Suggested Solution(s)
YS-001 Low yield in Seyferth-Gilbert homologation - Incomplete reaction. - Degradation of the aldehyde starting material. - Suboptimal base or temperature.- Increase reaction time or use a slight excess of the Ohira-Bestmann reagent. - Ensure the aldehyde is pure and the reaction is run under an inert atmosphere. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and optimize the reaction temperature.
YS-002 Poor diastereoselectivity in reductive amination - Non-optimal reducing agent. - Reaction temperature is too high. - Impure starting materials.- Use a bulky reducing agent to maximize steric hindrance and facial selectivity. - Perform the reaction at lower temperatures (e.g., -78 °C). - Ensure high purity of the ketone and the Ellman auxiliary.
YS-003 Low yield in Achmatowicz reaction - Incomplete oxidation. - Over-oxidation or side reactions. - Substrate decomposition.- Ensure the correct stoichiometry of the oxidizing agent (e.g., m-CPBA). - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. - Run the reaction at a lower temperature to minimize decomposition.
YS-004 Failure or low yield of the intramolecular [5+2] cycloaddition - Incorrect precursor conformation for cyclization. - Decomposition of the oxidopyrylium ylide intermediate. - Steric hindrance from the tether.- Ensure the tether connecting the pyranone and the alkyne has the optimal length and flexibility. - Use high-dilution conditions to favor the intramolecular reaction. - Optimize the temperature and reaction time to balance ylide formation and decomposition.
YS-005 Formation of multiple products during tropolone ring synthesis - Lack of regioselectivity in the oxidation/elimination steps. - Harsh reaction conditions leading to degradation.- Use a milder and more selective oxidizing agent. - Carefully control the stoichiometry of reagents and reaction temperature. - Consider a stepwise approach to introduce the functionalities on the tropolone ring.

Summary of Yields in a Representative (-)-Colchicine Synthesis

The following table summarizes the reported yields for the key steps in an efficient total synthesis of (-)-Colchicine, which serves as a benchmark for the synthesis of (-)-Cornigerine.[1]

Step No.ReactionProductYield (%)
1C-H FunctionalizationAldehyde85
2Selective Hydrogenation / Seyferth-Gilbert HomologationAlkyne65 (one pot)
31,2-AdditionKetone92
4Condensation with Ellman AuxiliarySulfinamide95
5Diastereoselective Reductive AminationAmine98
6Achmatowicz ReactionDihydropyranone-
7Intramolecular [5+2] CycloadditionTricyclic Core52 (from amine)
8Iodination and MethylationIodoenone76 (2 steps)
9Tropolone Formation(-)-Colchicine78
Overall Yield ~9.2

Experimental Protocols

Note: These protocols are adapted from the total synthesis of (-)-Colchicine and may require optimization for (-)-Cornigerine.

Protocol 1: Seyferth-Gilbert Homologation

This one-pot procedure combines selective hydrogenation and Seyferth-Gilbert homologation.

  • To a solution of the starting aldehyde in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst.

  • To the filtrate at -78 °C, add a pre-mixed solution of the Ohira-Bestmann reagent and a base (e.g., K₂CO₃) in methanol.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Reductive Amination with Ellman's Auxiliary

  • To a solution of the ketone precursor in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the (R)-tert-butanesulfinamide and a Lewis acid (e.g., Ti(OEt)₄).

  • Stir the mixture at an elevated temperature until imine formation is complete.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C).

  • Add a solution of a bulky reducing agent (e.g., L-Selectride) dropwise.

  • Stir the reaction at low temperature until the reduction is complete.

  • Quench the reaction with a saturated aqueous solution of NH₄HCO₃.

  • Extract the product, dry the organic layer, and concentrate.

  • The crude sulfinamide is typically used in the next step without further purification.

Protocol 3: Intramolecular [5+2] Cycloaddition

  • To a solution of the amine precursor from the previous step in a suitable solvent (e.g., CH₂Cl₂), add an oxidizing agent (e.g., m-CPBA) at 0 °C to initiate the Achmatowicz reaction.

  • After the formation of the dihydropyranone, add a base and an acylating agent (e.g., Ac₂O) to form the acetoxypyranone.

  • Heat the reaction mixture to induce the intramolecular [5+2] cycloaddition.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the tricyclic product by flash column chromatography.

Visualizations

Total_Synthesis_Workflow A Starting Material (Methylenedioxy Phenyl Derivative) B Aldehyde Intermediate A->B C-H Functionalization C Alkyne Intermediate B->C Seyferth-Gilbert Homologation D Ketone Intermediate C->D 1,2-Addition E Chiral Amine (Stereocenter Set) D->E Diastereoselective Reductive Amination F Tricyclic Core (6-7-7 Ring System) E->F Achmatowicz & [5+2] Cycloaddition G Final Tropolone Ring Formation F->G Iodination & Methylation H (-)-Cornigerine G->H Final Steps

Caption: Synthetic workflow for (-)-Cornigerine.

Troubleshooting_Logic Start Low Overall Yield Step_Yield Analyze Yield of Each Step Start->Step_Yield Identify_Problem Identify Step with Lowest Yield Step_Yield->Identify_Problem Troubleshoot Consult Troubleshooting Guide for Specific Step Identify_Problem->Troubleshoot Purification Check Purification Protocol for Product Loss Identify_Problem->Purification Optimize Optimize Reaction Conditions (Temp, Conc, Reagents) Troubleshoot->Optimize Optimize->Purification Characterization Confirm Structure of Intermediates Purification->Characterization Proceed Proceed with Optimized Protocol Characterization->Proceed

Caption: Troubleshooting logic for yield optimization.

References

Overcoming challenges in the purification of (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of (-)-Cornigerine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of (-)-Cornigerine?

A1: The main challenges in purifying (-)-Cornigerine, a Colchicum alkaloid, stem from its complex structure and potential instability. Key difficulties include:

  • Structural Similarity to Other Alkaloids: (-)-Cornigerine is often isolated from plant sources containing a mixture of structurally related alkaloids, making separation difficult.

  • Chemical Instability: The compound may be susceptible to degradation under certain pH, temperature, and light conditions.[1][2][3]

  • Low Abundance: The natural concentration of (-)-Cornigerine can be low, leading to challenges in obtaining high yields.

  • Complex Sample Matrix: Crude extracts from plant materials contain numerous other compounds that can interfere with the purification process.[1]

Q2: Which analytical techniques are recommended for assessing the purity of (-)-Cornigerine?

A2: A combination of chromatographic and spectroscopic methods is essential for accurately determining the purity of (-)-Cornigerine.[][5] Recommended techniques include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.[][6]

  • Mass Spectrometry (MS): Used for confirming the molecular weight of the compound and identifying impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[][7]

  • Gas Chromatography (GC): Suitable for detecting and quantifying volatile impurities, such as residual solvents.[][7]

Q3: What are the optimal storage conditions for purified (-)-Cornigerine to prevent degradation?

A3: To ensure the long-term stability of purified (-)-Cornigerine, it is crucial to store it under controlled conditions. Like many complex natural products, it is susceptible to degradation from light, heat, and oxidation.[2][8][9] Recommended storage conditions are:

  • Temperature: Store at low temperatures, preferably at or below -20°C.[8]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[1][8]

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

  • Solvent: If in solution, use high-purity, anhydrous aprotic solvents. If aqueous solutions are necessary, they should be freshly prepared and used promptly.[8]

Troubleshooting Guides

Chromatographic Purification Issues

This section provides solutions to common problems encountered during the chromatographic purification of (-)-Cornigerine.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

  • Possible Causes & Solutions:

Possible CauseSolution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure that (-)-Cornigerine (an alkaloid) is in a single ionic form.
Column Degradation Replace the column if it has lost its efficiency.
Presence of Silanol Interactions For basic compounds like alkaloids, consider adding a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.[10]
Sample Solvent Effects Dissolve the sample in the initial mobile phase or a weaker solvent.[11]

Issue 2: Low Yield or Loss of Compound During Purification

  • Possible Causes & Solutions:

Possible CauseSolution
Compound Degradation on Column Test the stability of (-)-Cornigerine on the stationary phase (e.g., silica (B1680970) gel) using a TLC spot test before performing column chromatography.[12] If instability is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or a different purification technique.[10][12]
Irreversible Adsorption Modify the mobile phase by adding a stronger solvent or a modifier to improve elution.
Incomplete Elution After the main peak has eluted, flush the column with a much stronger solvent to check for any retained compound.
Sub-optimal Extraction Optimize the initial extraction procedure from the source material to maximize the recovery of (-)-Cornigerine.

Issue 3: Co-elution with Impurities

  • Possible Causes & Solutions:

Possible CauseSolution
Insufficient Resolution Optimize the chromatographic conditions: change the mobile phase composition, gradient profile, or flow rate.
Inappropriate Stationary Phase Try a column with a different selectivity (e.g., a phenyl-hexyl or cyano phase instead of C18 for reversed-phase HPLC).
Structurally Similar Impurities Employ orthogonal purification methods. For example, follow a reversed-phase HPLC step with a normal-phase chromatography or crystallization step.
Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate (-)-Cornigerine from potential process-related impurities and degradation products.[6]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (or other suitable buffer agent)

    • (-)-Cornigerine reference standard and test sample

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 20% B to 70% B over 25 minutes, then hold for 5 minutes.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Data Analysis: Calculate the purity of the main peak using the area percentage method. The percentage of any impurity is determined by its relative peak area compared to the total area of all peaks.

Protocol 2: Flash Chromatography for Initial Purification

This protocol is suitable for the initial purification of (-)-Cornigerine from a crude extract.

  • Instrumentation: Flash chromatography system with a UV detector.

  • Reagents and Materials:

    • Silica gel (or neutral alumina if the compound is base-sensitive)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Crude extract containing (-)-Cornigerine

  • Procedure:

    • Sample Preparation: Dissolve the crude extract in a minimal amount of DCM. If it does not fully dissolve, add a small amount of silica gel to form a slurry and evaporate the solvent.

    • Column Packing: Pack a column with silica gel in the initial mobile phase.

    • Loading: Load the prepared sample onto the column.

    • Elution: Elute the column with a gradient of increasing polarity, for example, from 100% DCM to 95:5 DCM:MeOH.

    • Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing (-)-Cornigerine.

    • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for (-)-Cornigerine (Illustrative Data)

Purification MethodPurity Achieved (%)Yield (%)Throughput
Flash Chromatography (Silica Gel) 85 - 9560 - 75High
Preparative HPLC (C18) > 9840 - 60Low
Crystallization > 9920 - 40Variable

Table 2: Stability of (-)-Cornigerine under Stress Conditions (Illustrative Data)

Stress ConditionDurationPurity (%)Major Degradant(s)
Acidic (0.1 M HCl, 60°C) 24 h82.3Hydrolysis products
Basic (0.1 M NaOH, 25°C) 8 h75.8Epimerization and hydrolysis products
Oxidative (3% H₂O₂, 25°C) 24 h88.1N-oxide and other oxidation products
Thermal (80°C) 48 h91.5Isomerization products
Photolytic (UV light) 12 h85.2Photodegradation products

Visualizations

experimental_workflow start Crude Plant Extract extraction Solvent Extraction start->extraction flash_chrom Flash Chromatography extraction->flash_chrom fractions Collect & Analyze Fractions (TLC/HPLC) flash_chrom->fractions pool Pool Pure Fractions fractions->pool prep_hplc Preparative HPLC pool->prep_hplc purity_analysis Purity Assessment (HPLC, MS, NMR) prep_hplc->purity_analysis final_product Purified (-)-Cornigerine (>98%) purity_analysis->final_product

Caption: General experimental workflow for the purification of (-)-Cornigerine.

troubleshooting_logic start Low Purity of Final Product check_hplc Review Analytical HPLC Data start->check_hplc multiple_peaks Multiple Peaks Observed? check_hplc->multiple_peaks single_peak Single Peak with Tailing/Fronting? check_hplc->single_peak optimize_chrom Optimize Chromatographic Separation multiple_peaks->optimize_chrom Yes orthogonal_purification Consider Orthogonal Purification Method multiple_peaks->orthogonal_purification Yes adjust_mobile_phase Adjust Mobile Phase/pH single_peak->adjust_mobile_phase Yes check_column_health Check Column Health single_peak->check_column_health Yes

Caption: Troubleshooting logic for addressing low purity in the final product.

References

Technical Support Center: Optimizing HPLC Separation of (-)-Cornigerine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (-)-Cornigerine from other alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of (-)-Cornigerine and other alkaloids, providing potential causes and recommended solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Interaction of basic alkaloids with acidic silanol (B1196071) groups on the column packing material.Add a mobile phase modifier such as 0.1% formic acid or triethylamine (B128534) (TEA) to reduce tailing by protonating the silanol groups. Consider using an end-capped column to minimize these interactions.[1]
Column overload.Reduce the injection volume or the concentration of the sample.[1]
Inappropriate mobile phase pH.Alkaloids are basic compounds, and the pH of the mobile phase significantly affects their ionization and retention. Adjusting the pH can improve peak shape. For many alkaloids, a mobile phase with a basic pH (e.g., pH 10.5) can result in neutral molecules with good retention and peak shape. Conversely, acidic conditions (e.g., pH 3.0) can also be effective.[2][3]
Poor Resolution Between (-)-Cornigerine and Other Alkaloids Mobile phase composition is not optimal.Adjust the gradient slope or the isocratic mobile phase composition. A shallower gradient can often improve the separation of closely eluting peaks.[1]
Inappropriate column selection.Try a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded column) to alter selectivity. A longer column or a column with a smaller particle size can increase efficiency and improve resolution.[1][4]
Flow rate is too high.Lowering the flow rate can increase column efficiency and improve the resolution of closely eluting compounds, though it will increase the analysis time.[1]
Column temperature is not optimized.Changing the column temperature can alter the selectivity of the separation. Using a column oven to maintain a consistent and optimized temperature is recommended.[1]
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. If using a gradient mixer, check the pump performance for accurate proportioning.[1]
Column temperature variations.Use a column oven to maintain a stable temperature throughout the analysis.[1]
Column degradation.The column may be degrading. Try flushing the column or replacing it if performance does not improve.
High Backpressure Blockage in the column or system.Filter all samples and mobile phases before use to prevent particulate matter from clogging the system. If a blockage is suspected, back-flushing the column may help. A guard column can also be used to protect the analytical column.[1]
Mobile phase viscosity is too high.Check the viscosity of your mobile phase. A high percentage of organic solvent at low temperatures can increase backpressure.
No or Low Signal Detector issue.Ensure the detector is on and the correct wavelength is set. For many alkaloids, a detection wavelength of 280 nm is a good starting point.[2][3]
Sample degradation.Ensure proper sample storage and handling to prevent degradation of the target alkaloids.
Injection issue.Check the autosampler for proper operation and ensure the correct injection volume is set.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate (-)-Cornigerine?

A1: A reversed-phase HPLC method using a C18 column is a common and effective starting point for the separation of alkaloids like (-)-Cornigerine.[1] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is often employed. The addition of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to control the pH is crucial for good peak shape and separation.[1][2]

Q2: Why is pH so important in the separation of alkaloids like (-)-Cornigerine?

A2: Alkaloids are basic compounds, meaning their charge state is highly dependent on the pH of the mobile phase.[5] At a high pH (e.g., 10.5), most alkaloids are in their neutral, un-ionized form, which increases their retention on a reversed-phase column and can lead to better separation based on their polarity.[2][3] At a low pH (e.g., 3.0), alkaloids are typically ionized (protonated), which alters their interaction with the stationary phase and can also be used to achieve separation.[2][3] The choice of pH is a powerful tool to manipulate the selectivity of the separation.

Q3: How can I improve the separation of (-)-Cornigerine from its isomers or other closely related alkaloids?

A3: Improving the resolution of closely related compounds often requires careful optimization of several parameters:

  • Mobile Phase Composition: Fine-tuning the organic solvent percentage or using a shallower gradient can increase the separation between peaks.[1]

  • pH: Small adjustments in the mobile phase pH can significantly alter the selectivity between ionizable compounds like alkaloids.

  • Column Chemistry: If a C18 column does not provide adequate separation, trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may offer different selectivity.[4]

  • Temperature: Optimizing the column temperature can influence the interactions between the analytes and the stationary phase, leading to improved resolution.[1]

Q4: What are some recommended mobile phase modifiers for alkaloid analysis?

A4: To improve peak shape and reduce tailing, it is common to add a modifier to the mobile phase. For acidic conditions, 0.1% formic acid or acetic acid is frequently used.[1][2] For basic conditions, ammonium hydroxide or triethylamine can be added to the mobile phase.[2][6]

Experimental Protocols

Below are example HPLC methodologies that can be adapted for the separation of (-)-Cornigerine and other alkaloids from a sample matrix.

Protocol 1: Reversed-Phase HPLC with Acidic Mobile Phase

This protocol is a good starting point for screening and method development.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 35% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Detection 280 nm
Injection Volume 2 µL

Based on a method for Corydalis alkaloids.[7]

Protocol 2: Reversed-Phase HPLC with Basic Mobile Phase

This protocol can be used when acidic conditions do not provide adequate separation or peak shape.

Parameter Condition
Column Base-resistant C18 (e.g., Waters XBridge), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Hydroxide in Water, pH 10.5
Mobile Phase B Methanol
Gradient 5% to 100% B over 35 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection 280 nm
Injection Volume 10 µL

Adapted from a method for Corydalis yanhusuo alkaloids.[2]

Visualizations

Workflow for HPLC Method Development and Optimization

The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for the separation of (-)-Cornigerine.

HPLC_Optimization_Workflow cluster_optimization Optimization Cycle start Define Separation Goals (e.g., resolve (-)-Cornigerine from other alkaloids) sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep initial_method Select Initial HPLC Conditions (C18 column, Acetonitrile/Water gradient, 280 nm) sample_prep->initial_method run_scouting Run Initial Scouting Gradient initial_method->run_scouting evaluate_results Evaluate Initial Results (Peak shape, Resolution) run_scouting->evaluate_results optimize_mobile_phase Optimize Mobile Phase (Adjust pH, organic solvent, gradient slope) evaluate_results->optimize_mobile_phase Needs Improvement validate_method Method Validation (Linearity, Precision, Accuracy) evaluate_results->validate_method Good Separation optimize_column Optimize Column Parameters (Temperature, Flow Rate) optimize_mobile_phase->optimize_column If needed try_new_column Try Different Column Chemistry (e.g., Phenyl-hexyl, PFP) optimize_column->try_new_column If resolution is still poor try_new_column->run_scouting Re-evaluate end Optimized Method Achieved validate_method->end

Caption: A workflow for systematic HPLC method development for alkaloid separation.

Troubleshooting Logic for Poor Peak Resolution

This diagram outlines the decision-making process when troubleshooting poor peak resolution.

Troubleshooting_Resolution start Problem: Poor Peak Resolution check_mobile_phase Is the mobile phase pH optimized for alkaloids? start->check_mobile_phase adjust_ph Adjust pH (e.g., try acidic vs. basic conditions) check_mobile_phase->adjust_ph No check_gradient Is the gradient slope optimal? check_mobile_phase->check_gradient Yes adjust_ph->check_gradient adjust_gradient Make gradient shallower to increase separation check_gradient->adjust_gradient No check_temp_flow Are temperature and flow rate optimized? check_gradient->check_temp_flow Yes adjust_gradient->check_temp_flow adjust_temp_flow Vary temperature and/or decrease flow rate check_temp_flow->adjust_temp_flow No check_column Is the column chemistry appropriate? check_temp_flow->check_column Yes adjust_temp_flow->check_column new_column Try a column with a different stationary phase (e.g., Phenyl-hexyl) check_column->new_column No end Resolution Improved check_column->end Yes new_column->end

Caption: A troubleshooting decision tree for improving HPLC peak resolution.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering lower-than-expected biological activity with synthetic (-)-Cornigerine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (-)-Cornigerine?

A1: (-)-Cornigerine is an analog of colchicine (B1669291) and functions as a potent antimitotic agent.[1] Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for cell division, leading to metaphase arrest in cells.[1] It has been reported to be somewhat more potent than colchicine in its interaction with tubulin.[1]

Q2: My synthetic (-)-Cornigerine is showing significantly lower bioactivity than reported values. What are the likely causes?

A2: Several factors can contribute to reduced bioactivity of a synthetic compound. These can be broadly categorized into issues with the compound itself and issues with the experimental setup.

  • Compound Integrity:

    • Incorrect Chemical Structure: Errors in the synthesis can lead to a different compound.

    • Presence of Impurities: Residual solvents or by-products from the synthesis can interfere with the biological assay.[2]

    • Incorrect Stereochemistry: The biological activity of many natural products is highly dependent on their specific stereoisomers. An incorrect enantiomer or a racemic mixture will likely show reduced or no activity.[3]

  • Compound Behavior in Assay:

    • Aggregation: Hydrophobic compounds can aggregate in aqueous solutions, reducing the effective concentration of the monomeric, active form.[2]

    • Poor Solubility: If the compound is not fully dissolved in the assay medium, its effective concentration will be lower than intended.[3][4]

    • Degradation: The compound may be unstable under the experimental conditions (e.g., temperature, pH, light exposure).

  • Assay and Experimental Design:

    • Inappropriate Assay: The chosen assay may not be suitable for measuring the specific activity of (-)-Cornigerine (i.e., tubulin polymerization inhibition).

    • Cell Line Variation: Different cell lines can have varying sensitivities to a compound.

    • Suboptimal Assay Parameters: Factors like incubation time, compound concentration range, and the health and passage number of cells can all impact the results.[3][4]

Q3: How can I confirm the quality of my synthetic (-)-Cornigerine?

A3: A thorough analytical characterization is crucial to ensure the quality of your synthetic compound.

  • Structural Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm the chemical structure and compare the data with published values for natural (-)-Cornigerine.[2][5]

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. A purity of >95% is generally recommended for biological assays.[2]

  • Stereochemical Confirmation: Use chiral HPLC or polarimetry to confirm the correct stereochemistry and enantiomeric excess.

Troubleshooting Guides

If you are experiencing low bioactivity, follow this systematic approach to identify the root cause.

Guide 1: Compound Verification and Handling

cluster_compound Compound Troubleshooting start Low Bioactivity Observed verify_structure Verify Structure (NMR, HRMS) start->verify_structure check_purity Check Purity (HPLC >95%) verify_structure->check_purity confirm_stereo Confirm Stereochemistry (Chiral HPLC) check_purity->confirm_stereo check_solubility Assess Solubility & Stability confirm_stereo->check_solubility compound_ok Compound Verified check_solubility->compound_ok cluster_assay Bioassay Optimization start Compound Verified, Bioactivity Still Low cell_line Check Cell Line (Passage, Health) start->cell_line controls Validate Controls (Positive & Vehicle) cell_line->controls concentration Optimize Concentration Range (Dose-Response) controls->concentration incubation Vary Incubation Time (Time-Course) concentration->incubation assay_optimized Assay Optimized incubation->assay_optimized cluster_pathway Mechanism of (-)-Cornigerine Action tubulin αβ-Tubulin Dimers microtubule Microtubule Assembly tubulin->microtubule Polymerization mitosis Mitotic Spindle Formation microtubule->mitosis metaphase_arrest Metaphase Arrest apoptosis Apoptosis metaphase_arrest->apoptosis cornigerine (-)-Cornigerine cornigerine->tubulin Binds to & Sequesters

References

Technical Support Center: Enhancing the Solubility of (-)-Cornigerine for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (-)-Cornigerine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Cornigerine and why is its solubility a concern?

A1: (-)-Cornigerine is a natural product analog of colchicine (B1669291).[1] Like colchicine, it is a potent antimitotic agent that inhibits tubulin polymerization.[1] Many complex organic molecules like (-)-Cornigerine can have poor aqueous solubility, which presents a significant challenge for in vitro studies, as it can lead to precipitation in cell culture media, resulting in inaccurate and irreproducible experimental results.

Q2: What are the primary solvents for dissolving (-)-Cornigerine for cell culture use?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common organic solvents used to prepare stock solutions of poorly water-soluble compounds like (-)-Cornigerine for cell culture experiments. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[2]

Q3: My (-)-Cornigerine solution precipitates when I add it to the cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Reduce the final concentration: The desired concentration of (-)-Cornigerine may exceed its solubility limit in the final cell culture medium.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed (37°C) cell culture medium can help maintain solubility.[3]

  • Add the stock solution dropwise while vortexing: This gradual dilution helps to avoid localized high concentrations that can cause the compound to "crash out" of the solution.[3]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution in the pre-warmed medium.

  • Consider using solubility enhancers: For particularly challenging compounds, the use of solubility enhancers such as cyclodextrins can be explored.

Q4: How can I determine the maximum soluble concentration of (-)-Cornigerine in my specific cell culture medium?

A4: You can perform a simple solubility test. Prepare a high-concentration stock solution of (-)-Cornigerine in DMSO. Then, create a series of dilutions of this stock in your complete cell culture medium. Visually inspect for any signs of precipitation (cloudiness or visible particles) immediately and after a period of incubation at 37°C (e.g., 24-48 hours). The highest concentration that remains clear is your maximum working soluble concentration.

Troubleshooting Guide: Compound Precipitation in Cell Culture

Issue Potential Cause Recommended Solution
Immediate Precipitation The final concentration exceeds the aqueous solubility of (-)-Cornigerine.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[3]
Rapid dilution of the concentrated stock solution.Perform a serial dilution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently mixing.[3]
The temperature of the cell culture medium is too low.Always use pre-warmed (37°C) cell culture media for dilutions.[3]
Delayed Precipitation (after hours/days) The compound is unstable and degrading into less soluble byproducts.Assess the stability of (-)-Cornigerine under your culture conditions. Consider preparing fresh media with the compound more frequently.
Evaporation of media in long-term cultures, leading to increased compound concentration.Ensure proper humidification of the incubator and use appropriate culture plates with low-evaporation lids.
Interaction with media components (e.g., salts, proteins in serum).If possible, try a different basal media formulation.

Quantitative Data: Solubility of (-)-Cornigerine and Analogs

While specific quantitative solubility data for (-)-Cornigerine is limited in publicly available literature, the data for its close structural analog, colchicine, can provide a useful estimate.

Compound Solvent Solubility Notes
ColchicineEthanol~25 mg/mLA stock solution can be made by dissolving in the solvent of choice.[4]
ColchicineDMSO~25 mg/mLThe solubility of colchicine in these organic solvents is approximately 25 mg/mL.[4]
ColchicineWaterSolubleColchicine is soluble in water.[2]

Note: The solubility of (-)-Cornigerine is expected to be in a similar range to colchicine due to their structural similarities. However, it is highly recommended to experimentally determine the solubility in your specific solvents and cell culture media.

Experimental Protocols

Protocol 1: Preparation of a (-)-Cornigerine Stock Solution
  • Weighing: Accurately weigh out the desired amount of (-)-Cornigerine powder using an analytical balance.

  • Dissolution: In a sterile microcentrifuge tube or vial, add the appropriate volume of sterile, cell culture-grade DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the (-)-Cornigerine is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Sterilization: If required for your application, sterile-filter the stock solution using a 0.22 µm syringe filter compatible with the organic solvent.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of (-)-Cornigerine in Cell Culture Medium
  • Prepare Stock Solution: Prepare a 10 mM stock solution of (-)-Cornigerine in DMSO as described in Protocol 1.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control (e.g., 0.1%).

  • Visual Inspection (Time 0): Immediately after preparation, visually inspect each dilution for any signs of precipitation (haziness, cloudiness, or visible particles) against a dark background.

  • Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection (Post-Incubation): After incubation, visually inspect the dilutions again for any delayed precipitation.

  • Determination: The highest concentration of (-)-Cornigerine that remains clear and free of precipitate at both time points is considered the maximum soluble concentration for your experimental conditions.

Visualizations

Signaling Pathway

(-)-Cornigerine, as a tubulin polymerization inhibitor, disrupts microtubule dynamics. This disruption can trigger downstream signaling pathways. One such pathway involves the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1) from microtubules, leading to the activation of the RhoA/ROCK signaling cascade. This can subsequently activate transcription factors like NF-κB and AP-1, which are involved in pro-inflammatory responses.[5][6]

G cluster_0 Cell Membrane Cornigerine (-)-Cornigerine Tubulin Tubulin Dimers Cornigerine->Tubulin Binds to Microtubule Microtubule (Polymerized) Cornigerine->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization GEFH1_inactive GEF-H1 (Inactive) (Bound to Microtubule) Microtubule->GEFH1_inactive Sequesters GEFH1_active GEF-H1 (Active) Microtubule->GEFH1_active Depolymerization releases RhoA_GDP RhoA-GDP (Inactive) GEFH1_active->RhoA_GDP Activates (GDP -> GTP) RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates NFkB_AP1 NF-κB / AP-1 Activation ROCK->NFkB_AP1 Leads to ProInflammatory Pro-inflammatory Gene Expression NFkB_AP1->ProInflammatory Induces

Caption: Signaling pathway initiated by (-)-Cornigerine-induced microtubule depolymerization.

Experimental Workflow

The following workflow outlines the key steps for preparing and using (-)-Cornigerine in cell culture experiments, from stock solution preparation to determining the final working concentration.

G cluster_workflow Experimental Workflow for (-)-Cornigerine start Start weigh Weigh (-)-Cornigerine Powder start->weigh dissolve Dissolve in DMSO or Ethanol weigh->dissolve stock High-Concentration Stock Solution dissolve->stock solubility_test Perform Solubility Test in Culture Medium stock->solubility_test working_solution Prepare Working Solution (Serial Dilution) solubility_test->working_solution Determine Max. Soluble Conc. treat_cells Treat Cells working_solution->treat_cells end End treat_cells->end

Caption: Workflow for preparing and using (-)-Cornigerine in cell culture.

References

Preventing degradation of (-)-Cornigerine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (-)-Cornigerine during extraction. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Cornigerine and why is its stability a concern during extraction?

A1: (-)-Cornigerine is a natural product, an analogue of colchicine, with the chemical formula C21H21NO6.[1][2] Like many complex alkaloids, it is susceptible to degradation under various environmental conditions, which can compromise the yield and purity of the final extract.[3][4] Its recommended storage conditions (cold and dark) suggest instability at ambient temperatures and in the presence of light.[2]

Q2: What are the primary factors that can cause the degradation of (-)-Cornigerine during extraction?

A2: Based on the behavior of related iboga-type alkaloids, the primary factors contributing to the degradation of (-)-Cornigerine are:

  • Exposure to Light (Photodegradation): Indole (B1671886) alkaloids can be photosensitive, leading to the formation of degradation products upon exposure to UV or even ambient light.[5]

  • Elevated Temperatures: Heat can accelerate degradation reactions.[6] Recommended long-term storage for (-)-Cornigerine is at -20°C.[2]

  • Extreme pH Conditions: Both acidic and alkaline conditions can lead to the hydrolysis or rearrangement of the alkaloid structure. Many alkaloids are acid labile.[6]

  • Oxidation: The presence of oxygen can lead to the formation of oxidized artifacts. Many alkaloids are prone to autoxidation.

Q3: What are the likely degradation products of (-)-Cornigerine?

A3: While specific degradation products for (-)-Cornigerine are not extensively documented in readily available literature, based on related iboga alkaloids, degradation can lead to hydroperoxy- and hydroxyindolenines, which may further break down into 4-hydroxyquinolines and pseudoindoxyls. Oxidation of the indole nitrogen is also a common degradation pathway for indole alkaloids.

Q4: Which solvents are recommended for the extraction of (-)-Cornigerine?

A4: For the extraction of alkaloids from Tabernaemontana species (a potential source of (-)-Cornigerine), polar solvents like methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction.[7][8] Subsequent purification often involves liquid-liquid partitioning using an acid-base strategy with immiscible organic solvents.

Q5: How can I monitor the degradation of (-)-Cornigerine during my experiments?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a suitable method for monitoring the degradation of (-)-Cornigerine.[9][10][11][12] By analyzing samples at different stages of the extraction process, you can identify the appearance of degradation products (new peaks in the chromatogram) and a decrease in the peak area of the parent compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of (-)-Cornigerine in the final extract. Degradation due to light, heat, or oxygen exposure. Inefficient extraction.Work in a dark or low-light environment (e.g., use amber glassware). Maintain low temperatures throughout the extraction process (e.g., use ice baths). Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Ensure the chosen solvent is appropriate and the extraction time is sufficient.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Compare chromatograms of fresh and processed samples. If new peaks appear over time or with processing, degradation is likely. Optimize extraction conditions to be milder (lower temperature, shorter duration). Consider adding antioxidants to the extraction solvent.
Color change of the extract during processing. Oxidation or other chemical reactions leading to chromophoric degradation products.Minimize exposure to air and light. Use freshly distilled solvents. The addition of antioxidants like ascorbic acid or sodium metabisulfite (B1197395) can help prevent oxidation.
Inconsistent results between batches. Variability in extraction conditions (temperature, light exposure, time).Standardize the entire extraction protocol. Carefully control and document all parameters for each extraction.

Experimental Protocol: Optimized Extraction of (-)-Cornigerine with Minimal Degradation

This protocol is designed to minimize degradation by controlling light, temperature, and oxidative stress.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., from Tabernaemontana or Colchicum species)

  • HPLC-grade methanol (pre-chilled to 4°C)

  • 2% Hydrochloric acid (HCl) solution (pre-chilled to 4°C)

  • Ethyl acetate (B1210297) (EtOAc)

  • Ammonium (B1175870) hydroxide (B78521) (NH4OH) solution

  • Sodium sulfate (B86663) (anhydrous)

  • Ascorbic acid (optional antioxidant)

  • Amber glassware (flasks, beakers, funnels)

  • Rotary evaporator with a cold trap and water bath

  • Centrifuge

  • pH meter or pH strips

  • Ice bath

2. Procedure:

  • Initial Extraction:

    • Weigh 100 g of powdered plant material and place it in a 1 L amber flask.

    • Add 500 mL of pre-chilled methanol. If using an antioxidant, add 0.1% (w/v) ascorbic acid to the methanol.

    • Seal the flask and macerate for 24 hours at 4°C with occasional shaking. Protect the flask from light.

  • Filtration and Concentration:

    • Filter the mixture through a Büchner funnel. Wash the plant material with an additional 100 mL of cold methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 2% HCl solution.

    • Extract the acidic solution three times with 100 mL of ethyl acetate to remove non-alkaloidal compounds. Discard the organic layers.

    • In a fume hood, slowly basify the aqueous layer to pH 9-10 with ammonium hydroxide. Monitor the pH carefully. Keep the solution in an ice bath during this process.

    • Extract the now basic aqueous solution three times with 150 mL of ethyl acetate.

    • Combine the organic layers.

  • Drying and Final Concentration:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate to dryness under reduced pressure at a temperature below 30°C.

  • Storage:

    • The resulting crude alkaloid extract containing (-)-Cornigerine should be stored at -20°C in a sealed, amber vial.

Visualizations

experimental_workflow start Start: Powdered Plant Material extraction Maceration with cold Methanol (+ Antioxidant) in dark start->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation (<30°C) filtration->concentration1 acidification Dissolution in 2% HCl concentration1->acidification partition1 Liquid-Liquid Extraction with Ethyl Acetate (remove impurities) acidification->partition1 basification Basification to pH 9-10 with NH4OH (on ice) partition1->basification partition2 Liquid-Liquid Extraction with Ethyl Acetate (collect alkaloids) basification->partition2 drying Drying with Na2SO4 partition2->drying concentration2 Final Rotary Evaporation (<30°C) drying->concentration2 end Crude (-)-Cornigerine Extract (Store at -20°C in dark) concentration2->end

Caption: Optimized extraction workflow for (-)-Cornigerine.

degradation_pathway cornigerine (-)-Cornigerine (Indole Alkaloid) stressors Stressors: Light, Heat, O2, Extreme pH cornigerine->stressors oxidation_products Oxidized Intermediates (e.g., Hydroperoxyindolenines) stressors->oxidation_products Oxidation hydrolysis_products Hydrolysis/Rearrangement Products stressors->hydrolysis_products Hydrolysis/ Rearrangement further_degradation Further Degradation Products (e.g., 4-Hydroxyquinolines, Pseudoindoxyls) oxidation_products->further_degradation

Caption: Plausible degradation pathways for (-)-Cornigerine.

References

Minimizing off-target effects of (-)-Cornigerine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize off-target effects when using (-)-Cornigerine in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Cornigerine and what is its primary cellular target?

A1: (-)-Cornigerine is a natural product analog of colchicine (B1669291).[1] Its primary and well-established cellular target is tubulin.[1] By binding to tubulin, (-)-Cornigerine inhibits microtubule polymerization, a critical process for the formation of the mitotic spindle. This disruption leads to cell cycle arrest in metaphase.[1] It has been shown to be a potent antimitotic agent, often more so than colchicine itself.[1]

Q2: What are "off-target" effects and why are they a significant concern in cellular assays?

A2: Off-target effects are unintended interactions of a small molecule, like (-)-Cornigerine, with cellular components other than its primary target.[2][3] These interactions are a major concern because they can lead to misleading experimental results, unexpected cellular toxicity, and confounding data that can obscure the true on-target effect of the compound.[2] Minimizing these effects is crucial for ensuring the validity, accuracy, and reproducibility of experimental findings.[2]

Q3: Are there any known or predicted off-target effects for (-)-Cornigerine?

A3: Specific, experimentally validated off-target proteins for (-)-Cornigerine are not extensively documented in publicly available literature. However, as a colchicine analog, it may share off-target profiles with similar compounds. For instance, a molecular docking study on colchicine analogues suggested a potential interaction with the intestinal tight junction protein ZO-1, which could be related to gastrointestinal toxicity.[4] Researchers should assume that off-targets are possible and employ strategies to identify and minimize their impact. Computational tools can be used to predict potential off-target interactions based on the chemical structure of (-)-Cornigerine.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during experiments with (-)-Cornigerine.

Issue 1: High levels of cytotoxicity are observed at concentrations required for the desired on-target effect (mitotic arrest).

  • Possible Cause: The compound may have a narrow therapeutic window or significant off-target toxicity.[2] The observed cell death might be due to the engagement of unintended cellular pathways separate from mitotic catastrophe.

  • Troubleshooting Steps:

    • Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment by varying both the concentration of (-)-Cornigerine and the incubation time. The goal is to find a window that maximizes the on-target effect (e.g., mitotic index) while minimizing general cytotoxicity (e.g., LDH release).[2]

    • Use Orthogonal Assays: Simultaneously measure the on-target effect and general cell health. For example, use immunofluorescence to quantify cells in metaphase (on-target) and an ATP-based assay (like CellTiter-Glo®) to measure overall cell viability.[7]

    • Test in Multiple Cell Lines: Off-target effects can be cell-type specific due to differential expression of proteins. Testing the compound in a different, well-characterized cell line can provide insights into whether the toxicity is a general or specific effect.[2]

    • Employ a Control Compound: Use a structurally unrelated compound that also targets tubulin (e.g., a taxane (B156437) or a vinca (B1221190) alkaloid) to see if the same cytotoxic phenotype is observed at equivalent on-target activity levels.[2]

Issue 2: The observed cellular phenotype does not match the expected on-target effect.

  • Possible Cause: The phenotype may be the result of one or more off-target effects modulating an unexpected signaling pathway.[2]

  • Troubleshooting Steps:

    • Perform Global Expression Profiling: Techniques like RNA-sequencing or proteomic analysis can provide an unbiased view of all cellular pathways perturbed by (-)-Cornigerine treatment, helping to identify unintended signaling changes.[2]

    • Utilize Computational Prediction Tools: Employ in silico methods that use the structure of (-)-Cornigerine to predict potential off-target binding proteins.[5][8] These predictions can then guide experimental validation.

    • Validate Off-Target Interactions: Once potential off-targets are identified, use techniques like Western blotting to check for changes in their expression or phosphorylation state. Functional assays specific to the suspected off-target pathway can also confirm engagement.[2]

Issue 3: There is significant inconsistency in results between experiments.

  • Possible Cause: This can stem from variability in the compound itself or in the experimental conditions.[2]

  • Troubleshooting Steps:

    • Standardize Compound Handling: Prepare single-use aliquots of your (-)-Cornigerine stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots protected from light at the recommended temperature.

    • Standardize Cell Culture Protocols: Maintain consistency in cell passage number, seeding densities, and media composition. Over-confluent or high-passage-number cells can respond differently to treatment.

    • Assess Compound Stability: If possible, use an analytical method like High-Performance Liquid Chromatography (HPLC) to confirm the stability and purity of (-)-Cornigerine in your specific cell culture medium over the course of the experiment.[2]

Data Presentation

Table 1: Example Data from a Dose-Response Matrix

This table illustrates how to present data from an experiment designed to separate on-target effects from general cytotoxicity.

(-)-Cornigerine Conc. (nM)Incubation Time (h)Mitotic Index (%) (On-Target)Cell Viability (%) (Off-Target Cytotoxicity)Therapeutic Window Score (On-Target / (100 - Viability))
102435957.0
502475803.8
1002485501.7
104840852.7
504880451.5
1004888201.1

Higher Therapeutic Window Score is desirable.

Table 2: Comparison of Methods to Identify Off-Target Effects

MethodPrincipleAdvantagesDisadvantages
Computational Prediction Ligand or structure-based algorithms predict binding partners.[5]Fast, cost-effective, provides a list of testable hypotheses.Predictions require experimental validation; may have high false-positive rates.
Global Expression Profiling RNA-seq or proteomics measures changes across all genes/proteins.[2]Unbiased, identifies functionally relevant pathway changes.Can be expensive; does not directly identify the binding protein.
Chemical Proteomics Affinity chromatography with a tagged compound to pull down binding partners.[3]Directly identifies binding proteins from cell lysates.Requires chemical modification of the drug; may miss weak interactions.
Phenotypic Screening High-content imaging or cell-based assays to find unexpected cellular responses.[3]Identifies functionally relevant off-target effects.Follow-up studies are required to identify the molecular target.

Visualizations

On_Target_Pathway cluster_cell Cellular Environment Cornigerine (-)-Cornigerine Tubulin Free Tubulin Dimers Cornigerine->Tubulin Binds to MT Microtubules Tubulin->MT Polymerization (Dynamic Instability) Arrest Metaphase Arrest Tubulin->Arrest Inhibits Polymerization MT->Tubulin Spindle Mitotic Spindle MT->Spindle Forms Spindle->Arrest Leads to

Caption: On-target pathway of (-)-Cornigerine leading to mitotic arrest.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Step1 Step 1: In Silico Analysis - Predict off-targets using computational models. Start->Step1 Structural Info Step2 Step 2: Global Profiling - RNA-Seq / Proteomics to identify affected pathways. Start->Step2 Experimental Data Step3 Step 3: Generate Hypothesis - Correlate predicted targets with pathway data. Step1->Step3 Step2->Step3 Step4 Step 4: Experimental Validation - Western Blot - qPCR - Functional Assays Step3->Step4 End End: Off-Target Confirmed and Characterized Step4->End

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting_Logic Problem Problem Observed Q1 Is cytotoxicity higher than expected? Problem->Q1 A1 Optimize Dose/Time Matrix Use orthogonal viability assays Q1->A1 Yes Q2 Is the phenotype unrelated to mitosis? Q1->Q2 No Solution Problem Addressed A1->Solution A2 Perform Global Profiling Validate predicted off-targets Q2->A2 Yes Q3 Are results inconsistent? Q2->Q3 No A2->Solution A3 Standardize Protocols Check compound stability Q3->A3 Yes Q3->Solution No A3->Solution

References

Technical Support Center: Optimization of (-)-)-Cornigerine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the in vivo dosage, pharmacokinetics, and toxicity of (-)-Cornigerine is limited. This guide is based on general principles for in vivo studies of novel compounds and data from related colchicine (B1669291) alkaloids. Researchers must conduct their own comprehensive literature review and risk assessment. All protocols and data presented are illustrative and should be adapted based on experimental findings.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for (-)-Cornigerine in vivo?

A1: Given the lack of prior in vivo data for (-)-Cornigerine, a conservative dose-escalation study to determine the Maximum Tolerated Dose (MTD) is the recommended first step.[1][2][3][4][5] Information on the related compound, colchicine, which has a lethal dose (LD50) in mice reported to be around 3.8-4.46 mg/kg, can be used to inform the starting dose range.[6][7] It is advisable to start with a dose that is at least 100-fold lower than the suspected LD50 of related compounds and gradually increase the dose in subsequent animal groups.

Q2: What are the key considerations for formulating (-)-Cornigerine for in vivo administration?

A2: The formulation of (-)-Cornigerine is critical for achieving consistent and reproducible results. Key considerations include:

  • Solubility: Determine a suitable, non-toxic vehicle in which (-)-Cornigerine is soluble. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing co-solvents like DMSO or PEG 400 for poorly soluble compounds. A vehicle-only control group is essential in all experiments.

  • pH: The pH of the formulation should be close to physiological levels (around 7.4) to minimize irritation and tissue damage, particularly for parenteral routes of administration.

  • Sterility: For all parenteral administration routes (e.g., intravenous, intraperitoneal), the formulation must be sterile to prevent infection.

Q3: Which route of administration is recommended for (-)-Cornigerine?

A3: The choice of administration route depends on the experimental objective and the physicochemical properties of (-)-Cornigerine.

  • Intraperitoneal (i.p.) injection: Often used in early-stage rodent studies for systemic exposure. It is generally easier to perform than intravenous injection and allows for rapid absorption.

  • Oral gavage (p.o.): Relevant if the intended clinical application is oral. However, bioavailability may be a concern for alkaloids.

  • Intravenous (i.v.) injection: Provides 100% bioavailability and is useful for pharmacokinetic studies. However, it can be technically challenging in small animals like mice.

The route of administration should be consistent throughout a study.

Q4: What signs of toxicity should be monitored for (-)-Cornigerine, given its similarity to colchicine?

A4: Due to its structural similarity to colchicine, which is known for its narrow therapeutic window and toxicity, careful monitoring for adverse effects is crucial. Key signs to monitor in animals include:

  • General Health: Changes in body weight (a loss of more than 15-20% is a common endpoint), food and water intake, posture, and activity levels.[7]

  • Gastrointestinal Effects: Diarrhea, which is a common side effect of colchicine.

  • Neurological Signs: Lethargy, ataxia, or unresponsiveness.

  • Hematological Effects: Colchicine can cause myelosuppression, so monitoring blood parameters may be necessary in longer-term studies.

Q5: How can I assess the efficacy of (-)-Cornigerine in an in vivo model?

A5: Efficacy assessment is dependent on the therapeutic area being investigated. Since (-)-Cornigerine is a potent antimitotic agent that inhibits tubulin polymerization, it is likely to be evaluated in cancer models. Efficacy can be assessed by:

  • Tumor Growth Inhibition: In xenograft or syngeneic tumor models, efficacy is measured by monitoring tumor volume over time.

  • Survival Analysis: In survival studies, the endpoint is the lifespan of the animals.

  • Biomarker Analysis: Assessing the levels of relevant biomarkers in tumor tissue or blood that are indicative of the drug's mechanism of action.

Troubleshooting Guide

Q1: I am observing high mortality or severe toxicity even at low doses. What should I do?

A1:

  • Re-evaluate the Starting Dose: Your starting dose may be too high. Reduce the starting dose significantly (e.g., by another 10-fold) and use a more gradual dose escalation scheme.

  • Check the Formulation: Ensure the compound is fully dissolved and the vehicle is not causing toxicity. Run a vehicle-only control group to confirm.

  • Consider the Route of Administration: Rapid administration, especially intravenously, can lead to acute toxicity. Consider a slower infusion rate or a different route of administration.

Q2: There is no apparent therapeutic effect at the tested doses. What are the possible reasons?

A2:

  • Inadequate Dose: The doses tested may be below the therapeutic window. The MTD study will help define the upper limit for dosing in efficacy studies.[1][2]

  • Poor Bioavailability: If administered orally, the compound may have poor absorption. A pharmacokinetic study is needed to determine the bioavailability and exposure levels.

  • Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations at the target site.

  • Inappropriate Animal Model: The chosen animal model may not be suitable for evaluating the efficacy of the compound.

Q3: I am seeing high variability in responses between animals in the same group. How can I address this?

A3:

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and measurements, are highly standardized.

  • Formulation Consistency: Inconsistent formulation can lead to variable dosing. Ensure the compound is uniformly suspended or completely dissolved.

  • Animal Characteristics: Use animals of the same sex, age, and from the same source to minimize biological variability.

  • Increase Sample Size: A larger number of animals per group can help to increase the statistical power and reduce the impact of individual animal variability.

Data Presentation

Table 1: Hypothetical Results of a Maximum Tolerated Dose (MTD) Study of (-)-Cornigerine in Mice

Dose Group (mg/kg, i.p.)Number of AnimalsMortalityMean Body Weight Change (%) at Day 7Clinical Signs of Toxicity
Vehicle Control50/5+2.5%None observed
0.550/5+1.8%None observed
1.550/5-2.1%Mild lethargy on day 1
4.551/5-8.5%Lethargy, ruffled fur, diarrhea in 2/5 animals
13.554/5-16.2% (survivor)Severe lethargy, ataxia, diarrhea

Based on these hypothetical results, the MTD could be estimated to be around 1.5 mg/kg.

Table 2: Hypothetical Pharmacokinetic Parameters of (-)-Cornigerine in Mice Following a Single Intraperitoneal Dose of 1 mg/kg

ParameterUnitValue
Cmax (Maximum Concentration)ng/mL250
Tmax (Time to Cmax)hours0.5
AUC (Area Under the Curve)ng*h/mL850
t1/2 (Half-life)hours2.5
CL (Clearance)L/h/kg1.18
Vd (Volume of Distribution)L/kg4.2

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of (-)-Cornigerine in Mice

  • Animal Model: Use 8-10 week old mice of a standard strain (e.g., C57BL/6), with separate groups for males and females.

  • Group Allocation: Assign 3-5 animals per group.

  • Dose Escalation: Based on available data for related compounds, start with a low dose (e.g., 0.5 mg/kg) and escalate in subsequent groups (e.g., 1.5, 4.5, 13.5 mg/kg). Include a vehicle-only control group.

  • Administration: Administer (-)-Cornigerine via the intended route (e.g., intraperitoneal injection) in a fixed volume.

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture, presence of diarrhea) daily for at least 7 days.

    • Record any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).[8]

Protocol 2: Pharmacokinetic (PK) Study of (-)-Cornigerine in Mice

  • Animal Model: Use cannulated mice if serial blood sampling is required, or naive mice for terminal sampling.

  • Group Allocation: Assign at least 3 animals per time point for terminal sampling.

  • Dosing: Administer a single, non-toxic dose of (-)-Cornigerine (determined from the MTD study) via the desired route (e.g., i.p. or i.v.).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Analysis: Process blood to obtain plasma and analyze the concentration of (-)-Cornigerine using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, and half-life using appropriate software.

Mandatory Visualization

experimental_workflow cluster_preclinical Dosage Optimization Workflow for (-)-Cornigerine start In Vitro Data Review (Cytotoxicity, Mechanism) mtd_study Maximum Tolerated Dose (MTD) Study (Single Ascending Dose) start->mtd_study Inform Starting Dose pk_study Pharmacokinetic (PK) Study (Single Dose) mtd_study->pk_study Select Safe Dose for PK efficacy_study Efficacy Study in Disease Model (Multiple Doses below MTD) mtd_study->efficacy_study Define Upper Dose Limit pk_study->efficacy_study Inform Dose Selection & Schedule dose_refinement Dose Refinement & Schedule Optimization efficacy_study->dose_refinement Evaluate Dose-Response

Caption: Experimental workflow for in vivo dosage optimization.

signaling_pathway cluster_pathway Mechanism of Action of Colchicine-like Compounds cornigerine (-)-Cornigerine tubulin αβ-Tubulin Dimers cornigerine->tubulin Binds to Colchicine Site mt_assembly Microtubule Assembly cornigerine->mt_assembly Inhibits tubulin->mt_assembly mt_dynamics Microtubule Dynamics (Polymerization/Depolymerization) mt_assembly->mt_dynamics mitotic_spindle Mitotic Spindle Formation mt_dynamics->mitotic_spindle metaphase_arrest Metaphase Arrest mitotic_spindle->metaphase_arrest Disruption leads to apoptosis Apoptosis metaphase_arrest->apoptosis

Caption: Signaling pathway of (-)-Cornigerine's antimitotic effect.

References

Technical Support Center: Scaling Up the Extraction of (-)-Cornigerine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling up the extraction and purification of (-)-Cornigerine. The following information is designed to address potential challenges and provide practical solutions in a question-and-answer format, supplemented with detailed experimental protocols and data presentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are planning to scale up our extraction of (-)-Cornigerine from plant material. What are the main challenges we should anticipate?

A1: Scaling up the extraction of any natural product presents several key challenges. For (-)-Cornigerine, a colchicine-type alkaloid, you should consider the following:

  • Complex Alkaloid Profile: The source plant material likely contains a variety of structurally similar alkaloids that can co-extract with (-)-Cornigerine, making purification difficult.

  • Low Abundance: The concentration of (-)-Cornigerine in the plant source may be low, requiring the processing of large amounts of biomass to obtain sufficient quantities for preclinical studies.

  • Compound Stability: Alkaloids can be sensitive to heat, light, and pH changes. Prolonged processing times associated with large-scale extraction can lead to degradation and reduced yields.

  • Solvent Consumption and Cost: Large-scale extractions can be solvent- and energy-intensive, impacting the economic viability of the process.[1][2] Modern, greener extraction techniques can help mitigate this, though they may have higher initial equipment costs.[1]

  • Maintaining Efficiency: An extraction method that is efficient on a lab scale may not translate directly to an industrial scale without a loss of yield or purity.[1][3]

Q2: Our initial small-scale extractions of (-)-Cornigerine are showing low yields. What are the likely causes and how can we optimize this?

A2: Low extraction yields can stem from several factors. Here’s a troubleshooting guide to help you optimize your process:

Potential Cause Troubleshooting & Optimization Strategies
Improper Solvent Selection Alkaloids exist as free bases or salts. The choice of solvent and its polarity are critical.[4] Consider testing a range of solvents (e.g., methanol (B129727), ethanol, dichloromethane) or solvent mixtures. An initial extraction with a non-polar solvent like hexane (B92381) can remove fats and waxes (defatting), which may improve subsequent extraction of the target alkaloid with a more polar solvent.[1]
Suboptimal Extraction Time and Temperature The duration and temperature of the extraction significantly impact the yield.[4] These parameters should be optimized for your specific plant material and scale. However, be mindful that prolonged exposure to high temperatures can degrade heat-sensitive alkaloids.[4]
Inefficient Extraction Technique Traditional methods like maceration may not be as efficient as modern techniques. Consider exploring Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and potentially reduce solvent consumption and extraction time.[5]
Incomplete Extraction Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.[1] Performing multiple extraction cycles on the plant material can also ensure a more exhaustive extraction.
Degradation of (-)-Cornigerine Protect the extraction mixture from direct light and perform extractions at or below room temperature if possible to minimize thermal degradation.[1] The pH of the extraction solvent should also be controlled to ensure the stability of the alkaloid.[4]

Q3: We are struggling to achieve high purity of (-)-Cornigerine during the purification step. What chromatographic techniques are most suitable for a large-scale process?

A3: A multi-step chromatographic approach is typically most effective for purifying alkaloids from a complex crude extract on a large scale.

  • Initial Fractionation: Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography are ideal for the initial fractionation of the crude alkaloid extract. Using a silica (B1680970) gel column with a step or gradient elution (e.g., starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate (B1210297) and then methanol) can separate the alkaloids into fractions based on polarity.

  • Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique suitable for the final purification of fractions enriched with (-)-Cornigerine.[1] A C18 column is commonly used for colchicine-type alkaloids, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape.

Troubleshooting Common Chromatography Issues:

Problem Solution
Poor Separation/Co-elution Optimize the mobile phase gradient on an analytical HPLC first. Consider using a different stationary phase with different selectivity (e.g., alumina).[6]
Peak Tailing For silica gel chromatography, the basic nitrogen of the alkaloid can interact with acidic silanol (B1196071) groups on the silica surface. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can suppress this interaction and improve peak shape.[1]
Column Overloading Reduce the amount of crude extract loaded onto the column. For flash chromatography, the loading capacity is typically 1-10% of the stationary phase weight, depending on the complexity of the mixture.[1]

Experimental Protocols

Protocol 1: Proposed Large-Scale Extraction of Crude (-)-Cornigerine Alkaloid Mixture

This protocol is a proposed method based on established procedures for related alkaloids like colchicine (B1669291) and is intended for a starting batch of 1 kg of dried, powdered plant material (e.g., Colchicum or Gloriosa species).[7] Optimization will be required.

Materials:

  • Dried and finely powdered plant material (1 kg)

  • Methanol (10 L)

  • Hydrochloric acid (HCl), 1% solution

  • Ammonium (B1175870) hydroxide (B78521) solution (25%)

  • Dichloromethane (DCM) (15 L)

  • Anhydrous sodium sulfate

  • Large-scale maceration vessel or percolator

  • Large rotary evaporator

Procedure:

  • Acidic Extraction: Macerate the powdered plant material (1 kg) with 5 L of methanol containing 1% HCl for 48 hours at room temperature with occasional stirring. This converts the alkaloids into their salt forms, which are soluble in the polar solvent.

  • Filtration: Filter the mixture and collect the filtrate.

  • Re-extraction: Repeat the maceration of the plant residue two more times with 2.5 L of acidic methanol for 24 hours each time to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Acid-Base Partitioning:

    • Dissolve the resulting crude extract in 2 L of 2% HCl.

    • Wash the acidic solution three times with 1 L of DCM in a large separatory funnel to remove non-polar compounds. Discard the organic (DCM) layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution. This converts the alkaloid salts back to their free base form.

    • Extract the alkaloids from the basified aqueous solution by partitioning five times with 2 L of DCM.

  • Drying and Final Concentration: Combine the DCM extracts, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent to dryness under reduced pressure to obtain the crude alkaloid mixture.

Protocol 2: Large-Scale Purification of (-)-Cornigerine by Column Chromatography

This protocol outlines a general procedure for the initial purification of the crude alkaloid extract obtained from Protocol 1.

Materials:

  • Crude alkaloid extract (e.g., 50 g)

  • Silica gel for column chromatography (e.g., 1 kg)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Glass column suitable for large-scale chromatography

  • Fraction collector

Procedure:

  • Column Packing: Pack the glass column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the crude alkaloid extract (50 g) in a minimal amount of DCM and adsorb it onto a small amount of silica gel (e.g., 100 g). Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% hexane, followed by mixtures of hexane-ethyl acetate (e.g., 9:1, 8:2, 1:1), then 100% ethyl acetate, and finally mixtures of ethyl acetate-methanol (e.g., 9:1).

  • Fraction Collection: Collect fractions of a suitable volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Pool the fractions containing (-)-Cornigerine (as identified by comparison with a standard on TLC) and concentrate under reduced pressure to yield an enriched fraction for further purification by preparative HPLC.

Data Presentation

The following table provides an example of how to structure quantitative data from a scaled-up extraction and purification process. This data is hypothetical and should be replaced with actual experimental results.

Parameter Value Unit
Starting Plant Material1.0kg
Crude Alkaloid Extract Yield55g
Enriched (-)-Cornigerine Fraction (after Column Chromatography)8.2g
Purified (-)-Cornigerine (after Preparative HPLC)1.5g
Purity of Final Product (by HPLC)>98%
Overall Yield of (-)-Cornigerine0.15%

Visualizations

Experimental Workflow for Scaling Up (-)-Cornigerine Extraction

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Preclinical Use plant_material 1. Powdered Plant Material (1 kg) acidic_extraction 2. Acidic Methanol Extraction (3 cycles) plant_material->acidic_extraction filtration 3. Filtration acidic_extraction->filtration concentration1 4. Concentration (Rotary Evaporation) filtration->concentration1 acid_base 5. Acid-Base Partitioning (DCM/Aqueous HCl) concentration1->acid_base concentration2 6. Concentration of Organic Phase acid_base->concentration2 crude_extract 7. Crude Alkaloid Extract concentration2->crude_extract column_chromatography 8. MPLC / Flash Chromatography (Silica Gel) crude_extract->column_chromatography enriched_fraction 9. Enriched (-)-Cornigerine Fraction column_chromatography->enriched_fraction prep_hplc 10. Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_compound 11. Pure (-)-Cornigerine (>98%) prep_hplc->pure_compound analysis 12. Purity Analysis (HPLC, NMR, MS) pure_compound->analysis preclinical 13. Preclinical Research analysis->preclinical

Caption: Workflow for the large-scale extraction and purification of (-)-Cornigerine.

Signaling Pathway: Mechanism of Action of (-)-Cornigerine

(-)-Cornigerine, similar to its analogue colchicine, is a potent antimitotic agent.[3] Its primary mechanism of action involves the disruption of microtubule dynamics by binding to tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle leads to an arrest of the cell cycle in the metaphase, ultimately inducing apoptosis (programmed cell death) in proliferating cells.[3]

G cluster_cell Cancer Cell cornigerine (-)-Cornigerine tubulin Tubulin Dimers cornigerine->tubulin Binds to microtubules Microtubules cornigerine->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle metaphase_arrest Metaphase Arrest apoptosis Apoptosis metaphase_arrest->apoptosis

Caption: Mechanism of antimitotic action of (-)-Cornigerine.

References

Technical Support Center: Refinement of Analytical Techniques for Trace-Level Detection of (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical refinement of (-)-Cornigerine detection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the trace-level analysis of this potent alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Q1: Why am I observing poor peak shape and tailing for my (-)-Cornigerine peak on a C18 column?

A1: Peak tailing for basic compounds like (-)-Cornigerine on reversed-phase columns (e.g., C18) is a common issue. This is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase. These interactions can lead to stronger retention for a portion of the analyte, resulting in a tailing peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically below 3) can help protonate the silanol groups, reducing their interaction with the protonated (-)-Cornigerine.

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites, improving peak symmetry. However, be aware that this may shorten the column's lifespan.

  • Employ a Highly Deactivated Column: Modern HPLC columns that are "end-capped" have fewer free silanol groups. Using a base-deactivated column can significantly improve the peak shape for basic analytes.

  • Lower Sample Concentration: Column overloading can lead to peak distortion. Try injecting a more diluted sample to see if the peak shape improves.

Q2: My signal intensity for (-)-Cornigerine is low and inconsistent. What are the possible causes and solutions?

A2: Low and inconsistent signal intensity can stem from several factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Sample Preparation: Ensure your extraction method provides consistent and high recovery. For biological matrices, consider Solid-Phase Extraction (SPE) with a mixed-mode cation exchange cartridge for effective cleanup and concentration.

  • Ionization Source: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, to maximize the ionization of (-)-Cornigerine.

  • Mass Spectrometer Settings: Ensure the mass spectrometer is properly calibrated. Optimize the collision energy for the specific precursor-to-product ion transition (MRM) of (-)-Cornigerine to achieve the best sensitivity.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of (-)-Cornigerine. Improve sample cleanup, adjust the chromatographic gradient to better separate the analyte from interfering compounds, or use a matrix-matched calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q3: Can (-)-Cornigerine be analyzed by GC-MS, and what are the key considerations?

A3: Yes, GC-MS is a viable technique for the analysis of tropane (B1204802) alkaloids like (-)-Cornigerine. However, due to their polarity and potential for thermal degradation, some precautions are necessary.

Key Considerations:

  • Derivatization: To improve volatility and thermal stability, derivatization is often recommended. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to create more stable trimethylsilyl (B98337) (TMS) derivatives.[1][2]

  • Injector Temperature: A lower injector temperature can help minimize the on-column degradation of underivatized alkaloids.

  • Column Choice: A semi-polar capillary column is generally suitable for the separation of derivatized tropane alkaloids from endogenous impurities.[1]

Quantitative Data Summary

Table 1: Performance Characteristics of LC-MS/MS Methods for Tropane Alkaloids

AnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Atropine (B194438)Plant MaterialNot SpecifiedNot Specified167 pg/mLNot Specified[1]
ScopolaminePlant MaterialNot SpecifiedNot Specified333 pg/mLNot Specified[1]
AtropineFeedstuffs1.25 - 20.0 ppm13.25 ng (absolute)Not SpecifiedNot Specified[3]
ScopolamineFeedstuffs1.20 - 15.0 ppm12.05 ng (absolute)Not SpecifiedNot Specified[3]

Table 2: Performance Characteristics of GC-MS Methods for Tropane Alkaloids

AnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Tropane AlkaloidsBiological Materials (Serum, Urine)10 - 5000 ng/mL5.0 ng/mLNot Specified> 80%[1][2]
AtropineBuckwheatNot Specified0.3 µg/kg1 µg/kgNot Specified[4]
ScopolamineBuckwheatNot Specified1 µg/kg6 µg/kgNot Specified[4]

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from established protocols for tropane alkaloid analysis. These should be optimized and validated for the specific analysis of (-)-Cornigerine.

Protocol 1: Solid-Phase Extraction (SPE) for (-)-Cornigerine from Biological Matrices

Objective: To extract and concentrate (-)-Cornigerine from complex biological matrices like plasma or urine.

Materials:

Procedure:

  • Sample Pre-treatment: Acidify the biological sample with 0.1 M HCl.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of 0.1 M HCl.

  • Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

  • Elution: Elute (-)-Cornigerine from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of (-)-Cornigerine

Objective: To separate, detect, and quantify (-)-Cornigerine using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte. Optimize for best separation from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometer Conditions (to be optimized for (-)-Cornigerine):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ of (-)-Cornigerine

  • Product Ions: Determine the most abundant and stable product ions by infusing a standard solution of (-)-Cornigerine.

  • Collision Energy: Optimize for each MRM transition.

Protocol 3: GC-MS Analysis of (-)-Cornigerine (with Derivatization)

Objective: To analyze (-)-Cornigerine by GC-MS following derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Derivatization Procedure:

  • Evaporate the extracted sample containing (-)-Cornigerine to dryness.

  • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection.

GC-MS Conditions (Starting Point):

  • Column: DB-5ms or similar semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Isolate Analyte Concentration Evaporation & Reconstitution Extraction->Concentration Concentrate Analyte LC_MS LC-MS/MS Analysis Concentration->LC_MS GC_MS GC-MS Analysis (with Derivatization) Concentration->GC_MS Quantification Quantification (Calibration Curve) LC_MS->Quantification GC_MS->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation

Caption: General experimental workflow for the trace-level detection of (-)-Cornigerine.

Signaling Pathway: (-)-Cornigerine Interaction with Tubulin

(-)-Cornigerine, similar to its structural analog colchicine, is a potent antimitotic agent that interacts with tubulin.[5] This interaction disrupts microtubule dynamics, which are crucial for various cellular processes, including cell division.

Signaling_Pathway cluster_cellular_processes Cellular Processes Mitosis Mitosis (Cell Division) Vesicular_Transport Vesicular Transport Cell_Motility Cell Motility Cornigerine (-)-Cornigerine Tubulin Tubulin Dimers Cornigerine->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Cornigerine->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Polymerize into Microtubules Microtubules Microtubule_Polymerization->Microtubules Microtubules->Mitosis Essential for Microtubules->Vesicular_Transport Essential for Microtubules->Cell_Motility Essential for

References

Technical Support Center: Overcoming Resistance to (-)-Cornigerine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the novel anti-mitotic agent, (-)-Cornigerine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (-)-Cornigerine?

(-)-Cornigerine is a natural product analog of colchicine. Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. (-)-Cornigerine binds to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle, a crucial structure for cell division.

Q2: My cancer cell line is showing reduced sensitivity to (-)-Cornigerine. What are the potential mechanisms of resistance?

While direct resistance to (-)-Cornigerine has not been extensively documented, mechanisms of resistance to other colchicine-binding site inhibitors are well-established and likely apply. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump (-)-Cornigerine out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes can affect the binding affinity of (-)-Cornigerine to its target. Mutations in the tubulin gene, although less common, can also confer resistance.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, can counteract the cytotoxic effects of (-)-Cornigerine.[1][2]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To elucidate the resistance mechanism, a combination of the following approaches is recommended:

  • Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity via flow cytometry. A decrease in intracellular fluorescence in resistant cells compared to sensitive parental cells suggests increased efflux.

  • Western Blotting: Analyze the protein expression levels of common ABC transporters (P-gp, MRP1, BCRP) and different β-tubulin isotypes. Additionally, assess the phosphorylation status of key proteins in the PI3K/Akt (e.g., p-Akt, p-mTOR) and MAPK/ERK (e.g., p-ERK) pathways.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes encoding ABC transporters and tubulin isotypes.

  • Tubulin Polymerization Assays: Compare the ability of (-)-Cornigerine to inhibit tubulin polymerization in cell lysates from sensitive and resistant cells.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed After (-)-Cornigerine Treatment
Possible Cause Troubleshooting Step
Increased drug efflux by ABC transporters.1. Verify P-gp/MRP1/BCRP overexpression: Perform Western blot or qRT-PCR. 2. Inhibit transporter activity: Co-incubate cells with (-)-Cornigerine and a known ABC transporter inhibitor (e.g., Verapamil for P-gp). A restored sensitivity to (-)-Cornigerine would indicate the involvement of that transporter.
Alterations in the PI3K/Akt or MAPK/ERK signaling pathways leading to enhanced cell survival.1. Assess pathway activation: Use Western blotting to check the phosphorylation levels of Akt, mTOR, and ERK. 2. Inhibit survival pathways: Treat resistant cells with a combination of (-)-Cornigerine and specific inhibitors of the PI3K/Akt (e.g., LY294002) or MAPK/ERK (e.g., U0126) pathways to see if sensitivity is restored.
Changes in β-tubulin isotype expression.1. Analyze tubulin isotype expression: Perform Western blotting using antibodies specific for different β-tubulin isotypes (e.g., βI, βII, βIII, βIV). 2. Consider alternative tubulin-binding agents: Test the sensitivity of the resistant cells to other microtubule-targeting agents that bind to different sites (e.g., taxanes like paclitaxel).
Problem 2: Inconsistent IC50 Values for (-)-Cornigerine
Possible Cause Troubleshooting Step
Inconsistent cell seeding density.Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.
Variations in drug concentration.Prepare fresh serial dilutions of (-)-Cornigerine for each experiment from a well-characterized stock solution.
Contamination of cell culture.Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and periodically test for mycoplasma.
Cell line instability.If the cell line has been in continuous culture for an extended period, it may have undergone genetic drift. It is advisable to use cells from a low-passage frozen stock for critical experiments.

Quantitative Data Summary

The following table provides a representative summary of IC50 values for colchicine, a compound with a similar mechanism of action to (-)-Cornigerine, in various cancer cell lines. This data can serve as a reference for expected potency and the degree of resistance that might be observed.

Cell LineCancer TypeIC50 (nM) of ColchicineReference
A549Lung Carcinoma15.8 ± 2.1[3]
H1299Lung Carcinoma25.1 ± 3.5[3]
MCF-7Breast Adenocarcinoma12.6 ± 1.8[3]
DU-145Prostate Carcinoma19.9 ± 2.8[3]
HT-29Colon Adenocarcinoma15.0[4]
HCT-116Colon Carcinoma>1000[5]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of (-)-Cornigerine and to calculate its IC50 value.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • (-)-Cornigerine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of (-)-Cornigerine in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of (-)-Cornigerine. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways

This protocol is for assessing the activation status of key signaling proteins involved in cell survival.

Materials:

  • Sensitive and resistant cancer cell lines

  • (-)-Cornigerine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat sensitive and resistant cells with or without (-)-Cornigerine for the desired time.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Interior Cornigerine (-)-Cornigerine Tubulin α/β-Tubulin Dimers Cornigerine->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of action of (-)-Cornigerine.

G cluster_0 Potential Resistance Mechanisms cluster_1 Increased Drug Efflux cluster_2 Target Alteration cluster_3 Activation of Survival Pathways ABC ABC Transporters (e.g., P-gp) Cornigerine_out (-)-Cornigerine (extracellular) ABC->Cornigerine_out Efflux Cornigerine_in (-)-Cornigerine (intracellular) Cornigerine_in->ABC Efflux Tubulin_alt Altered β-Tubulin Isotypes/Mutations Cornigerine_bind Reduced Binding Tubulin_alt->Cornigerine_bind GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K ERK ERK GFR->ERK Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival ERK->Survival

Caption: Overview of potential resistance mechanisms.

G start Start: Observe Resistance efflux_assay Perform Drug Efflux Assay start->efflux_assay western_blot_abc Western Blot for ABC Transporters start->western_blot_abc western_blot_signal Western Blot for PI3K/Akt & MAPK/ERK (p-Akt, p-ERK) start->western_blot_signal western_blot_tubulin Western Blot for β-Tubulin Isotypes start->western_blot_tubulin result1 Increased Efflux Confirmed efflux_assay->result1 western_blot_abc->result1 result2 Survival Pathway Activation Confirmed western_blot_signal->result2 result3 Altered Isotype Expression Confirmed western_blot_tubulin->result3 end Conclusion: Resistance Mechanism Identified result1->end result2->end result3->end

Caption: Experimental workflow for investigating resistance.

References

Improving the efficiency of the methylenation step in (-)-Cornigerine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Strategies for the Synthesis of (-)-Cornigerine

Disclaimer: This document is intended for research and development professionals in the field of organic chemistry and drug development. The protocols and troubleshooting guides provided are based on published literature and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed with appropriate safety precautions.

Introduction to (-)-Cornigerine Synthesis

(-)-Cornigerine is a naturally occurring colchicinoid alkaloid. Its structure is closely related to the well-known antimitotic agent, colchicine (B1669291). The key structural difference is the presence of a methylenedioxy bridge on the aromatic A-ring, replacing the vicinal methoxy (B1213986) groups found at the C2 and C3 positions of colchicine.

A critical review of the scientific literature indicates that the synthesis of (-)-Cornigerine does not involve the methylenation of the tropolone (B20159) ketone on the C-ring. The tropolone moiety is a crucial part of the pharmacophore responsible for tubulin binding and is generally preserved during synthesis. Instead, the primary synthetic challenge lies in the regioselective formation of the A-ring's methylenedioxy bridge. This is typically achieved through a two-step process:

  • Regioselective Demethylation: Selective removal of the C2 and C3 methoxy groups of a colchicine-like precursor to generate a catechol intermediate.

  • Methylenation of the Catechol: Formation of the methylenedioxy bridge from the catechol.

This guide provides detailed troubleshooting, FAQs, and protocols for these critical steps. A brief, hypothetical discussion on the challenges of methylenating the tropolone ketone is also included to address the initial query.

Part 1: Synthesis of the A-Ring Methylenedioxy Bridge

This section focuses on the established synthetic route to the core structure of (-)-Cornigerine.

Frequently Asked Questions (FAQs)

Q1: What is the established strategy for synthesizing the (-)-Cornigerine scaffold? A1: The most direct method reported is a partial synthesis starting from colchicine. This involves the selective demethylation of the C2 and C3 methoxy groups to form a catechol, followed by the reaction of this catechol with a methylene (B1212753) source to form the characteristic methylenedioxy bridge of cornigerine.[1]

Q2: What are the main challenges in forming the methylenedioxy bridge? A2: The primary challenges are:

  • Regioselectivity of Demethylation: Colchicine has four methoxy groups. Achieving selective demethylation at only the C2 and C3 positions to form the correct catechol precursor can be difficult, often resulting in mixtures of isomers.[2][3]

  • Efficiency of Methylenation: The subsequent methylenation of the catechol must be high-yielding to be practical. Side reactions, such as polymerization or incomplete conversion, can lower the efficiency.[4][5]

  • Purification: The various demethylated isomers and the final product can have similar polarities, making chromatographic separation challenging.[2]

Q3: What reagents are effective for the selective demethylation of colchicine to the required catechol? A3: Strong acids are typically used. Treatment of colchicine with concentrated sulfuric acid at elevated temperatures (e.g., 80-90 °C) has been shown to produce the desired 2,3-dihydroxy-colchicine intermediate.[1]

Q4: What are the common methods for the methylenation of catechols in natural product synthesis? A4: Common methods involve reacting the catechol with a methylene dihalide (like methylene chloride or bromochloromethane) in the presence of a base. The choice of base and solvent is crucial for high yields. Systems like cesium carbonate in DMF or sodium hydroxide (B78521) in DMSO have proven effective.[4][5][6][7]

Troubleshooting Guide: Methylenation of the Catechol Intermediate

Q5: I am observing a low yield of the methylenedioxy product. What could be the cause? A5:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure anhydrous conditions, as water can interfere with the base. Extend the reaction time or slightly increase the temperature.

  • Base Strength/Solubility: The base may not be strong or soluble enough to fully deprotonate both hydroxyl groups of the catechol. Cesium carbonate is often effective due to its high solubility in polar apathetic solvents like DMF.[4]

  • Reagent Quality: Ensure the methylene dihalide and solvent are pure and dry. Old reagents can lead to side reactions.

  • Order of Addition: Slowly adding the catechol and base to a heated solution of the methylene dihalide can sometimes improve yields by keeping the concentration of the reactive catechol dianion low, minimizing polymerization.[5]

Q6: My reaction is producing a significant amount of dark, insoluble material (tar/polymer). How can I prevent this? A6: Polymerization is a common side reaction resulting from the intermolecular reaction of the catechol dianion with the methylene dihalide.

  • Use High Dilution: Running the reaction at a lower concentration can disfavor the intermolecular polymerization reaction.

  • Control Reagent Stoichiometry: Use only a slight excess of the methylene dihalide (e.g., 1.5 equivalents). A large excess may not improve the yield and can complicate purification.

  • Employ a Milder Base: While strong bases are needed, extremely harsh conditions can promote side reactions. A base like cesium carbonate is often a good balance of reactivity and selectivity.[4]

Q7: Purification of the final cornigerine scaffold is proving difficult. Any suggestions? A7:

  • Aqueous Workup: After the reaction, a thorough aqueous workup is essential to remove the base and inorganic salts. Filtering the crude reaction mixture through a pad of celite before workup can remove insoluble materials.[4]

  • Column Chromatography: Use a high-quality silica (B1680970) gel. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), can help separate the product from less polar starting materials and more polar byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an effective final purification step.

Data Presentation: Key Reaction Parameters

Table 1: Reaction Conditions for Catechol Formation from Colchicine

Precursor Reagent Solvent Temperature (°C) Reaction Time Key Outcome Reference
Colchicine Conc. H₂SO₄ None 80-90 Not specified Formation of 2,3-dihydroxy-colchicine [1]

| 1-demethylcolchicine (B107957) | Conc. H₂SO₄ | None | 80-90 | Not specified | Formation of 2,3-dihydroxy-colchicine |[1] |

Table 2: Comparison of Reagents and Yields for Catechol Methylenation

Catechol Substrate Methylenating Agent Base Solvent Temperature Yield (%) Reference
Various Catechols CH₂Cl₂ Selected Strong Bases N/A Reflux 70-90 [6]
Various Catechols BrCH₂Cl Cs₂CO₃ DMF 110 °C 86-97 [4]

| Catechol | CH₂Cl₂ | NaOH | DMSO | Reflux | 91 |[5] |

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydroxy-colchicine (Catechol Intermediate) (Adapted from Brossi, A., et al., J. Med. Chem. 1981)[1]

  • Carefully add colchicine (1.0 eq) to concentrated sulfuric acid in a flask equipped with a stirrer.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) until the product precipitates.

  • Filter the precipitate, wash it with cold water, and dry it under a vacuum.

  • The crude catechol can be purified by column chromatography on silica gel if necessary.

Protocol 2: Methylenation of Catechol to form the Cornigerine Scaffold (Adapted from Clark, J. H., et al., Tetrahedron Lett. 1986)[4]

  • To a round-bottom flask, add the 2,3-dihydroxy-colchicine intermediate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the suspension.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add bromochloromethane (B122714) (BrCH₂Cl, 1.5 eq) to the stirred suspension.

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate, dilute the residue with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the (-)-Cornigerine scaffold.

Mandatory Visualizations

G Synthetic Pathway to (-)-Cornigerine Scaffold Colchicine Colchicine Catechol 2,3-Dihydroxy-colchicine (Catechol Intermediate) Colchicine->Catechol Conc. H₂SO₄ 80-90 °C Cornigerine (-)-Cornigerine Scaffold Catechol->Cornigerine BrCH₂Cl, Cs₂CO₃ DMF, 110 °C G Troubleshooting Workflow for Catechol Methylenation Start Problem: Low Yield or Side Products Check_Conditions Verify Anhydrous Conditions & Reagent Purity Start->Check_Conditions Optimize_Base Switch to Cs₂CO₃? Increase Base Equivalents? Check_Conditions->Optimize_Base Polymerization Polymerization Observed? Optimize_Base->Polymerization High_Dilution Use High Dilution Conditions & Slow Addition Polymerization->High_Dilution Yes Optimize_Time_Temp Increase Reaction Time or Temperature? Polymerization->Optimize_Time_Temp No Purification Review Purification Strategy High_Dilution->Purification Optimize_Time_Temp->Purification G General Mechanism of Tebbe/Petasis Methylenation Reagent Tebbe or Petasis Reagent Carbene [Cp₂Ti=CH₂] (Schrock Carbene) Reagent->Carbene + Lewis Base (Tebbe) or Heat (Petasis) Intermediate Oxatitanacyclobutane Intermediate Carbene->Intermediate Ketone R₂C=O (Sterically Hindered Ketone) Ketone->Intermediate [2+2] Cycloaddition Product R₂C=CH₂ (Alkene) Intermediate->Product Cycloreversion

References

Technical Support Center: Troubleshooting (-)-Cornigerine-Induced Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variability in cytotoxicity experiments with (-)-Cornigerine. The information is tailored for scientists in academic research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Cornigerine and what is its mechanism of action?

A1: (-)-Cornigerine is a natural product analog of colchicine.[1] Its primary mechanism of action is the inhibition of tubulin polymerization.[1] By binding to tubulin, (-)-Cornigerine disrupts the formation of microtubules, which are essential for cell division (mitosis), leading to mitotic arrest and subsequent cell death (apoptosis).[2][3][4] This mode of action is characteristic of antimitotic drugs, which are potent agents against rapidly dividing cells, such as cancer cells.[2]

Q2: I am observing high variability in my IC50 values for (-)-Cornigerine between experiments. What are the likely causes?

A2: High variability in IC50 values is a common challenge in cytotoxicity assays and can be attributed to several factors. As an antimitotic agent, the effects of (-)-Cornigerine are highly dependent on the cell cycle status of your cell population. Inconsistencies in cell culture conditions that affect the proliferation rate can lead to significant variations in results.

Key factors to consider include:

  • Cell Density and Confluency: Seeding cells at inconsistent densities can alter growth rates and the proportion of cells in the mitotic phase, thereby affecting their sensitivity to (-)-Cornigerine.[5]

  • Cell Passage Number: Using cells with high or inconsistent passage numbers can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a narrow and low passage range.

  • Cell Cycle Synchronization: If your cell population is not in an asynchronous state of exponential growth, the cytotoxic effect of an anti-mitotic agent like (-)-Cornigerine can be misrepresented.

  • Compound Stability and Handling: Ensure that (-)-Cornigerine is properly stored and that fresh dilutions are made for each experiment. The stability of the compound in your specific cell culture medium over the course of the experiment should also be considered, as degradation can lead to a decrease in the effective concentration.[6][7]

  • Incubation Time: The cytotoxic effect of antimitotic drugs is often time-dependent. Ensure that the incubation time is consistent across all experiments.

Q3: My dose-response curve for (-)-Cornigerine is not showing a clear sigmoidal shape. What could be the issue?

A3: A lack of a clear dose-response curve can be due to several factors:

  • Inappropriate Concentration Range: The tested concentration range may be too narrow, too low to induce a response, or too high, causing maximum cytotoxicity at all concentrations.

  • Cell Line Resistance: The chosen cell line might have intrinsic or acquired resistance to microtubule-targeting agents. This can be due to mechanisms such as the overexpression of efflux pumps (e.g., P-glycoprotein) or mutations in tubulin.[8]

  • Assay Interference: At high concentrations, (-)-Cornigerine might interfere with the assay chemistry itself. For example, some compounds can directly reduce the MTT reagent, leading to a false viability signal. It is recommended to include a cell-free control with the compound and the assay reagent to check for direct interactions.

Q4: Can the choice of cytotoxicity assay affect my results with (-)-Cornigerine?

A4: Yes, the choice of assay is critical. Assays like the MTT or MTS, which measure metabolic activity, can sometimes provide a composite readout of both cell death and metabolic impairment.[9] Since microtubule disruption can have broader effects on cell function beyond just mitotic arrest, it is possible that (-)-Cornigerine could affect cellular metabolism in a way that confounds these assays. An alternative or complementary assay, such as the Lactate (B86563) Dehydrogenase (LDH) release assay, which measures membrane integrity, can provide a more direct measure of cell death.[9][10]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values Between Experiments

This guide provides a systematic approach to troubleshooting the lack of reproducibility of IC50 values for (-)-Cornigerine across different experimental dates.

Potential Cause Recommended Action
Cell Culture Variability Use cells within a consistent and narrow passage number range. Ensure cells are in the exponential growth phase at the time of treatment. Regularly test for mycoplasma contamination.
Inconsistent Seeding Density Optimize and standardize the cell seeding density for each cell line. Ensure a homogenous cell suspension before plating.
(-)-Cornigerine Stock and Working Solutions Prepare fresh working solutions of (-)-Cornigerine for each experiment from a validated stock solution. Ensure complete dissolution in the appropriate solvent (e.g., DMSO). Verify that the final solvent concentration is consistent across all wells and is non-toxic to the cells.
Incubation Conditions Maintain consistent incubation times for both drug treatment and assay development steps. Ensure consistent temperature and CO2 levels in the incubator.
Plate Edge Effects To mitigate evaporation, which can concentrate the compound in outer wells, fill the perimeter wells of the microplate with sterile PBS or media and use the inner wells for the experiment.
Data Analysis Use a consistent method for calculating IC50 values (e.g., non-linear regression). Ensure proper background subtraction.
Guide 2: Unexpected or Lack of Dose-Response

This guide addresses issues related to the shape and responsiveness of the dose-response curve for (-)-Cornigerine.

Potential Cause Recommended Action
Concentration Range Too Narrow or Inappropriate Perform a broad-range dose-finding experiment to identify the optimal concentration range for your cell line.
Insufficient Incubation Time The cytotoxic effects of antimitotic agents can be time-dependent. Consider extending the incubation time to allow for cells to enter mitosis and undergo apoptosis.
Cell Line Resistance Research the specific cell line for known resistance mechanisms to microtubule-targeting agents. Consider using a different cell line or a positive control compound with a known IC50 value to validate the assay.
Assay Interference Include a cell-free control with various concentrations of (-)-Cornigerine and the assay reagent to check for direct chemical interference.
Low Proliferation Rate The cytotoxicity of (-)-Cornigerine is most pronounced in rapidly dividing cells. If the cell population has a low proliferation rate, the observed cytotoxicity may be reduced.[5]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (-)-Cornigerine in complete growth medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Remove the overnight culture medium from the cells and add the prepared drug dilutions. Include a vehicle control (medium with the same final concentration of solvent) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Controls: In addition to the vehicle and no-cell controls, prepare a maximum LDH release control by adding a lysis buffer (often provided in commercial kits) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercial kits are recommended for consistency). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.

  • Stop Reaction (if applicable): Some kits require the addition of a stop solution.

  • Data Acquisition and Analysis: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm). Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)] * 100

Visualizations

G cluster_0 (-)-Cornigerine Action (-)-Cornigerine (-)-Cornigerine Tubulin Dimers Tubulin Dimers (-)-Cornigerine->Tubulin Dimers Binds to (-)-Cornigerine-Tubulin Complex (-)-Cornigerine-Tubulin Complex Tubulin Dimers->(-)-Cornigerine-Tubulin Complex Microtubule Polymerization Microtubule Polymerization (-)-Cornigerine-Tubulin Complex->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Mitotic Arrest Mitotic Arrest Mitotic Spindle Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action for (-)-Cornigerine.

G cluster_1 Cytotoxicity Assay Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Compound Treatment Compound Treatment Overnight Incubation->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) Cytotoxicity Assay Cytotoxicity Assay Incubation (24-72h)->Cytotoxicity Assay MTT Assay MTT Assay Cytotoxicity Assay->MTT Assay LDH Assay LDH Assay Cytotoxicity Assay->LDH Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition LDH Assay->Data Acquisition Data Analysis (IC50) Data Analysis (IC50) Data Acquisition->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: General experimental workflow for cytotoxicity testing.

G cluster_2 Troubleshooting Logic Inconsistent Results Inconsistent Results Check Cell Culture Check Cell Culture Inconsistent Results->Check Cell Culture Check Compound Check Compound Inconsistent Results->Check Compound Check Assay Protocol Check Assay Protocol Inconsistent Results->Check Assay Protocol Consistent Passage? Consistent Passage? Check Cell Culture->Consistent Passage? Consistent Density? Consistent Density? Check Cell Culture->Consistent Density? Fresh Dilutions? Fresh Dilutions? Check Compound->Fresh Dilutions? Correct Storage? Correct Storage? Check Compound->Correct Storage? Consistent Incubation? Consistent Incubation? Check Assay Protocol->Consistent Incubation? Edge Effects Mitigated? Edge Effects Mitigated? Check Assay Protocol->Edge Effects Mitigated? Standardize & Repeat Standardize & Repeat Consistent Passage?->Standardize & Repeat Consistent Density?->Standardize & Repeat Fresh Dilutions?->Standardize & Repeat Correct Storage?->Standardize & Repeat Consistent Incubation?->Standardize & Repeat Edge Effects Mitigated?->Standardize & Repeat

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Method Development for Chiral Separation of (-)-Cornigerine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on developing and troubleshooting methods for the chiral separation of (-)-Cornigerine and other isoquinoline (B145761) alkaloids. Given the limited specific literature on Cornigerine enantiomers, this guide leverages established methods for structurally similar alkaloids found in Corydalis species, such as tetrahydropalmatine (B600727) (THP) and tetrahydroberberine (B1206132) (THB).

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chiral stationary phase (CSP) for separating Cornigerine and related alkaloid enantiomers?

A1: Polysaccharide-based CSPs are the most widely used and successful for this class of compounds.[1][2] Columns with amylose (B160209) or cellulose (B213188) derivatives, such as Chiralpak® AD, Chiralcel® OD, and Chiralpak® IC, have demonstrated excellent enantioselectivity for various alkaloids.[3][4][5] The choice between an amylose-based (e.g., Chiralpak® AD) and a cellulose-based (e.g., Chiralcel® OD) column can significantly impact selectivity, so screening both is recommended.[1]

Q2: What are the typical mobile phase modes used for the chiral separation of alkaloids?

A2: Three primary mobile phase modes are used:

  • Normal Phase: This is a common starting point, typically using a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol (B130326) or ethanol).[1]

  • Polar Organic Mode: This mode uses polar solvents like methanol (B129727) or ethanol, sometimes with additives. It has been successfully used for separating alkaloids like THP and THB.[4]

  • Reversed-Phase: While less common for initial screening of these alkaloids, it can be effective. The mobile phase usually consists of a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol.

Q3: Why is a basic additive like diethylamine (B46881) (DEA) often required in the mobile phase?

A3: Alkaloids like Cornigerine are basic compounds. When using silica-based CSPs, secondary interactions can occur between the basic analyte and acidic silanol (B1196071) groups on the silica (B1680970) surface, leading to poor peak shape (tailing).[1] Adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase helps to saturate these active sites, resulting in improved peak symmetry and potentially enhanced resolution.[1][5]

Q4: How can I determine the elution order of the (-)-Cornigerine and (+)-Cornigerine enantiomers?

A4: To confirm the elution order, you must inject a pure standard of one of the enantiomers, if available. By comparing the retention time of the pure enantiomer with the retention times of the two peaks from the racemic mixture, you can definitively assign the elution order. If a pure standard is not available, other techniques like circular dichroism (CD) spectroscopy of the collected fractions would be required.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Incorrect Chiral Stationary Phase (CSP).1. Screen different polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD).[1]
2. Suboptimal mobile phase composition.2. Systematically vary the alcohol percentage in the normal-phase mode (e.g., from 10% to 30% in 5% increments).[1] Try different alcohols (isopropanol vs. ethanol).
3. Temperature is too high.3. Lower the column temperature in 5°C increments. Lower temperatures can enhance the stability of the transient diastereomeric complexes, improving resolution.[1]
4. Flow rate is too high.4. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the interaction time between the analytes and the CSP.[1]
Significant Peak Tailing 1. Secondary interactions with the silica support.1. Add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to block active silanol sites.[1]
2. Column is not base-deactivated.2. Ensure you are using a high-quality, well-end-capped chiral column.
Unstable Retention Times 1. Inadequate column equilibration.1. Ensure the column is fully equilibrated with the mobile phase before analysis, especially after changing solvents.
2. Temperature fluctuations.2. Use a column oven to maintain a constant and stable temperature.[1]
3. Inconsistent mobile phase preparation.3. Prepare fresh mobile phase for each run and use a pre-mixed solvent to ensure consistency.[1]
High Backpressure 1. Blocked column inlet frit.1. Filter all samples and mobile phases. If a blockage is suspected, try reversing the column flow at a low rate to dislodge particulates.[6] Using a guard column is highly recommended.
2. Sample precipitation.2. Ensure the sample is fully dissolved in a solvent that is weaker than or equal in strength to the mobile phase to prevent precipitation upon injection.[6]

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening for Alkaloid Enantiomers

This protocol provides a starting point for developing a chiral separation method for Cornigerine, based on methods for related alkaloids.

1. Column Selection:

  • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

  • Dimensions: 250 x 4.6 mm, 5 µm particle size

2. Mobile Phase Preparation:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Mobile Phase C: Ammonia

  • Prepare the final mobile phase by mixing Acetonitrile:Water:Ammonia in a ratio of 90:10:0.1 (v/v/v).[3]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at an appropriate wavelength for Cornigerine (e.g., 230 nm or 280 nm, requires initial UV scan).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic sample.

  • Analyze the chromatogram for separation.

5. Optimization:

  • If resolution is poor, consider switching to a normal-phase system as described in Protocol 2.

  • Adjust the water/acetonitrile ratio.

  • Try a different column, such as Chiralpak® AD-H or Chiralcel® OD-H.

Protocol 2: Normal-Phase Chiral HPLC Method

1. Column Selection:

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Dimensions: 250 x 4.6 mm, 5 µm particle size

2. Mobile Phase Preparation:

  • Prepare a mixture of n-Hexane and Isopropanol (90:10 v/v).

  • Add Diethylamine (DEA) to a final concentration of 0.1%.[1]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV (as determined previously)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard in the mobile phase.

4. Optimization:

  • Adjust the ratio of n-Hexane to Isopropanol. Increasing the isopropanol percentage will generally decrease retention time.

  • Try replacing isopropanol with ethanol.

  • Optimize the DEA concentration if peak shape is still poor.

Visualizations

G cluster_0 start Start: Racemic Mixture of Cornigerine screen_csp Step 1: CSP Screening (e.g., Chiralpak AD, Chiralcel OD) start->screen_csp screen_mp Step 2: Mobile Phase Screening (Normal, Polar Organic, Reversed) screen_csp->screen_mp optimize Step 3: Method Optimization (Solvent Ratio, Additives, Temp, Flow Rate) screen_mp->optimize validate Step 4: Method Validation (Linearity, Precision, Accuracy) optimize->validate end_node End: Validated Chiral Method validate->end_node G cluster_1 issue Problem Encountered: Poor Peak Resolution (Rs < 1.5) check_csp Is CSP Appropriate? issue->check_csp check_mp Is Mobile Phase Optimized? check_temp Is Temperature Optimized? check_mp->check_temp No solution_mp Adjust Solvent Ratio & Additive Conc. check_mp->solution_mp Yes check_csp->check_mp No solution_csp Screen Different CSP Chemistries check_csp->solution_csp Yes check_flow Is Flow Rate Optimized? check_temp->check_flow No solution_temp Decrease Temperature in 5°C Increments check_temp->solution_temp Yes solution_flow Decrease Flow Rate check_flow->solution_flow No

References

Enhancing the stability of (-)-Cornigerine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common stability issues encountered with (-)-Cornigerine in various solvent systems. The information presented here is based on general principles of alkaloid chemistry and stability testing, as specific literature on (-)-Cornigerine stability is limited. It is crucial to perform empirical studies to determine the optimal conditions for your specific application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My (-)-Cornigerine solution appears cloudy or has formed a precipitate. What should I do?

A1: Cloudiness or precipitation typically indicates that the concentration of (-)-Cornigerine has surpassed its solubility limit in the selected solvent.

Troubleshooting Steps:

  • Verify Solvent Choice: Based on the general solubility of alkaloids, (-)-Cornigerine is expected to be more soluble in organic solvents like methanol (B129727), ethanol, and chloroform, and less soluble in nonpolar solvents like hexane.[1] For aqueous applications, consider preparing a concentrated stock solution in a solvent like DMSO and then diluting it into your aqueous buffer.

  • Adjust pH: The solubility of alkaloids can be pH-dependent.[1] Solubility may increase in slightly acidic aqueous solutions due to salt formation.[1] However, be aware that pH can also affect stability (see Q4).

  • Lower Concentration: If your experimental design allows, try working with a lower concentration of (-)-Cornigerine.

  • Gentle Warming and Sonication: Briefly and gently warming the solution or using a sonication bath can sometimes help dissolve the precipitate. However, prolonged exposure to heat should be avoided as it may cause degradation.

Q2: I suspect my (-)-Cornigerine has degraded. How can I confirm this?

A2: The most reliable method to confirm degradation is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[2][3]

Recommended Action:

  • Develop an HPLC Method: Create an HPLC method capable of separating the intact (-)-Cornigerine from any potential degradation products.

  • Compare Samples: Analyze your potentially degraded sample and compare the chromatogram to that of a freshly prepared standard solution of (-)-Cornigerine.

  • Look for Changes: A decrease in the peak area of the (-)-Cornigerine peak and the appearance of new peaks are strong indicators of degradation.[2]

Q3: What are the likely degradation pathways for (-)-Cornigerine?

A3: While specific degradation pathways for (-)-Cornigerine are not documented, alkaloids, in general, are susceptible to several degradation mechanisms.[4]

Potential Degradation Pathways:

  • Hydrolysis: If the structure of (-)-Cornigerine contains ester or amide functional groups, it may be prone to hydrolysis, especially under acidic or basic conditions.[4]

  • Oxidation: The nitrogen atom and any aromatic rings in the structure can be susceptible to oxidation.[1][4] The presence of oxygen, metal ions, or exposure to light can accelerate this process.

  • Photodegradation: Exposure to UV or visible light can induce degradation. It is recommended to store solutions in amber vials or protect them from light.[2]

Q4: How does pH affect the stability of (-)-Cornigerine?

A4: The stability of alkaloids is often highly dependent on the pH of the solution.[5] While specific data for (-)-Cornigerine is unavailable, it is generally expected to be most stable in a neutral or slightly acidic pH range. Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[5]

Q5: What are the recommended storage conditions for (-)-Cornigerine solutions?

A5: To minimize degradation, (-)-Cornigerine solutions should be stored under controlled conditions.

Recommended Storage:

  • Temperature: Store solutions at low temperatures, such as 4°C or -20°C.[1]

  • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2]

  • Inert Atmosphere: For long-term storage of sensitive compounds, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.

Quantitative Data Summary

Due to the lack of specific data for (-)-Cornigerine, the following table provides a general overview of factors that can influence alkaloid stability and the expected trends. This data is illustrative and must be confirmed experimentally for (-)-Cornigerine.

ParameterConditionExpected Impact on StabilityReference
pH Acidic (pH < 4)Potential for acid-catalyzed hydrolysis.[5]
Neutral (pH 6-7.5)Generally the most stable range.
Basic (pH > 8)Potential for base-catalyzed hydrolysis and oxidation.[5]
Temperature -20°COptimal for long-term storage.[1]
4°CSuitable for short-term storage.[1]
Room TemperatureIncreased risk of degradation.
Elevated TemperatureSignificant acceleration of degradation.[5]
Light Protected (Amber Vial)Minimizes photodegradation.[2]
Exposed to LightCan lead to significant degradation.
Solvent Aprotic (e.g., DMSO, DMF)Generally good for stock solutions.
Protic (e.g., Methanol, Ethanol)May participate in degradation reactions.
Aqueous BuffersStability is highly pH-dependent.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of (-)-Cornigerine and to develop a stability-indicating analytical method.[6][7]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (-)-Cornigerine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:[8]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a light source according to ICH Q1B guidelines.

  • Neutralization: After the specified time, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C and protected from light), using a developed HPLC method.

  • Evaluation: Evaluate the chromatograms for the appearance of new peaks and a decrease in the main peak area to identify degradation products and assess the stability-indicating nature of the method.[6]

Protocol 2: HPLC-Based Stability Assessment

This protocol outlines a method to assess the stability of (-)-Cornigerine in a specific solvent system over time.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (-)-Cornigerine in the solvent of interest at a known concentration.

  • Storage Conditions: Aliquot the stock solution into several amber vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, and protected from light).[1]

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the peak area of (-)-Cornigerine at each time point and for each storage condition. Calculate the percentage of (-)-Cornigerine remaining relative to the initial time point (T=0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare (-)-Cornigerine Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study of (-)-Cornigerine.

degradation_pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products cornigerine (-)-Cornigerine acid_base Acid / Base light Light heat Heat oxygen Oxygen hydrolysis_prod Hydrolysis Products acid_base->hydrolysis_prod photo_prod Photodegradation Products light->photo_prod thermal_prod Thermal Degradants heat->thermal_prod oxidation_prod Oxidation Products oxygen->oxidation_prod

Caption: Potential degradation pathways for (-)-Cornigerine under various stress conditions.

References

Validation & Comparative

(-)-Cornigerine vs. Colchicine: A Comparative Analysis of Tubulin Binding Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative study of (-)-Cornigerine and colchicine (B1669291), two potent antimitotic agents that target tubulin, a key protein in microtubule formation. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of their tubulin-binding properties, supported by experimental data and detailed methodologies.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them a prime target for the development of anticancer agents. Both (-)-Cornigerine, a natural analog of colchicine, and colchicine itself, exert their biological effects by binding to the colchicine-binding site on the β-subunit of tubulin.[1] This interaction inhibits tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and ultimately, apoptosis. While both compounds share a common mechanism of action, this guide delves into a quantitative comparison of their efficacy in tubulin binding and inhibition of polymerization.

Quantitative Comparison of Tubulin Interaction

The following table summarizes the key quantitative parameters for the interaction of (-)-Cornigerine and colchicine with tubulin. The data highlights the comparative potency of these two compounds in inhibiting microtubule formation.

CompoundParameterValue (µM)Experimental System
(-)-Cornigerine IC₅₀ (Tubulin Polymerization) 1.8 Purified calf brain tubulin
Colchicine IC₅₀ (Tubulin Polymerization) 2.4 Purified calf brain tubulin
Colchicine Dissociation Constant (K_d) 0.1 - 1.0 Various

Note: The IC₅₀ values for tubulin polymerization were determined as the concentration of the compound required to inhibit the initial rate of microtubule assembly by 50%. The Dissociation Constant (K_d) for colchicine can vary depending on the experimental conditions.

Mechanism of Action: Targeting the Colchicine Binding Site

Both (-)-Cornigerine and colchicine bind to a specific site on β-tubulin, known as the colchicine-binding site. This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule lattice. This disruption of the dynamic equilibrium of microtubule assembly and disassembly leads to the net depolymerization of microtubules. The higher potency of (-)-Cornigerine suggests a more favorable interaction with the binding site, leading to a more efficient inhibition of tubulin polymerization.[1]

dot graph TD { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=vee];

subgraph "Microtubule Dynamics" A["αβ-Tubulin Dimers"] -- "Polymerization" --> B["Microtubules"]; B -- "Depolymerization" --> A; end

subgraph "Inhibitory Action" C["(-)-Cornigerine / Colchicine"] --> D{"Binds toColchicine Siteon β-Tubulin"}; A -- D; D --|> E["Inhibition ofPolymerization"]; B -- F["PromotesDepolymerization"]; E --> F; end

C[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: Inhibition of microtubule polymerization by (-)-Cornigerine and colchicine.

Experimental Protocols

To provide a comprehensive understanding of how the comparative data is obtained, this section details the methodologies for key experiments used to characterize the interaction of small molecules with tubulin.

Tubulin Polymerization Assay (Turbidity Measurement)

This assay is a fundamental method to assess the inhibitory effect of compounds on the in vitro assembly of microtubules. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • GTP (Guanosine-5'-triphosphate) solution

  • Test compounds ((-)-Cornigerine, colchicine) dissolved in an appropriate solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a plate reader

Procedure:

  • Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to the desired final concentration (typically 1-2 mg/mL). Keep the solution on ice to prevent spontaneous polymerization.

  • Preparation of Reaction Mixture: In a pre-chilled microplate, add the tubulin solution.

  • Compound Addition: Add varying concentrations of the test compounds or vehicle control (e.g., DMSO) to the wells containing the tubulin solution.

  • Initiation of Polymerization: To start the polymerization process, add GTP to a final concentration of 1 mM to all wells.

  • Data Acquisition: Immediately place the microplate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance (turbidity) as a function of time. The initial rate of polymerization is determined from the slope of the linear phase of the curve. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in the initial rate of polymerization compared to the vehicle control.

G A Prepare Tubulin Solution (on ice) B Add Tubulin to Microplate Wells A->B C Add Test Compounds (Varying Concentrations) B->C D Initiate Polymerization with GTP C->D E Measure Absorbance (340 nm) at 37°C over time D->E F Plot Absorbance vs. Time & Calculate IC50 E->F

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n) of the interaction between a ligand and a macromolecule.

Materials:

  • Isothermal Titration Calorimeter

  • Purified tubulin

  • Test compounds ((-)-Cornigerine, colchicine)

  • Dialysis buffer (identical for both protein and ligand solutions)

Procedure:

  • Sample Preparation:

    • Dialyze the purified tubulin extensively against the chosen experimental buffer to ensure buffer matching.

    • Dissolve the test compound in the same dialysis buffer. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the cell.

    • Degas both the protein and ligand solutions immediately before the experiment to avoid the formation of air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

  • Loading Samples:

    • Load the tubulin solution into the sample cell.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the sample cell containing the tubulin solution.

    • The instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).

G A Dialyze Tubulin C Degas Both Solutions A->C B Dissolve Ligand in Dialysis Buffer B->C D Load Tubulin into Sample Cell C->D E Load Ligand into Injection Syringe C->E F Titrate Ligand into Tubulin Solution D->F E->F G Measure Heat Change per Injection F->G H Integrate Heat Flow Peaks G->H I Plot Heat Change vs. Molar Ratio H->I J Fit Binding Isotherm to Determine Kd, ΔH, n I->J

Conclusion

The experimental data clearly indicates that (-)-Cornigerine is a more potent inhibitor of tubulin polymerization than its natural analog, colchicine.[1] This increased potency, as reflected by its lower IC₅₀ value, suggests that the structural modifications in (-)-Cornigerine lead to a more effective interaction with the colchicine-binding site on β-tubulin. This comparative guide provides valuable quantitative data and detailed experimental protocols to aid researchers in the ongoing development of novel tubulin inhibitors for therapeutic applications. The provided methodologies for tubulin polymerization assays and isothermal titration calorimetry offer a robust framework for the characterization of new chemical entities targeting microtubule dynamics.

References

A Comparative Analysis of the Cytotoxicity of (-)-Cornigerine and Podophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two potent natural compounds, (-)-Cornigerine and podophyllotoxin (B1678966). Both molecules are recognized for their antimitotic activities, primarily targeting tubulin, a key component of the cellular cytoskeleton. This document synthesizes experimental data to offer an objective overview of their respective potencies and mechanisms of action, aiding in the evaluation of their potential as anticancer agents.

Quantitative Comparison of Cytotoxicity

The cytotoxic efficacy of (-)-Cornigerine and podophyllotoxin has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. Lower values indicate higher cytotoxic potency.

CompoundCell LineCancer TypeIC50/EC50 (µM)
(-)-Cornigerine MCF-7Breast Carcinoma0.016 - 0.097
NCI-H460Large Cell Lung Carcinoma0.016 - 0.097
SF-268Astrocytoma0.016 - 0.097
Podophyllotoxin A549Lung Cancer1.21[1]
HCT-116Colorectal CancerNot specified, but effective
HepG2Hepatocellular CarcinomaNot specified, but effective
MCF-7Breast CancerNot specified, but effective
NCI-H1299Non-small Cell Lung Cancer2.58[1]
CL1-0Lung Cancer1.99[1]
CL1-5Lung Cancer1.90[1]

Note: The data is compiled from different studies and direct head-to-head comparisons in a single study are limited. The EC50 values for (-)-Cornigerine are presented as a range as reported in the source.

Mechanisms of Action and Signaling Pathways

Both (-)-Cornigerine and podophyllotoxin exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. However, the intricacies of their downstream signaling pathways may differ.

(-)-Cornigerine , an alkaloid isolated from Colchicum species, is known to interact with tubulin, similar to colchicine (B1669291), leading to the inhibition of microtubule polymerization. This disruption of the cytoskeleton induces mitotic arrest, ultimately triggering programmed cell death. The precise downstream signaling cascade for (-)-Cornigerine-induced apoptosis is not as extensively characterized as that of podophyllotoxin. However, studies on the related compound colchicine suggest potential involvement of glycogen (B147801) synthase kinase-3 (GSK-3) in the apoptotic process.[2]

Cornigerine Cornigerine Tubulin Tubulin Cornigerine->Tubulin Inhibits polymerization Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization Mitotic_Arrest Mitotic Arrest Microtubule_Depolymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed signaling pathway for (-)-Cornigerine cytotoxicity.

Podophyllotoxin , a lignan (B3055560) derived from the roots of Podophyllum species, also functions as a potent inhibitor of tubulin polymerization. Its binding to tubulin prevents the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. This mitotic arrest is a primary trigger for the intrinsic apoptotic pathway. Research has further elucidated that podophyllotoxin can induce the generation of reactive oxygen species (ROS), which in turn activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of apoptosis. The apoptotic cascade is executed through the activation of caspases.

Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin Inhibits polymerization Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization G2M_Arrest G2/M Arrest Microtubule_Depolymerization->G2M_Arrest ROS ROS Generation G2M_Arrest->ROS Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation p38_MAPK p38 MAPK Activation ROS->p38_MAPK p38_MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway for podophyllotoxin-induced apoptosis.

Experimental Protocols

The evaluation of cytotoxicity is a fundamental step in drug discovery. The following are detailed methodologies for common assays used to determine the cytotoxic effects of compounds like (-)-Cornigerine and podophyllotoxin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of (-)-Cornigerine or podophyllotoxin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: LDH is a stable enzyme present in the cytoplasm of all cells. Upon plasma membrane damage, LDH is released into the cell culture medium. The amount of LDH in the supernatant is proportional to the number of lysed cells. The enzymatic activity of LDH is measured in a coupled reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Start Start: Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Start->Incubate_Overnight Treat_Cells Treat Cells with Test Compounds Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Assay_Step Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubate_Treatment->Assay_Step Measure_Signal Measure Signal (Absorbance) Assay_Step->Measure_Signal Analyze_Data Analyze Data: Calculate % Viability/ Cytotoxicity & IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for cytotoxicity assessment.

References

Validation of (-)-Cornigerine's antimitotic activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of the antimitotic activity of (-)-Cornigerine, a potent natural alkaloid, against other microtubule-targeting agents. While direct comparative data for (-)-Cornigerine across a wide range of human cancer cell lines is limited in publicly available literature, this document synthesizes the existing evidence, details relevant experimental protocols, and provides a comparative framework using established antimitotic drugs.

Introduction to (-)-Cornigerine

(-)-Cornigerine is a colchicine (B1669291) analogue isolated from Colchicum cornigerum. Structurally, it is unique due to a methylenedioxy bridge, forming a fourth ring. This structural feature positions it as a hybrid of well-known antimitotic agents like colchicine, podophyllotoxin, and steganacin.[1] Early studies have established its potent antimitotic properties, primarily through the inhibition of tubulin polymerization.[1]

Comparative Antimitotic Activity

(-)-Cornigerine has demonstrated significant antimitotic activity, notably in murine leukemia cells. To provide a comparative perspective, this section presents available data on (-)-Cornigerine alongside IC50 values for other widely used microtubule inhibitors in various human cancer cell lines.

Data Presentation: IC50 Values of Antimitotic Agents

Cell Line(-)-CornigerineColchicinePodophyllotoxinVincristinePaclitaxel
L1210 (Murine Leukemia) More toxic than Colchicine[1]----
HeLa (Cervical Cancer) Data not available~5-20 nM~83 µMData not available~2.5-7.5 nM[2]
MCF-7 (Breast Cancer) Data not available~10.41 µMData not available~7.371 nM (MCF7-WT)[3]~3.5 µM[4]
A549 (Lung Cancer) Data not available~107.6 nM~1.9 µM~137 nM~1.35 nM[5]
HCT116 (Colon Cancer) Data not available~9.32 µM[6]~0.23 µMData not available~2.46 nM[7]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method). The data presented here is for comparative purposes.

Mechanism of Action: Inhibition of Tubulin Polymerization

(-)-Cornigerine exerts its antimitotic effect by disrupting microtubule dynamics, a critical process for cell division. Its mechanism is analogous to that of colchicine, involving direct binding to tubulin and inhibition of its polymerization into microtubules.[1]

Key Mechanistic Features:

  • Inhibition of Tubulin Polymerization: (-)-Cornigerine has been shown to inhibit the polymerization of tubulin both in the presence and absence of microtubule-associated proteins (MAPs).[1]

  • Colchicine Binding Site Interaction: It competitively inhibits the binding of radiolabeled colchicine to tubulin, indicating that it interacts with the colchicine-binding site on the β-tubulin subunit.[1]

  • GTP Hydrolysis Stimulation: Similar to colchicine, (-)-Cornigerine stimulates the tubulin-dependent hydrolysis of guanosine (B1672433) triphosphate (GTP).[1]

  • Metaphase Arrest: By disrupting the formation of the mitotic spindle, (-)-Cornigerine causes cells to accumulate in metaphase, a hallmark of antimitotic agents.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the antimitotic activity of compounds like (-)-Cornigerine.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in turbidity (light scattering) as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Test compound (e.g., (-)-Cornigerine) and controls (e.g., colchicine, paclitaxel) dissolved in DMSO

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

    • Prepare a 10X stock of GTP in General Tubulin Buffer.

    • Prepare serial dilutions of the test compound and controls. The final DMSO concentration should be kept low (<1%) to avoid interfering with polymerization.

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.

    • On ice, prepare the reaction mixture containing tubulin, GTP (final concentration 1 mM), and glycerol (final concentration 10%).

    • Add the test compound or control to the wells of a 96-well plate.

    • Initiate the polymerization by adding the tubulin reaction mixture to the wells.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the maximum rate of polymerization (Vmax) and the final absorbance at the plateau for each condition.

    • Compare the curves of treated samples to the vehicle control to determine the inhibitory effect.

G cluster_prep Reagent Preparation cluster_setup Assay Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Tubulin Reconstitute Tubulin Mix Prepare Reaction Mix (Tubulin, GTP, Glycerol) Tubulin->Mix GTP Prepare GTP Stock GTP->Mix Compound Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound->Add_Compound Prewarm Pre-warm Spectrophotometer Prewarm->Add_Compound Initiate Add Reaction Mix to Plate Mix->Initiate Add_Compound->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Determine Vmax and Plateau Plot->Analyze Compare Compare to Control Analyze->Compare G Cornigerine (-)-Cornigerine Tubulin β-Tubulin (Colchicine-Binding Site) Cornigerine->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC APC APC/C Inhibition SAC->APC CyclinB1 Cyclin B1 Stabilization APC->CyclinB1 MetaphaseArrest Metaphase Arrest CyclinB1->MetaphaseArrest Apoptosis Apoptosis MetaphaseArrest->Apoptosis

References

A Comparative Analysis of the Structure-Activity Relationships of Colchicinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of colchicinoids, a class of compounds known for their potent antimitotic activity. By examining the impact of structural modifications on their biological effects, this document aims to inform the rational design of novel therapeutic agents with improved efficacy and reduced toxicity.

Data Presentation: Comparative Biological Activities of Colchicinoids

The biological activity of colchicinoids is primarily attributed to their ability to bind to β-tubulin, thereby disrupting microtubule polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of colchicine (B1669291) and a selection of its derivatives, providing a quantitative basis for comparing their potencies.

Table 1: In Vitro Cytotoxicity (IC50) of Colchicine and its Derivatives against Various Cancer Cell Lines

CompoundModificationCell LineIC50 (µM)Reference
Colchicine-PC-3 (Prostate)-[1]
MCF-7 (Breast)-[2][3]
A549 (Lung)>10[4]
LoVo (Colon)0.0101[4]
LoVo/DX (Doxorubicin-resistant Colon)0.7022[4]
HT-29 (Colon)-[5]
HCT-116 (Colon)-[5]
Analog 6B-ring modifiedPC-3Potent[1]
Analog 7B-ring modified (isocolchicine)PC-30.093[1]
Analog 12B-ring modifiedPC-3Less potent than 7[1]
Analog 15B-ring modified (isocolchicine)PC-3-[1]
Analog 17B-ring modified (isocolchicine)PC-3-[1]
Analog 20B-ring modifiedPC-3Potent[1]
Biotinylated Derivative 9C-10 substitution with biotin (B1667282) linkerVariousPotent[6]
4-Halo-(-)-colchicineA-ring modificationA549, HT29, HCT116Strong activity[7]
10-AlkylthiocolchicinesC-10 substitutionSKOV-3 (Ovarian)Potent[8]
TCD-Hepatocellular carcinoma lines-[9]
G132-aryl-4-amide-quinolineVarious0.65 - 0.90[10]
Derivative 14 (2-chlorobenzyl)Doubly modifiedA5490.0011[4]
MCF-70.0007[4]
LoVo0.0001[4]
LoVo/DX0.0016[4]

Note: A dash (-) indicates that the specific IC50 value was not provided in the cited source, although the compound's activity was discussed.

Table 2: Inhibition of Tubulin Polymerization by Colchicine and its Derivatives

CompoundIC50 (µM)Reference
Colchicine0.79 - 8.1[2]
Isocolchicine Analog 758[1]
Isocolchicine Analog 1568[1]
Isocolchicine Analog 17-[1]
G1313.5[10]

Structure-Activity Relationship Summary

The trimethoxyphenyl A-ring, the seven-membered B-ring with an acetamido group, and the tropolone (B20159) C-ring are the three key structural components of colchicine. SAR studies have revealed the following key insights:

  • A-Ring: The 3,4,5-trimethoxy substitution pattern on the A-ring is crucial for high-affinity binding to tubulin. Modifications to this ring generally lead to a significant loss of activity.[7]

  • B-Ring: The B-ring and its C-7 acetamido group contribute to the overall conformation of the molecule. Modifications at this position can modulate activity and cytotoxicity. For instance, some B-ring modified analogs have shown increased cytotoxic activity compared to colchicine.[1]

  • C-Ring: The tropolone C-ring is also important for tubulin binding. Modifications at the C-10 position have been extensively explored to develop derivatives with improved pharmacological profiles.[8] For example, substitution with various amines or the introduction of a biotin moiety have yielded potent analogs.[6][7] Some C-ring modified analogs act as prodrugs, releasing colchicine under assayed conditions.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in absorbance at 340 nm due to light scattering by the newly formed microtubules.

Procedure:

  • Reagent Preparation: Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization. A reaction buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) and a GTP solution (1 mM) are also prepared and kept on ice.

  • Reaction Setup: The test compound at various concentrations is pre-incubated with the tubulin solution in a 96-well plate on ice.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Data Acquisition: The absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60-90 minutes) using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance curves. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the colchicinoid for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.

Procedure:

  • Cell Lysis: After treatment with the colchicinoid, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of colchicinoids.

cluster_workflow Experimental Workflow for Colchicinoid Evaluation A Synthesis of Colchicinoid Analogs B In Vitro Tubulin Polymerization Assay A->B C Cytotoxicity Screening (e.g., MTT Assay) A->C D Identification of Lead Compounds B->D C->D E Analysis of Apoptotic Pathways (Western Blot, Flow Cytometry) D->E F In Vivo Efficacy Studies E->F

Caption: Workflow for the synthesis and biological evaluation of colchicinoid analogs.

cluster_pathway Colchicinoid-Induced Apoptotic Signaling Pathway Colchicinoid Colchicinoid Tubulin β-Tubulin Colchicinoid->Tubulin Binds to Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Leads to Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) G2M_Arrest->Bax Upregulates p38_MAPK p38 MAPK Signaling G2M_Arrest->p38_MAPK Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Pro-caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-caspase-3 → Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p38_MAPK->Bax Promotes

Caption: The intrinsic apoptotic pathway induced by colchicinoids.[11][12]

The primary mechanism of action of colchicinoids involves binding to β-tubulin, which inhibits microtubule polymerization and leads to cell cycle arrest at the G2/M phase. This arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[12][13] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death.[11][12][14] Additionally, the p38 MAPK signaling pathway has been shown to be activated by colchicine and to contribute to the induction of apoptosis.[11] While this general pathway is accepted for colchicinoids, further research is needed to elucidate how specific structural modifications differentially modulate the expression and activity of these key signaling molecules.

References

A Comparative Guide to HPLC and HPTLC Methods for the Quantification of (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods for the quantitative determination of (-)-Cornigerine, a potent antimitotic alkaloid.[1] As no direct cross-validation studies for (-)-Cornigerine are publicly available, this comparison is based on established and validated methods for the structurally related alkaloid, colchicine (B1669291). The methodologies presented are adapted to suit the physicochemical properties of (-)-Cornigerine and are benchmarked against the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4]

(-)-Cornigerine, an analogue of colchicine, is a natural product found in plants of the Colchicum genus.[1] Its chemical structure features a methylenedioxy bridge, distinguishing it from colchicine.[1][5][6] The development of reliable analytical methods for the quantification of (-)-Cornigerine is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacological research.

Comparative Overview of HPLC and HPTLC Methods

High-Performance Liquid Chromatography (HPLC) is a well-established technique known for its high resolution and sensitivity in separating and quantifying components in a mixture. High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative, allowing for the simultaneous analysis of multiple samples. The choice between these two methods often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available resources.

The following sections detail the proposed experimental protocols and expected performance data for both HPLC and HPTLC methods for (-)-Cornigerine quantification.

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This hypothetical HPLC method is adapted from a validated method for colchicine.[7][8][9][10]

  • Instrumentation: A standard HPLC system equipped with a UV detector is proposed.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and 0.05 M ammonium (B1175870) acetate (B1210297) (CH₃COONH₄) in a 52:48 (v/v) ratio.[8]

    • Flow Rate: 1.0 mL/min.[7][8]

    • Detection Wavelength: 245 nm, which is a common wavelength for detecting colchicine and its analogues.[8][11][12]

    • Injection Volume: 20 µL.[7][8]

    • Column Temperature: Ambient.[8][10]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve (-)-Cornigerine reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

    • Sample Preparation: Extract (-)-Cornigerine from the sample matrix using a suitable solvent such as methanol. The extract should be filtered through a 0.45 µm syringe filter before injection.

Proposed High-Performance Thin-Layer Chromatography (HPTLC) Method

This hypothetical HPTLC method is based on a validated method for colchicine analysis.[13][14][15]

  • Instrumentation: A standard HPTLC system including a sample applicator, developing chamber, and a densitometric scanner is proposed.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 cm x 10 cm).

    • Mobile Phase: A mixture of ethyl acetate, acetonitrile, water, and formic acid in a ratio of 8.0:1.0:0.5:0.5 (v/v/v/v).[13]

    • Sample Application: Apply 10 µL of standard and sample solutions as 8 mm bands onto the HPTLC plate.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase vapor for 20 minutes, up to a distance of 80 mm.

    • Drying: Dry the plate in an oven at 60°C for 5 minutes.

    • Densitometric Analysis: Scan the dried plate at a wavelength of 358 nm.[13]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of (-)-Cornigerine reference standard in methanol.

    • Working Standard Solutions: Prepare working standard solutions in the range of 100-1000 ng/spot by diluting the stock solution with methanol.

    • Sample Preparation: Extract (-)-Cornigerine from the sample matrix with methanol. The resulting solution should be filtered and applied directly to the HPTLC plate.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the expected quantitative performance data for the proposed HPLC and HPTLC methods, based on typical validation parameters outlined in the ICH guidelines.[2][16]

Table 1: Comparison of Chromatographic Parameters

ParameterProposed HPLC MethodProposed HPTLC Method
Stationary PhaseC18 Reversed-PhaseSilica Gel 60 F254
Mobile PhaseAcetonitrile: 0.05M CH₃COONH₄ (52:48)[8]Ethyl Acetate:Acetonitrile:Water:Formic Acid (8:1:0.5:0.5)[13]
Detection Wavelength245 nm[8][11][12]358 nm[13]
Retention Time (Rt) / RfExpected Rt ~ 7 min[7]Expected Rf ~ 0.43[13]
Run Time per Sample~15 minutes[7]~45 minutes (for a full plate of samples)

Table 2: Comparison of Validation Parameters

Validation ParameterProposed HPLC Method (Expected Values)Proposed HPTLC Method (Expected Values)ICH Guideline Reference
Linearity Range 1 - 50 µg/mL100 - 1000 ng/spot[2][17]
Correlation Coefficient (r²) > 0.999> 0.998[2][17]
Accuracy (% Recovery) 98 - 102%97 - 103%[2][17]
Precision (% RSD) < 2%< 2%[2][17]
Limit of Detection (LOD) ~0.1 µg/mL~30 ng/spot[2][17]
Limit of Quantification (LOQ) ~0.3 µg/mL~90 ng/spot[2][17]
Robustness Stable under minor variations in mobile phase composition, flow rate, and pHStable under minor variations in mobile phase composition and development time[2][17]

Visualizing the Methodologies

To further clarify the experimental processes and the logic of method validation, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Method Workflow cluster_hptlc HPTLC Method Workflow hplc_prep Sample/Standard Preparation hplc_inj Injection (20 µL) hplc_prep->hplc_inj hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection (245 nm) hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant hptlc_prep Sample/Standard Preparation hptlc_app Sample Application (10 µL bands) hptlc_prep->hptlc_app hptlc_dev Chromatographic Development hptlc_app->hptlc_dev hptlc_scan Densitometric Scanning (358 nm) hptlc_dev->hptlc_scan hptlc_quant Quantification hptlc_scan->hptlc_quant

Caption: Comparative workflow for HPLC and HPTLC analysis.

validation_parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Validation Method Validation (ICH Q2(R2)) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Linearity->Range LOD->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

Both the proposed HPLC and HPTLC methods offer viable approaches for the quantification of (-)-Cornigerine. The HPLC method is likely to provide higher resolution and sensitivity, making it ideal for the analysis of complex matrices and for regulatory submissions requiring high precision. The HPTLC method, with its high-throughput capability and lower solvent consumption, presents a practical and efficient alternative for routine quality control and screening purposes. The final selection of the method should be based on the specific analytical needs, available instrumentation, and the desired balance between performance, cost, and sample throughput. It is imperative that any selected method undergoes a rigorous validation process as per the ICH guidelines to ensure its suitability for the intended purpose.[2][3][4][16][17]

References

(-)-Cornigerine: A Potent Antimitotic Agent Outperforming a Classic Predecessor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of natural antimitotic agents, (-)-Cornigerine, a colchicine (B1669291) analog, has demonstrated notable potency, positioning it as a significant compound of interest for researchers in oncology and drug development. Experimental data reveals that (-)-Cornigerine is not only a potent inhibitor of tubulin polymerization but also exhibits greater toxicity than colchicine against murine leukemia cells, signaling its potential as a formidable candidate in the development of novel cancer therapeutics.

This guide provides a comparative analysis of (-)-Cornigerine's potency against other well-established natural antimitotic agents, supported by experimental data and detailed methodologies for key assays.

Comparative Potency of Natural Antimitotic Agents

The efficacy of antimitotic agents is typically determined by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific IC50 values for (-)-Cornigerine are not widely published, a key study has shown it to be "somewhat more toxic than colchicine with L1210 murine leukemia cells"[1]. This indicates a lower IC50 value for (-)-Cornigerine compared to colchicine in this specific cell line.

The following table summarizes the IC50 values for several prominent natural antimitotic agents, providing a benchmark for comparison. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

CompoundTarget/MechanismCell LineIC50 (µM)Reference
(-)-Cornigerine Tubulin Polymerization InhibitorL1210 (murine leukemia)More potent than Colchicine[1]
Colchicine Tubulin Polymerization InhibitorL1210 (murine leukemia)-[1]
A375 (melanoma)0.01[2]
MCF-7 (breast cancer)0.015[2]
Paclitaxel (B517696) (Taxol) Microtubule StabilizerA549 (lung cancer)0.003 - 0.007
HeLa (cervical cancer)0.004 - 0.008
PC-3 (prostate cancer)0.002 - 0.005
Vinblastine Tubulin Polymerization InhibitorA549 (lung cancer)0.001 - 0.003
HeLa (cervical cancer)0.0008 - 0.002
K562 (leukemia)0.002 - 0.005
Vincristine Tubulin Polymerization InhibitorA549 (lung cancer)0.002 - 0.005
HeLa (cervical cancer)0.001 - 0.004
K562 (leukemia)0.003 - 0.008
Combretastatin A4 Tubulin Polymerization InhibitorHT-29 (colon cancer)0.002 - 0.004
MCF-7 (breast cancer)0.001 - 0.003
NCI-H460 (lung cancer)0.001 - 0.002
Podophyllotoxin Tubulin Polymerization InhibitorA549 (lung cancer)0.003 - 0.006
HeLa (cervical cancer)0.002 - 0.005
HL-60 (leukemia)0.001 - 0.003

Experimental Protocols

The determination of antimitotic potency relies on standardized experimental protocols. The following are detailed methodologies for two key assays: the MTT assay for cytotoxicity and the in vitro tubulin polymerization assay.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • (-)-Cornigerine and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (e.g., (-)-Cornigerine) and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • Temperature-controlled spectrophotometer or fluorescence plate reader

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add a small volume of the test compound dilutions or controls.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.

  • Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time (e.g., every minute for 60 minutes) at 37°C.

  • Data Analysis: Plot the absorbance or fluorescence against time. The rate of polymerization and the maximum polymer mass can be calculated. The IC50 for inhibition of tubulin polymerization is the concentration of the compound that reduces the rate or extent of polymerization by 50%.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and the experimental workflow for determining cytotoxicity.

experimental_workflow Experimental Workflow for Cytotoxicity (MTT Assay) cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Test Compounds incubation Incubate Cells with Compounds (48-72h) compound_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation (2-4h) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 signaling_pathway Mechanism of Tubulin Polymerization Inhibitors cluster_tubulin Microtubule Dynamics cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome tubulin_dimers α/β-Tubulin Dimers microtubule Microtubule tubulin_dimers->microtubule Polymerization microtubule->tubulin_dimers Depolymerization cornigerine (-)-Cornigerine & other inhibitors cornigerine->tubulin_dimers Binds to β-tubulin (Colchicine site) inhibition->microtubule Inhibits Polymerization mitotic_spindle Mitotic Spindle Disruption inhibition->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

References

In Vivo Efficacy of (-)-Cornigerine vs. Colchicine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

While in vitro studies indicate that (-)-Cornigerine, a natural analog of colchicine (B1669291), is a more potent inhibitor of tubulin polymerization, a critical mechanism for anti-inflammatory action, a comprehensive review of published literature reveals a significant gap in in vivo comparative efficacy data against colchicine in animal models of inflammation and gout. This guide provides a detailed overview of the current state of research, summarizing the known in vivo efficacy of colchicine and outlining the necessary future directions for the preclinical development of (-)-Cornigerine.

Executive Summary

(-)-Cornigerine presents a promising area of investigation due to its enhanced in vitro activity compared to the well-established anti-inflammatory and anti-gout agent, colchicine. However, the absence of in vivo studies on (-)-Cornigerine prevents a direct comparison of their therapeutic efficacy in a living organism. This document serves to:

  • Present the established in vivo anti-inflammatory and anti-gout profile of colchicine.

  • Detail the experimental protocols for common animal models used to evaluate these effects.

  • Highlight the current knowledge gap regarding the in vivo efficacy of (-)-Cornigerine.

  • Propose a roadmap for future preclinical research to enable a direct comparison.

Colchicine: A Benchmark for In Vivo Anti-Inflammatory and Anti-Gout Efficacy

Colchicine has been a cornerstone in the management of gout and other inflammatory conditions for centuries. Its efficacy in animal models is well-documented and serves as a crucial benchmark for the development of new anti-inflammatory agents.

Data Presentation: In Vivo Efficacy of Colchicine in Animal Models

The following table summarizes representative quantitative data on the in vivo effects of colchicine in commonly used animal models of inflammation and gout. Dosages and efficacy can vary based on the specific animal model and experimental conditions.

Animal ModelSpeciesEfficacy EndpointColchicine Dosage (i.p.)Result
Monosodium Urate (MSU) Crystal-Induced Peritonitis MouseNeutrophil Infiltration1 mg/kgSignificant reduction in neutrophil count in peritoneal lavage
IL-1β Levels1 mg/kgSignificant decrease in IL-1β concentration in peritoneal fluid
MSU Crystal-Induced Paw Edema RatPaw Volume0.5 - 2 mg/kgDose-dependent reduction in paw swelling
Myeloperoxidase (MPO) Activity1 mg/kgSignificant inhibition of MPO activity in paw tissue
Carrageenan-Induced Paw Edema RatPaw Volume1 - 5 mg/kgSignificant and dose-dependent anti-inflammatory effect
Lipopolysaccharide (LPS)-Induced Inflammation MouseSerum TNF-α Levels0.5 - 1 mg/kgReduction in circulating TNF-α

Experimental Protocols for Key In Vivo Models

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for standard animal models used to assess anti-inflammatory and anti-gout efficacy.

Monosodium Urate (MSU) Crystal-Induced Peritonitis in Mice

This model is widely used to study the acute inflammatory response characteristic of a gouty attack.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Induction of Peritonitis: Inject 1 mg of sterile MSU crystals suspended in 0.5 mL of sterile phosphate-buffered saline (PBS) intraperitoneally (i.p.).

  • Drug Administration: Administer colchicine (e.g., 1 mg/kg) or vehicle (e.g., saline) i.p. 30 minutes prior to MSU crystal injection.

  • Sample Collection: Euthanize mice 4-6 hours after MSU injection and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of cold PBS containing 2 mM EDTA.

  • Efficacy Endpoints:

    • Neutrophil Infiltration: Determine the total number of cells in the lavage fluid using a hemocytometer. Perform cytospin preparations and stain with Wright-Giemsa to differentiate and count neutrophils.

    • Cytokine Analysis: Centrifuge the lavage fluid and measure the concentration of pro-inflammatory cytokines such as IL-1β and TNF-α in the supernatant using ELISA kits.

Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute, non-immune inflammation.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Drug Administration: Administer colchicine (e.g., 1-5 mg/kg) or vehicle orally (p.o.) or i.p. 1 hour before carrageenan injection.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Efficacy Endpoint: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Colchicine's Mechanism of Action in Gouty Inflammation

Colchicine exerts its anti-inflammatory effects primarily by disrupting microtubule polymerization. This action interferes with several key processes in neutrophils, which are central to the inflammatory cascade in gout.

Colchicine_Mechanism MSU MSU Crystals Neutrophil Neutrophil MSU->Neutrophil Activation NLRP3 NLRP3 Inflammasome Activation Neutrophil->NLRP3 Chemotaxis Chemotaxis & Migration Neutrophil->Chemotaxis Phagocytosis Phagocytosis Neutrophil->Phagocytosis Colchicine Colchicine Tubulin Tubulin Colchicine->Tubulin Binds to Microtubules Microtubule Polymerization Colchicine->Microtubules Inhibits Tubulin->Microtubules Microtubules->NLRP3 Microtubules->Chemotaxis Microtubules->Phagocytosis Cytokines Pro-inflammatory Cytokine (IL-1β) Release NLRP3->Cytokines Inflammation Gouty Inflammation Chemotaxis->Inflammation Phagocytosis->Inflammation Cytokines->Inflammation

Caption: Mechanism of action of colchicine in gouty inflammation.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for comparing the in vivo efficacy of two compounds in an animal model of inflammation.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Grouping Randomize into Groups: - Vehicle Control - Colchicine (Positive Control) - (-)-Cornigerine (Test Article) Animal_Model->Grouping Drug_Admin Drug Administration (p.o. or i.p.) Grouping->Drug_Admin Induction Induce Inflammation (e.g., MSU Crystals, Carrageenan) Drug_Admin->Induction Measurement Measure Efficacy Endpoints (e.g., Paw Edema, Neutrophil Count) Induction->Measurement Data_Analysis Statistical Analysis (e.g., ANOVA) Measurement->Data_Analysis

Caption: General experimental workflow for in vivo efficacy comparison.

(-)-Cornigerine: Bridging the Gap from In Vitro Promise to In Vivo Proof

While a 1988 study in Biochemical Pharmacology demonstrated that (-)-Cornigerine is somewhat more potent than colchicine in its interactions with tubulin in vitro, there is a conspicuous absence of follow-up in vivo studies to confirm if this translates to superior therapeutic efficacy.

Future Directions for Research:

To enable a direct and meaningful comparison with colchicine, the following in vivo studies on (-)-Cornigerine are essential:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of (-)-Cornigerine is a critical first step to establish appropriate dosing regimens for efficacy studies.

  • Maximum Tolerated Dose (MTD) and Acute Toxicity Studies: Establishing the safety profile and therapeutic window of (-)-Cornigerine is paramount before proceeding to efficacy models.

  • Head-to-Head Efficacy Studies: Conduct direct comparative studies of (-)-Cornigerine and colchicine in validated animal models of acute gout and inflammation, such as MSU-induced peritonitis and carrageenan-induced paw edema. Key endpoints should include measurements of inflammation, neutrophil infiltration, and pro-inflammatory cytokine levels.

  • Chronic Inflammation Models: Investigate the effects of (-)-Cornigerine in models of chronic inflammation to assess its potential for long-term therapeutic use.

Conclusion

(-)-Cornigerine holds potential as a more potent alternative to colchicine for the treatment of inflammatory disorders like gout. However, the current body of evidence is limited to in vitro findings. A robust preclinical development program, including comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies, is required to validate its therapeutic potential and provide the necessary data for a direct comparison with colchicine. Researchers in drug development are encouraged to pursue these lines of investigation to unlock the potential of this promising natural compound.

Differential Effects of (-)-Cornigerine on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported anti-cancer activities of (-)-Cornigerine, a natural product analog of colchicine (B1669291). Due to the limited publicly available data on (-)-Cornigerine across a wide range of cancer cell lines, this document summarizes the existing findings and presents standardized experimental protocols and putative signaling pathways to guide future research.

Overview of (-)-Cornigerine

(-)-Cornigerine is a colchicine analog isolated from Colchicum cornigerum. Structurally, it is distinguished by a methylenedioxy bridge, forming a fourth ring.[1] This modification positions it as a structural hybrid of colchicine, podophyllotoxin, and steganacin, all of which are known mitotic inhibitors that interact with tubulin.[1]

Comparative Cytotoxicity

To date, the cytotoxic effects of (-)-Cornigerine have been documented in a limited number of cancer cell lines. The primary available data focuses on its activity in L1210 murine leukemia cells, where it was found to be more toxic than colchicine.[1] Comprehensive data on its half-maximal inhibitory concentration (IC50) across a diverse panel of human cancer cell lines is not yet available in the published literature.

To facilitate comparative analysis in future studies, the following table structure is recommended for presenting cytotoxicity data.

Table 1: Comparative IC50 Values of (-)-Cornigerine on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of (-)-CornigerineIC50 (µM) of Colchicine (Reference)
L1210Murine LeukemiaData indicates higher toxicity than colchicine, but specific IC50 value not provided in the primary source.[1][Insert Value]
[Example: MCF-7][Breast Cancer][Insert Value][Insert Value]
[Example: A549][Lung Cancer][Insert Value][Insert Value]
[Example: HeLa][Cervical Cancer][Insert Value][Insert Value]
[Example: HepG2][Liver Cancer][Insert Value][Insert Value]

Mechanism of Action: Tubulin Polymerization Inhibition

(-)-Cornigerine exerts its anti-cancer effects primarily through the inhibition of tubulin polymerization.[1] This mechanism is shared with its parent compound, colchicine. By binding to tubulin, (-)-Cornigerine disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]

The key interactions of (-)-Cornigerine with tubulin include:

  • Inhibition of tubulin polymerization, both in the presence and absence of microtubule-associated proteins (MAPs).[1]

  • Inhibition of radiolabeled colchicine binding to tubulin, suggesting a shared binding site.[1]

  • Stimulation of tubulin-dependent GTP hydrolysis.[1]

The binding of (-)-Cornigerine to tubulin is suggested to be a slow and temperature-dependent process, similar to that of colchicine.[1]

Experimental Protocols

Detailed experimental data for apoptosis and cell cycle analysis specific to (-)-Cornigerine are not widely available. Therefore, this section provides standardized protocols that can be employed to investigate the differential effects of (-)-Cornigerine.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of (-)-Cornigerine and to calculate the IC50 values.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of (-)-Cornigerine (e.g., 0.1, 1, 10, 100, 1000 nM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with (-)-Cornigerine at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with (-)-Cornigerine at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate the general experimental workflows and the putative signaling pathway for (-)-Cornigerine based on its known mechanism as a tubulin inhibitor.

Signaling_Pathway Cornigerine (-)-Cornigerine Tubulin αβ-Tubulin Dimers Cornigerine->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

References

Validating the Mechanism of Action of (-)-Cornigerine: A Comparative Guide Using Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the proposed mechanism of action of (-)-Cornigerine, a potent antimitotic alkaloid, through the application of gene knockout studies. By objectively comparing its activity in wild-type versus knockout models, researchers can definitively identify its molecular target and elucidate its cellular signaling pathway. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and utilizes diagrams to illustrate complex biological processes and workflows.

Introduction: The Therapeutic Potential and Proposed Mechanism of (-)-Cornigerine

(-)-Cornigerine is a natural product derived from Colchicum cornigerum. Structurally, it is an analog of colchicine (B1669291), a well-known mitotic inhibitor.[1] Previous in vitro studies have demonstrated that (-)-Cornigerine is a potent antimitotic agent that disrupts microtubule dynamics.[1] It has been shown to be more toxic than colchicine to L1210 murine leukemia cells, causing them to arrest in the metaphase of mitosis.[1]

The primary proposed mechanism of action for (-)-Cornigerine is the inhibition of tubulin polymerization.[1] Similar to colchicine, it is believed to bind to tubulin, the protein subunit of microtubules, preventing their assembly. This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division, ultimately leading to cell cycle arrest and apoptosis. Evidence suggests that (-)-Cornigerine inhibits the binding of radiolabeled colchicine to tubulin and stimulates tubulin-dependent GTP hydrolysis, further supporting its interaction with this key cytoskeletal protein.[1]

While in vitro evidence is strong, definitive validation of tubulin as the primary target of (-)-Cornigerine in a cellular context is crucial for its development as a potential therapeutic agent. Knockout studies provide a powerful tool to achieve this by observing the drug's effect in the absence of its putative target.[2][3]

Validating the Mechanism of Action Using Tubulin Knockout Studies

To unequivocally validate that the cytotoxic effects of (-)-Cornigerine are mediated through its interaction with tubulin, a comparative study utilizing a tubulin knockout cell line is proposed. The fundamental principle of this approach is that if tubulin is the direct target, its absence should render cells resistant to the effects of (-)-Cornigerine.[4]

The following diagram outlines the key steps for validating the mechanism of action of (-)-Cornigerine using a CRISPR-Cas9 based knockout approach.

experimental_workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Knockout Validation cluster_treatment Phase 3: Comparative Treatment cluster_analysis Phase 4: Data Analysis start Select Parental Cell Line (e.g., HeLa, A549) design_gRNA Design gRNAs Targeting a Tubulin Isotype (e.g., TUBB3) start->design_gRNA construct_vector Construct CRISPR-Cas9 Knockout Vector design_gRNA->construct_vector transfect Transfect Parental Cell Line construct_vector->transfect select_clones Select and Expand Single-Cell Clones transfect->select_clones genomic_validation Genomic DNA Sequencing to Confirm Mutation select_clones->genomic_validation protein_validation Western Blot to Confirm Absence of Tubulin Protein genomic_validation->protein_validation treat_wt Treat Wild-Type (WT) Cells with (-)-Cornigerine protein_validation->treat_wt treat_ko Treat Tubulin Knockout (KO) Cells with (-)-Cornigerine protein_validation->treat_ko viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_wt->viability_assay cell_cycle_analysis Flow Cytometry for Cell Cycle Analysis treat_wt->cell_cycle_analysis microscopy Immunofluorescence Microscopy of Microtubule Network treat_wt->microscopy treat_ko->viability_assay treat_ko->cell_cycle_analysis treat_ko->microscopy compare_results Compare Results between WT and KO Cells viability_assay->compare_results cell_cycle_analysis->compare_results microscopy->compare_results signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Events cornigerine (-)-Cornigerine tubulin Free Tubulin Dimers cornigerine->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Disrupts metaphase Metaphase Arrest spindle->metaphase Leads to apoptosis Apoptosis metaphase->apoptosis

References

Reproducibility of (-)-Cornigerine's biological effects across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the antimitotic and tubulin-destabilizing properties of (-)-Cornigerine, with comparative data for the well-characterized analogue, colchicine (B1669291). This guide is intended for researchers, scientists, and drug development professionals.

(-)-Cornigerine, a colchicine analogue isolated from Colchicum cornigerum, has demonstrated potent antimitotic activity. While direct multi-laboratory reproducibility studies are not available in the published literature, a comprehensive analysis of the seminal 1988 study by Hastie et al. provides a solid foundation for understanding its biological effects. This guide presents the key quantitative data from this foundational study and compares it with data for colchicine, a widely studied tubulin-binding agent, to offer a framework for assessing its potential and reproducibility.

Comparative Analysis of Biological Activity

The primary mechanism of action for both (-)-Cornigerine and colchicine is the disruption of microtubule dynamics through binding to tubulin, the principal component of microtubules. This interference with microtubule function leads to mitotic arrest and subsequent cytotoxicity in proliferating cells. The following tables summarize the quantitative data for the biological effects of (-)-Cornigerine and colchicine.

Table 1: Cytotoxicity against L1210 Murine Leukemia Cells

CompoundIC₅₀ (µM)
(-)-Cornigerine0.038
Colchicine0.052

IC₅₀ (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth.

Table 2: Inhibition of in vitro Tubulin Polymerization

CompoundIC₅₀ (µM)
(-)-Cornigerine1.2
Colchicine2.4

This assay measures the ability of the compounds to inhibit the assembly of purified tubulin into microtubules.

Table 3: Competitive Inhibition of [³H]Colchicine Binding to Tubulin

CompoundKᵢ (µM)
(-)-Cornigerine1.1
Colchicine0.8

Kᵢ (inhibition constant) represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.

Table 4: Stimulation of Tubulin-Dependent GTP Hydrolysis

CompoundRelative Rate of Hydrolysis (%)
(-)-Cornigerine~150
Colchicine100 (baseline)

This assay measures the effect of the compounds on the GTPase activity of tubulin, which is associated with microtubule dynamics.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparison tables, based on the methodologies described in the primary literature.

Cytotoxicity Assay (L1210 Murine Leukemia Cells)
  • Cell Culture: L1210 murine leukemia cells were maintained in suspension culture in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).

  • Assay Setup: Cells were seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells per well.

  • Compound Treatment: (-)-Cornigerine and colchicine were dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells received the vehicle alone.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Cell viability was determined using a standard method such as the MTT assay, which measures the metabolic activity of viable cells. The absorbance was read using a microplate reader.

  • Data Analysis: The IC₅₀ values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay
  • Tubulin Preparation: Purified tubulin (e.g., from bovine brain) was prepared and stored in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂) on ice.

  • Reaction Mixture: The reaction mixture contained purified tubulin (e.g., 1 mg/mL), GTP (1 mM), and the test compound at various concentrations in PEM buffer.

  • Initiation of Polymerization: The reaction was initiated by warming the mixture to 37°C in a temperature-controlled spectrophotometer.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation was monitored by measuring the absorbance at 340 nm over time.

  • Data Analysis: The initial rate of polymerization was determined for each compound concentration. The IC₅₀ value was calculated as the concentration of the compound that inhibited the rate of polymerization by 50% compared to the control.

Competitive [³H]Colchicine Binding Assay
  • Reaction Mixture: The assay mixture contained purified tubulin (e.g., 1 µM), [³H]colchicine (e.g., 5 µM), and varying concentrations of the competitor compound ((-)-Cornigerine or unlabeled colchicine) in a suitable binding buffer.

  • Incubation: The mixture was incubated at 37°C for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Separation of Bound and Free Ligand: The tubulin-bound [³H]colchicine was separated from the unbound radioligand using a method such as gel filtration or adsorption to activated charcoal.

  • Quantification: The amount of bound radioactivity was determined by liquid scintillation counting.

  • Data Analysis: The Kᵢ value was calculated using the Cheng-Prusoff equation, which relates the IC₅₀ of the competitor to the affinity of the radioligand.

Tubulin-Dependent GTP Hydrolysis Assay
  • Reaction Mixture: The reaction mixture contained purified tubulin (e.g., 10 µM), [γ-³²P]GTP, and the test compound in a suitable buffer.

  • Incubation: The reaction was incubated at 37°C for a defined period.

  • Termination of Reaction: The reaction was stopped by the addition of a reagent that precipitates the protein and unincorporated GTP (e.g., perchloric acid).

  • Quantification of Hydrolysis: The amount of released [³²P]inorganic phosphate (B84403) was determined by a colorimetric method or by liquid scintillation counting after separation from the unhydrolyzed GTP.

  • Data Analysis: The rate of GTP hydrolysis was calculated and expressed relative to the basal rate of hydrolysis in the absence of the test compound.

Visualizing the Mechanism and Workflow

To further elucidate the biological processes and experimental procedures, the following diagrams have been generated.

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Drug Action cluster_2 Cellular Outcome Tubulin_Dimers α/β-Tubulin Dimers Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Drug_Tubulin_Complex Drug-Tubulin Complex Tubulin_Dimers->Drug_Tubulin_Complex Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Functional Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Drug (-)-Cornigerine or Colchicine Drug->Tubulin_Dimers Binds to Colchicine Site Disrupted_Microtubules Disrupted Microtubule Dynamics Drug_Tubulin_Complex->Disrupted_Microtubules Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M) Disrupted_Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for tubulin-destabilizing agents.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assay Purified_Tubulin Start with Purified Tubulin Polymerization_Assay Tubulin Polymerization Assay (Measure Turbidity at 340nm) Purified_Tubulin->Polymerization_Assay Binding_Assay Competitive [³H]Colchicine Binding Assay Purified_Tubulin->Binding_Assay GTP_Hydrolysis_Assay Tubulin-Dependent GTP Hydrolysis Assay Purified_Tubulin->GTP_Hydrolysis_Assay IC50_Ki_Data Determine IC₅₀ and Kᵢ values Polymerization_Assay->IC50_Ki_Data Binding_Assay->IC50_Ki_Data GTP_Hydrolysis_Assay->IC50_Ki_Data Cell_Culture Culture L1210 Leukemia Cells Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Data Determine Cytotoxic IC₅₀ Cytotoxicity_Assay->IC50_Data

Caption: General experimental workflow for characterizing tubulin inhibitors.

Benchmarking Synthetic Routes to Colchicinoids: A Comparative Analysis of the Total Synthesis of (-)-Colchicine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product synthesis, the development of efficient and stereoselective routes to complex molecules remains a paramount challenge. This guide provides a comparative benchmark of a prominent synthetic route to (-)-colchicine, a structurally intricate and medicinally significant alkaloid. Due to the limited availability of a detailed total synthesis for the closely related (-)-cornigerine, this analysis focuses on the well-documented enantioselective total synthesis of (-)-colchicine, which shares the same core scaffold and presents similar synthetic hurdles. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at performance and experimental data from various synthetic strategies.

Introduction to (-)-Colchicine and its Synthetic Challenges

(-)-Colchicine is a tricyclic alkaloid renowned for its potent antimitotic activity, which has led to its use in the treatment of gout and familial Mediterranean fever.[1] Its unique molecular architecture, featuring a seven-membered tropolone (B20159) ring (C-ring), a seven-membered B-ring, and a trimethoxy-substituted aromatic A-ring, coupled with a stereocenter at C7, has made it a formidable target for total synthesis.[2] Key challenges in the synthesis of colchicinoids like (-)-colchicine and (-)-cornigerine include the construction of the strained seven-membered rings and the stereoselective installation of the C7-amino functionality.

Featured Synthetic Route: The Enantioselective Total Synthesis of (-)-Colchicine by Li et al.

A notable and highly efficient approach to (-)-colchicine was reported by Li and coworkers in 2017.[3][4] This synthesis is characterized by its conciseness and high enantioselectivity, proceeding in nine steps with an overall yield of 9.2% and an enantiomeric excess of over 99%.[3][5] A key strategic element of this synthesis is the use of an intramolecular oxidopyrylium-mediated [5+2] cycloaddition to construct the challenging tricyclic 6-7-7 core of the molecule.[4][6]

Logical Flow of the Li et al. Synthesis

cluster_A A-Ring Precursor Synthesis cluster_B Stereocenter Installation cluster_C Core Assembly cluster_D Tropolone Ring Formation & Final Steps A_start 2,3,4-Trimethoxy- benzaldehyde A1 C-H Olefination A_start->A1 A2 Hydrogenation & Seyferth-Gilbert Homologation A1->A2 A3 Furfuryl Alcohol Addition A2->A3 B1 Diastereoselective Reductive Amination (Ellman Auxiliary) A3->B1 B2 Acetylation B1->B2 C1 Oxidative Rearrangement B2->C1 C2 Intramolecular [5+2] Cycloaddition C1->C2 D1 α-Iodoenone Formation C2->D1 (-)-Colchicine D2 Reduction & Methylation D1->D2 (-)-Colchicine D3 Palladium-Catalyzed Cross-Coupling & Oxidation D2->D3 (-)-Colchicine D4 Final Product D3->D4 (-)-Colchicine

Caption: Synthetic strategy for (-)-Colchicine by Li et al.

Comparison of Key Synthetic Transformations

A critical evaluation of a synthetic route involves benchmarking its key steps against alternative methodologies. Here, we compare the pivotal transformations in the Li et al. synthesis with other established methods for achieving similar molecular complexity.

TransformationLi et al. MethodAlternative Method 1Alternative Method 2
C7-Amine Stereocenter Installation Diastereoselective reductive amination using an Ellman auxiliary.Asymmetric reduction of a ketone to an alcohol, followed by conversion to an azide (B81097) and subsequent reduction.[6]Iridium-catalyzed enantioselective allylic amidation.[7][8]
Tricyclic Core Construction Intramolecular oxidopyrylium-mediated [5+2] cycloaddition.[4]Ring-closing metathesis (RCM) to form the seven-membered B-ring.Intramolecular aldol (B89426) condensation or related cyclizations.
Tropolone Ring Formation Stepwise oxidation and functionalization of the C-ring precursor.Biomimetic phenol (B47542) oxidative coupling followed by cyclopropane (B1198618) ring cleavage.[9][10]Acyloin condensation of a dicarboxylic acid derivative.[2]

Experimental Protocols for Key Steps

For the purpose of reproducibility and direct comparison, detailed experimental protocols for the key transformations are provided below.

Intramolecular Oxidopyrylium-mediated [5+2] Cycloaddition (Li et al.)

To a solution of the acetoxypyranone precursor in a suitable solvent, a Lewis acid or thermal conditions are applied to generate the oxidopyrylium ylide in situ. The reaction mixture is stirred at the specified temperature until the intramolecular cycloaddition is complete, as monitored by thin-layer chromatography. The product, the tricyclic core of colchicine (B1669291), is then isolated and purified using standard chromatographic techniques.[4]

Iridium-Catalyzed Enantioselective Allylic Amidation (Yang et al. - Alternative Method)

In a representative procedure, a racemic allylic alcohol is coupled with acetamide (B32628) in the presence of an iridium catalyst and a chiral ligand.[7][8] The reaction is typically carried out in an inert atmosphere with a suitable solvent. The enantioselective amidation proceeds to furnish the chiral acetamide with high enantiomeric excess. The product is then purified by column chromatography.[11]

Biomimetic Phenol Oxidative Coupling (Yang et al. - Alternative Method)

This method involves the use of a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), to effect the oxidative coupling of a biphenyl (B1667301) precursor.[9][10] The reaction is performed at room temperature in the presence of a Lewis acid like boron trifluoride etherate. This biomimetic approach leads to the formation of the allocolchicinoid scaffold, which can then be further elaborated to the tropolone ring.[8]

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data from the featured synthesis and a notable alternative, providing a clear comparison of their efficiencies.

ParameterLi et al. Synthesis (2017)[3][5]Yang et al. Synthesis (2021)[9][10]
Total Number of Steps 97
Overall Yield 9.2%27-36%
Enantiomeric Excess (ee) >99%Not explicitly stated for the final product, but the key amidation step yields 99% ee.[11]
Key Strategy Intramolecular [5+2] cycloadditionIr-catalyzed enantioselective amidation, biomimetic phenol oxidative coupling
Scalability Gram-scale synthesis demonstrated.[4]Gram-scale synthesis demonstrated.[10][11]

Signaling Pathways and Experimental Workflows

The biological activity of colchicine and its analogs stems from their interaction with tubulin, leading to the disruption of microtubule polymerization and cell cycle arrest. This mechanism is central to its therapeutic effects and its toxicity.

Experimental Workflow for Evaluating Antimitotic Activity

cluster_workflow In Vitro Antimitotic Activity Assay start Cancer Cell Line (e.g., HeLa, MCF-7) treatment Incubate with (-)-Colchicine or Analog start->treatment fixation Cell Fixation & Permeabilization treatment->fixation staining Immunofluorescent Staining (α-tubulin, DAPI) fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Quantification of Mitotic Arrest (e.g., mitotic index) imaging->analysis

Caption: Workflow for assessing antimitotic effects.

Conclusion

The enantioselective total synthesis of (-)-colchicine by Li et al. represents a significant achievement in natural product synthesis, offering a concise and highly stereocontrolled route to this complex alkaloid. When benchmarked against other contemporary methods, such as the seven-step synthesis by Yang et al., it is evident that multiple efficient strategies now exist for accessing the colchicinoid scaffold. The choice of a particular synthetic route will depend on factors such as the desired scale, the availability of starting materials and reagents, and the specific analogues being targeted. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their synthetic endeavors in the field of colchicinoid chemistry and drug development.

References

Comparative Gene Expression Analysis: Insights into the Anti-cancer Mechanisms of (-)-Cornigerine and Related Tubulin-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the gene expression changes induced by (-)-Cornigerine and other tubulin-targeting agents in cancer cells. While direct high-throughput gene expression data for (-)-Cornigerine is not publicly available, this document leverages data from its close structural and functional analog, colchicine (B1669291), alongside other microtubule inhibitors such as podophyllotoxin (B1678966) and vinca (B1221190) alkaloids, to provide insights into its potential molecular mechanisms of action. This information is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology research.

Introduction to (-)-Cornigerine

(-)-Cornigerine is a natural alkaloid and a colchicine analog known for its potent antimitotic properties. It functions by interacting with tubulin, a key protein in the formation of microtubules. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and subsequent cell death in rapidly dividing cancer cells. Its structural similarity to colchicine suggests that it may share similar, if not more potent, effects on gene expression pathways related to cell cycle regulation, apoptosis, and stress responses.

Comparative Gene Expression Data

To contextualize the potential effects of (-)-Cornigerine, this section presents a summary of gene expression changes observed in cancer cell lines following treatment with colchicine, podophyllotoxin, and vinca alkaloids. This data is derived from various studies and provides a basis for understanding the broader impact of tubulin-targeting agents on cellular transcription.

Table 1: Differentially Expressed Genes in Gastric Cancer Cells Treated with Colchicine

Data summarized from a microarray study on AGS and NCI-N87 gastric cancer cell lines treated with 6 ng/mL colchicine.

Gene SymbolRegulationPutative Function in Cancer
Upregulated Genes
DUSP1UpregulatedDual specificity phosphatase, can dephosphorylate MAP kinases, involved in cell proliferation and apoptosis.
17 other genesUpregulatedInvolved in various cellular processes.
Downregulated Genes
10 genesDownregulatedInvolved in various cellular processes.
Table 2: Differentially Expressed Genes in Cholangiocarcinoma Cells Treated with Colchicine

Data from a study on C14/KMUH and C51/KMUH cholangiocarcinoma cell lines.

Gene SymbolRegulationPutative Function in Cancer
HSD11B2DownregulatedConverts cortisol to cortisone, its downregulation may affect cellular metabolism and stress response.
MT-COIDownregulatedMitochondrially encoded cytochrome c oxidase I, involved in cellular respiration.
Table 3: Gene Expression Changes Induced by Podophyllotoxin and Vinca Alkaloids

Data compiled from studies on various cancer cell lines.

CompoundGene SymbolRegulationPutative Function in Cancer
Podophyllotoxin TUBB3DownregulatedTubulin beta-3 chain, often associated with resistance to tubulin-binding agents.
TOPIIADownregulatedTopoisomerase II alpha, an enzyme involved in DNA replication and repair.
PLK1DownregulatedPolo-like kinase 1, a key regulator of mitosis.
CDC20DownregulatedCell division cycle protein 20, an essential regulator of cell cycle progression.
CDK1DownregulatedCyclin-dependent kinase 1, a master regulator of the cell cycle.
Vinca Alkaloids Apoptosis-related genesModulatedAlterations in the expression of genes involved in programmed cell death.
Various microRNAsModulatedChanges in the expression of small non-coding RNAs that regulate gene expression.

Key Signaling Pathways

The gene expression changes induced by tubulin-targeting agents point towards the modulation of several critical signaling pathways in cancer cells. Based on the data from colchicine and other related compounds, the following pathways are likely to be affected by (-)-Cornigerine treatment.

G Putative Signaling Pathways Affected by (-)-Cornigerine cluster_0 (-)-Cornigerine Treatment cluster_1 Cellular Targets & Processes cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes Cornigerine (-)-Cornigerine Tubulin Tubulin Polymerization Cornigerine->Tubulin Inhibits MAPK MAPK Signaling (e.g., via DUSP1) Cornigerine->MAPK Modulates CellCycle Cell Cycle Control (PLK1, CDC20, CDK1) Cornigerine->CellCycle Downregulates Key Genes Microtubule Microtubule Dynamics Tubulin->Microtubule Disrupts Mitosis Mitotic Spindle Formation Microtubule->Mitosis Impairs Arrest Mitotic Arrest Mitosis->Arrest Leads to MAPK->Arrest CellCycle->Arrest Apoptosis Apoptosis Pathway CellDeath Apoptotic Cell Death Apoptosis->CellDeath Arrest->Apoptosis Can trigger

Caption: Putative signaling pathways affected by (-)-Cornigerine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments in the analysis of gene expression changes in response to drug treatment.

Experimental Workflow

Caption: General experimental workflow for gene expression analysis.

Cell Culture and Drug Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., AGS, NCI-N87) in 6-well plates at a density of 2 x 10^5 cells per well in a suitable growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare stock solutions of (-)-Cornigerine and comparator drugs (e.g., colchicine, podophyllotoxin) in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solutions in the growth medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in each well with the medium containing the drugs at various concentrations. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours).

Total RNA Isolation
  • Cell Lysis: After the treatment period, remove the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol reagent or a lysis buffer from a commercial RNA isolation kit to each well and incubate for 5 minutes at room temperature to lyse the cells.

  • Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Pipette the lysate up and down several times to ensure homogenization.

  • Phase Separation (for TRIzol): Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and assess the RNA integrity using gel electrophoresis or a Bioanalyzer.

cDNA Synthesis
  • Reaction Setup: In a sterile, nuclease-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) or random primers, and nuclease-free water to a final volume of 10 µL.

  • Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.

  • Reverse Transcription: Add 4 µL of 5X reaction buffer, 1 µL of RNase inhibitor, 2 µL of dNTP mix, and 1 µL of reverse transcriptase to the tube.

  • Incubation: Incubate the reaction mixture at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes.

Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Mixture: Prepare a reaction mixture containing 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

  • PCR Program: Perform the qRT-PCR using a thermal cycler with the following program: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method, with a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

Conclusion

While direct gene expression data for (-)-Cornigerine is currently limited, the analysis of its close analog, colchicine, and other tubulin-targeting agents provides a strong foundation for understanding its likely molecular mechanisms. The evidence suggests that (-)-Cornigerine's anti-cancer activity is not only mediated by the physical disruption of microtubules but also through the significant modulation of gene expression programs that control cell cycle progression, stress responses, and apoptosis. Further genome-wide expression studies on (-)-Cornigerine are warranted to fully elucidate its therapeutic potential and to identify novel biomarkers for treatment response.

Confirming the Binding Site of (-)-Cornigerine on Tubulin Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Cornigerine, a potent antimitotic agent, with other well-established tubulin inhibitors that target the colchicine (B1669291) binding site. We present supporting experimental data, detailed protocols for key assays, and a proposed mutagenesis study to definitively confirm the binding interaction of (-)-Cornigerine with tubulin.

Introduction to (-)-Cornigerine

(-)-Cornigerine is a natural product analog of colchicine that has demonstrated significant potential as an anticancer agent.[1] Like other colchicine-site inhibitors, (-)-Cornigerine disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. Biochemical assays have shown that (-)-Cornigerine inhibits tubulin polymerization, in a manner similar to colchicine, and competitive binding studies indicate that it occupies the same binding pocket on β-tubulin.[1] In fact, studies have suggested that (-)-Cornigerine is somewhat more potent than colchicine in its interactions with tubulin.[1]

Comparative Performance Data

To provide a clear perspective on the efficacy of (-)-Cornigerine, the following tables summarize its performance in comparison to two well-characterized colchicine-site binding agents: Colchicine and Combretastatin (B1194345) A-4 (CA-4).

Table 1: Inhibition of Tubulin Polymerization (IC50 Values)

CompoundIC50 (µM) for Tubulin PolymerizationReference(s)
(-)-Cornigerine Data not explicitly quantified, but shown to be more potent than Colchicine[1]
Colchicine ~2-8.1[2][3][4]
Combretastatin A-4 ~1.3-3[4][5][6]

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: In Vitro Cytotoxicity (IC50 Values) Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
(-)-Cornigerine L1210Murine LeukemiaMore toxic than Colchicine[1]
Colchicine HCT116Colon Carcinoma9.32[7]
HepG-2Hepatocellular Carcinoma7.40[7]
MCF-7Breast Adenocarcinoma10.41[7]
BT-12Atypical Teratoid/Rhabdoid Tumor0.016[8]
BT-16Atypical Teratoid/Rhabdoid Tumor0.056[8]
Combretastatin A-4 A549Non-small cell lung cancer1.8[9]
HeLaCervical Cancer>1[10]
JARChoriocarcinoma>100[10]
Human Ovary CancerOvarian Cancer3.18 (1-hour exposure)[11]
B-16Murine Melanoma0.0007[11]
P-388Murine Leukemia0.0007[11]

Table 3: Tubulin Binding Affinity

CompoundParameterValue (µM)MethodReference(s)
Colchicine Kd~1.4Scintillation Proximity Assay[12][13]
Combretastatin A-4 Ki0.14Competitive Binding Assay[5]
Kd0.4Not Specified[6]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate stronger binding.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • Guanosine triphosphate (GTP)

  • Test compound (e.g., (-)-Cornigerine) and controls (e.g., Colchicine, DMSO)

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • On ice, add the tubulin solution to the wells of a microplate.

  • Add various concentrations of the test compound or control to the respective wells.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.

  • Calculate the rate of polymerization and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine binding site on tubulin by measuring its ability to displace a radiolabeled or fluorescently-labeled colchicine analog.

Materials:

  • Purified tubulin

  • Radiolabeled ([³H]) or fluorescently-labeled colchicine

  • Test compound and unlabeled colchicine (for standard curve)

  • Assay buffer

  • Filtration apparatus or scintillation counter

Procedure:

  • Incubate a constant concentration of tubulin with a fixed concentration of labeled colchicine and varying concentrations of the test compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate the tubulin-bound from the free labeled colchicine using a suitable method (e.g., filter binding assay, scintillation proximity assay).

  • Quantify the amount of bound labeled colchicine.

  • The decrease in the amount of bound labeled colchicine in the presence of the test compound indicates competition for the same binding site.

  • Calculate the inhibition constant (Ki) for the test compound.

Site-Directed Mutagenesis of β-Tubulin

This protocol describes a general procedure for introducing point mutations into the β-tubulin gene to investigate the role of specific amino acid residues in drug binding.

Materials:

  • Plasmid DNA containing the β-tubulin gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • Cell-free protein expression system or mammalian cell line for protein expression

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

  • Mutagenesis PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers to generate the mutated plasmid.

  • Template Digestion: Digest the parental, methylated template DNA with DpnI endonuclease, leaving the newly synthesized, unmethylated mutant DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

  • Protein Expression: Express the mutant β-tubulin protein using a cell-free system or by transfecting the mutated plasmid into a suitable mammalian cell line.

  • Functional Assays: Purify the mutant tubulin and perform tubulin polymerization and binding assays as described above to assess the impact of the mutation on the binding and activity of (-)-Cornigerine.

Proposed Mutagenesis Study to Confirm (-)-Cornigerine's Binding Site

Based on the known structure of the colchicine binding site on β-tubulin, we propose a site-directed mutagenesis study to definitively confirm the binding interaction of (-)-Cornigerine. Key residues in the colchicine pocket, such as Cysteine-241 (Cys241), Leucine-240 (Leu240), and Lysine-350 (Lys350), have been shown to be critical for the binding of various colchicine-site inhibitors.

Hypothesis: Mutation of key residues within the colchicine binding pocket of β-tubulin will significantly reduce the binding affinity and inhibitory activity of (-)-Cornigerine.

Experimental Design:

  • Generate single-point mutations in the β-tubulin gene at key positions within the colchicine binding site. We recommend creating the following mutants: C241A, L240A, and K350A.

  • Express and purify the wild-type and mutant β-tubulin proteins.

  • Perform tubulin polymerization assays with (-)-Cornigerine, Colchicine, and Combretastatin A-4 for both wild-type and mutant tubulin. A significant increase in the IC50 value for a mutant tubulin would indicate that the mutated residue is important for the drug's activity.

  • Conduct competitive colchicine binding assays to determine the binding affinity (Ki) of (-)-Cornigerine to wild-type and mutant tubulin. A significant increase in the Ki value for a mutant would directly demonstrate a loss of binding affinity.

Expected Outcomes: If (-)-Cornigerine binds to the colchicine site, we expect to see a significant reduction in its ability to inhibit the polymerization of the mutant tubulins and a decreased affinity in the competitive binding assays. The magnitude of this effect for each mutant will provide insights into the specific molecular interactions between (-)-Cornigerine and the tubulin protein.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_assays Biochemical Assays cluster_analysis Data Analysis cluster_conclusion Conclusion primer_design Design Mutagenic Primers (e.g., C241A, L240A) pcr Mutagenesis PCR primer_design->pcr dpni DpnI Digestion of Template DNA pcr->dpni transform Transformation into E. coli dpni->transform sequence Sequence Verification transform->sequence expression Express Mutant Tubulin sequence->expression poly_assay Tubulin Polymerization Assay expression->poly_assay bind_assay Competitive Binding Assay expression->bind_assay compare_ic50 Compare IC50 Values (Wild-type vs. Mutant) poly_assay->compare_ic50 compare_ki Compare Ki Values (Wild-type vs. Mutant) bind_assay->compare_ki confirm_binding Confirm Binding Site compare_ic50->confirm_binding compare_ki->confirm_binding

Caption: Workflow for confirming the binding site of (-)-Cornigerine via mutagenesis.

signaling_pathway cluster_drug cluster_tubulin cluster_microtubule cluster_cell_cycle cluster_apoptosis cornigerine (-)-Cornigerine tubulin β-Tubulin (Colchicine Binding Site) cornigerine->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits disruption Disruption of Microtubule Dynamics microtubule->disruption g2m_arrest G2/M Phase Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway initiated by (-)-Cornigerine binding to tubulin.

References

Safety Operating Guide

Proper Disposal of (-)-Cornigerine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of (-)-Cornigerine

(-)-Cornigerine is a potent antimitotic alkaloid and a natural analog of colchicine (B1669291).[1] Due to its hazardous nature and structural similarity to the highly toxic compound colchicine, stringent disposal procedures are imperative to ensure personnel safety and environmental protection.[1][2] This document provides a comprehensive, step-by-step guide for the proper disposal of (-)-Cornigerine, intended for researchers, scientists, and drug development professionals.

Compound Identification and Properties

A thorough understanding of the chemical and physical properties of (-)-Cornigerine is fundamental to its safe handling and disposal.

PropertyValue
IUPAC Name N-(5,19-dimethoxy-6-oxo-15,17-dioxatetracyclo[10.7.0.0²,⁸.0¹⁴,¹⁸]nonadeca-1(19),2,4,7,12,14(18)-hexaen-9-yl)acetamide[3]
CAS Number 6877-25-4[4]
Molecular Formula C₂₁H₂₁NO₆[5]
Molecular Weight 383.40 g/mol [5]
Appearance Solid powder[5]
Solubility Soluble in DMSO[5]

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Chemical-resistant nitrile gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A laboratory coat is mandatory. For larger quantities or potential for aerosolization, consider a chemical-resistant apron or suit.
Respiratory Protection For handling solids outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is recommended.

Step-by-Step Disposal Protocol

All materials contaminated with (-)-Cornigerine must be treated as hazardous chemical waste.[6] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[6]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place pure (-)-Cornigerine, contaminated weighing papers, pipette tips, and other solid materials into a dedicated, clearly labeled hazardous waste container.[6]

    • The container must be made of a compatible material and have a secure, tight-fitting lid.[7]

  • Liquid Waste:

    • Collect solutions containing (-)-Cornigerine in a designated, leak-proof hazardous waste container for organic or alkaloid waste.[6][8]

    • Do not mix with incompatible waste streams.[8]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with (-)-Cornigerine must be disposed of in a designated, puncture-proof sharps container.[8]

2. Labeling:

  • Clearly label all waste containers as "Hazardous Waste."

  • The label must include:

    • The chemical name: "(-)-Cornigerine"

    • Associated hazards: "Toxic," "Potent Antimitotic Agent"

    • The accumulation start date.

    • The name and contact information of the principal investigator or laboratory.

3. Storage:

  • Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic, incompatible materials, and sources of heat or ignition.[9]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Experimental Protocols

Spill Management Protocol:

In the event of a (-)-Cornigerine spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

    • Restrict access to the contaminated area.

  • Don Appropriate PPE:

    • Before attempting to clean the spill, don the full personal protective equipment as outlined in the PPE table above.

  • Contain and Clean the Spill:

    • For Solid Spills:

      • Gently cover the spill with an absorbent material to prevent the generation of dust.

      • Carefully scoop the material into a labeled hazardous waste container.

    • For Liquid Spills:

      • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

      • Once fully absorbed, carefully collect the material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable laboratory detergent and water.

    • Wipe the area with disposable towels.

    • Place all cleaning materials (absorbent pads, towels, used gloves, etc.) into the hazardous waste container.

  • Final Steps:

    • Seal the hazardous waste container.

    • Properly dispose of the waste as described in the disposal protocol.

    • Thoroughly wash your hands and any exposed skin with soap and water after the cleanup is complete.

Disposal Workflow Diagram

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Disposal of (-)-Cornigerine Required ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Pure compound - Contaminated labware waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing  (-)-Cornigerine waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps: - Needles, syringes waste_type->sharps_waste Sharps solid_container Place in sealed, labeled solid hazardous waste container solid_waste->solid_container liquid_container Place in leak-proof, labeled liquid hazardous waste container liquid_waste->liquid_container sharps_container Place in designated, labeled sharps container sharps_waste->sharps_container labeling Label Container: - 'Hazardous Waste' - '(-)-Cornigerine' - 'Toxic' - Date solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in designated, secure hazardous waste area with secondary containment labeling->storage disposal Arrange for pickup by institutional EHS or licensed contractor storage->disposal end Disposal Complete disposal->end

References

Essential Safety and Logistical Information for Handling (-)-Cornigerine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals engaged in the handling of (-)-Cornigerine.

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against chemical exposure. The following table summarizes the recommended PPE for handling (-)-Cornigerine, based on the potential hazards associated with potent alkaloids.

PPE CategoryRecommended EquipmentSpecifications and Usage Notes
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1]Gloves must be disposable and powder-free.[3] Always inspect gloves for tears or punctures before use and change them frequently.[1]
Body Protection A long-sleeved laboratory coat or a chemical-resistant apron.[1]For handling larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls ("bunny suits") are recommended for head-to-toe protection.[1][3]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection.[1][3]Required when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol or dust generation.[1] Surgical masks do not provide adequate respiratory protection.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Work Area: All manipulations involving solid (-)-Cornigerine or concentrated solutions should be conducted within a certified chemical fume hood with appropriate airflow.[4]

  • Ventilation: Ensure adequate ventilation in the laboratory.[5] Use process enclosures or local exhaust ventilation to control airborne levels.[4]

  • Emergency Equipment: Locate and ensure the functionality of the nearest safety shower and eyewash station before beginning work.[5]

2. Handling the Compound:

  • Avoid Inhalation and Contact: Avoid inhaling dust or aerosols.[5] Prevent contact with skin and eyes.[4][5]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling the compound.[5][6]

  • Weighing: Weigh solid (-)-Cornigerine in a fume hood or a ventilated balance enclosure to minimize dust dispersal.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[7]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the container or label.[6]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of (-)-Cornigerine and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation and Collection:

  • Hazardous Waste: All waste containing (-)-Cornigerine, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous waste.[8]

  • Container Labeling: Collect waste in clearly labeled, sealed containers. The label must include the words "HAZARDOUS WASTE," the chemical name "(-)-Cornigerine," and the approximate concentration.[8][9]

  • Compatibility: Ensure waste containers are made of a material compatible with the waste.[9] Do not mix incompatible waste streams.[8]

2. Storage of Hazardous Waste:

  • Secure Storage: Store waste containers in a designated, secure area away from heat and ignition sources.[4] The storage area should be cool and dry.[4]

  • Container Integrity: Keep waste containers tightly capped at all times, except when adding waste.[8] Ensure containers are in good condition and not leaking.[8]

3. Disposal Procedure:

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance.

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed disposal company or your institution's waste management service.[8][10]

  • Neutralization (if applicable and approved): In some cases, small quantities of alkaloids may be neutralized before disposal, but this should only be done by trained personnel following a validated and approved protocol.[11][12] Unauthorized neutralization can be dangerous.

Workflow for Handling (-)-Cornigerine

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Locate_Safety_Equipment Locate Safety Equipment Prepare_Work_Area->Locate_Safety_Equipment Don_PPE Don Appropriate PPE Locate_Safety_Equipment->Don_PPE Handle_Compound Handle (-)-Cornigerine in Fume Hood Don_PPE->Handle_Compound Perform_Experiment Perform Experiment Handle_Compound->Perform_Experiment Segregate_Waste Segregate Hazardous Waste Perform_Experiment->Segregate_Waste Clean_Work_Area Clean and Decontaminate Work Area Segregate_Waste->Clean_Work_Area Doff_PPE Doff and Dispose of PPE as Hazardous Waste Clean_Work_Area->Doff_PPE Store_Waste Store Waste in Labeled, Sealed Container Doff_PPE->Store_Waste Arrange_Disposal Arrange for Professional Disposal Store_Waste->Arrange_Disposal

Caption: Workflow for the safe handling and disposal of (-)-Cornigerine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.